2,6-Dichlorophenylthiourea
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >33.2 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
(2,6-dichlorophenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2S/c8-4-2-1-3-5(9)6(4)11-7(10)12/h1-3H,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQHRGMPBWZVQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NC(=S)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90216113 | |
| Record name | Thiourea, (2,6-dichlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90216113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26730365 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
6590-91-6 | |
| Record name | Thiourea, (2,6-dichlorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006590916 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiourea, (2,6-dichlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90216113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2,6-Dichlorophenyl)thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 2,6-Dichlorophenylthiourea
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Dichlorophenylthiourea, a halogenated aromatic thiourea, has emerged as a molecule of significant interest within the scientific community, demonstrating a spectrum of biological activities. While its utility as a synthetic intermediate is well-documented, its potential as a modulator of cellular processes warrants a deeper, mechanistic exploration. This technical guide synthesizes the current understanding and presents a scientifically-grounded, proposed mechanism of action for this compound, focusing on its cytotoxic and anti-inflammatory properties. Drawing upon evidence from structurally related compounds, we postulate a multi-faceted mechanism centered on the induction of apoptosis and the suppression of pro-inflammatory signaling pathways. This document is intended to serve as a comprehensive resource for researchers in drug discovery and development, providing not only a theoretical framework but also actionable experimental protocols to further investigate and validate the therapeutic potential of this compound.
Introduction: The Therapeutic Potential of Substituted Thioureas
The thiourea scaffold, characterized by a central thiocarbonyl group flanked by amino moieties, represents a privileged structure in medicinal chemistry. Its derivatives are known to exhibit a wide array of biological effects, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1] The introduction of halogenated phenyl rings, such as the 2,6-dichlorophenyl group, can significantly modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule, often enhancing its potency and cellular uptake.
This compound (Figure 1) is a member of this promising class of compounds. While its direct mechanistic studies are not extensively reported, compelling evidence from closely related analogs, particularly other dichlorophenyl-substituted thioureas, provides a strong foundation for elucidating its mode of action.[2] This guide will focus on two key, interconnected biological activities: cytotoxicity against cancer cells and inhibition of inflammatory responses.
Figure 1: Chemical Structure of this compound
Caption: Chemical structure of this compound.
Proposed Mechanism of Action: A Dual Approach to Cellular Modulation
Based on the cytotoxic and anti-inflammatory effects observed with structurally similar dichlorophenylthiourea derivatives, we propose a dual mechanism of action for this compound, converging on the induction of apoptosis in cancer cells and the suppression of the pro-inflammatory cytokine, Interleukin-6 (IL-6).
Induction of Apoptosis in Cancer Cells
Studies on 3,4-dichlorophenylthiourea have demonstrated potent induction of late-stage apoptosis in human colon cancer cell lines (SW480 and SW620).[2] It is highly probable that this compound exerts a similar pro-apoptotic effect. We hypothesize that this occurs through the intrinsic (mitochondrial) pathway of apoptosis.
Figure 2: Proposed Intrinsic Apoptosis Pathway Induced by this compound
Caption: Proposed intrinsic apoptosis pathway.
This proposed pathway involves the following key steps:
-
Induction of Mitochondrial Stress: this compound is proposed to induce stress on the mitochondria, the powerhouse of the cell. The exact molecular trigger for this stress is yet to be identified but could involve the generation of reactive oxygen species (ROS) or direct interaction with mitochondrial proteins.
-
Activation of Pro-Apoptotic Proteins: This mitochondrial stress leads to the activation of pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bax and Bak oligomerize on the outer mitochondrial membrane, leading to its permeabilization.
-
Release of Cytochrome c: MOMP results in the release of cytochrome c from the intermembrane space of the mitochondria into the cytoplasm.
-
Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. This complex then recruits and activates pro-caspase-9.
-
Executioner Caspase Activation: Activated caspase-9, in turn, cleaves and activates the executioner caspase, caspase-3.
-
Apoptosis: Activated caspase-3 orchestrates the dismantling of the cell by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Inhibition of Interleukin-6 (IL-6) Secretion
Chronic inflammation is a key driver of tumor progression. The pro-inflammatory cytokine IL-6 plays a pivotal role in this process. Dichlorophenylthiourea derivatives have been shown to significantly decrease the secretion of IL-6 from cancer cells.[2] We propose that this compound shares this anti-inflammatory property.
The precise mechanism of IL-6 inhibition is likely at the level of gene transcription, potentially through the modulation of key transcription factors such as NF-κB or STAT3, which are known to regulate IL-6 expression.
Figure 3: Proposed Inhibition of IL-6 Secretion
Caption: Proposed inhibition of IL-6 secretion.
Experimental Validation: A Guide for the Bench Scientist
To rigorously test the proposed mechanism of action, a series of well-defined experiments are essential. The following protocols provide a roadmap for researchers to validate the cytotoxic and anti-inflammatory effects of this compound.
Assessment of Cytotoxicity
The initial step is to determine the cytotoxic potential of this compound against a panel of relevant cancer cell lines.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells (e.g., SW480, SW620, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value (the concentration that inhibits cell growth by 50%) using appropriate software.
Table 1: Representative Data for Cytotoxicity of Dichlorophenylthiourea Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 3,4-Dichlorophenylthiourea | SW620 | 1.5 ± 0.72 | [2] |
| 3,4-Dichlorophenylthiourea | SW480 | 7.3 ± 0.91 | [2] |
Elucidation of the Apoptotic Pathway
Once cytotoxicity is established, the next step is to confirm that cell death occurs via apoptosis and to delineate the specific pathway involved.
Experimental Workflow: Apoptosis Pathway Analysis
Figure 4: Experimental Workflow for Apoptosis Analysis
Caption: Workflow for apoptosis pathway investigation.
Detailed Protocols:
-
Annexin V/Propidium Iodide (PI) Staining: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3]
-
Treat cells with this compound at its IC50 concentration for various time points.
-
Harvest the cells and resuspend them in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry.
-
-
Caspase Activity Assays: Commercially available kits can be used to measure the activity of key caspases (caspase-3, -8, and -9) using fluorogenic or colorimetric substrates.[4] This will help to confirm the involvement of the caspase cascade and provide clues as to whether the intrinsic (caspase-9) or extrinsic (caspase-8) pathway is initiated.
-
Western Blot Analysis: This technique is used to detect changes in the expression levels of key apoptosis-related proteins.
-
Prepare cell lysates from treated and untreated cells.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against proteins such as Bcl-2, Bax, Bak, cleaved caspase-3, and cytochrome c (in cytosolic and mitochondrial fractions).
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Measurement of IL-6 Inhibition
To validate the proposed anti-inflammatory effect, the levels of secreted IL-6 in the cell culture medium can be quantified.
Experimental Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) for IL-6
-
Sample Collection: Collect the cell culture supernatant from cells treated with this compound.
-
ELISA Procedure: Follow the manufacturer's instructions for a commercially available human IL-6 ELISA kit.[5][6][7][8] This typically involves:
-
Coating a 96-well plate with a capture antibody specific for IL-6.
-
Adding standards and samples to the wells.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that is converted by the enzyme to produce a colored product.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Generate a standard curve and determine the concentration of IL-6 in the samples.
Structure-Activity Relationship (SAR) Insights
The biological activity of thiourea derivatives is highly dependent on the nature and position of the substituents on the phenyl rings.[9][10][11] The presence of electron-withdrawing groups, such as chlorine atoms, often enhances cytotoxic activity. The 2,6-dichloro substitution pattern is of particular interest as it can induce a specific conformational arrangement of the molecule, potentially favoring its interaction with a biological target. Further studies involving the synthesis and biological evaluation of a series of analogs with varying substitution patterns on the phenyl ring will be crucial to establish a clear SAR and to optimize the potency and selectivity of this class of compounds.
Conclusion and Future Directions
This technical guide has outlined a plausible, evidence-based mechanism of action for this compound, centered on the induction of apoptosis and the inhibition of IL-6 secretion. The provided experimental protocols offer a clear path for the validation of this proposed mechanism.
Future research should focus on:
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Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and computational modeling to identify the direct molecular target(s) of this compound.
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In Vivo Efficacy: Evaluating the anti-tumor and anti-inflammatory efficacy of this compound in relevant animal models.
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Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compound to determine its drug-like potential.
By systematically addressing these research questions, the full therapeutic potential of this compound and its derivatives can be unlocked, paving the way for the development of novel therapeutics for cancer and inflammatory diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [promega.sg]
- 4. Apoptosis Assays | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. Human IL-6 ELISA Kit (ab100572) | Abcam [abcam.com]
- 6. bmgrp.com [bmgrp.com]
- 7. biovendor.com [biovendor.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 10. Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, biological evaluation, structure-activity relationship study, and mode of action of 2-phenol-4,6-dichlorophenyl-pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
biological activity of 2,6-Dichlorophenylthiourea derivatives
An In-Depth Technical Guide to the Biological Activity of 2,6-Dichlorophenylthiourea Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiourea derivatives, characterized by the presence of an SC(NH₂)₂ core, have emerged as a versatile scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities.[1] The incorporation of a 2,6-dichlorophenyl moiety into the thiourea backbone has been shown to significantly influence the pharmacological properties of these compounds, leading to the development of potent agents with anticancer, antimicrobial, and enzyme-inhibiting capabilities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of this compound derivatives. We will delve into the mechanistic insights behind their therapeutic potential and provide detailed experimental protocols for their synthesis and biological characterization, aiming to equip researchers with the knowledge to further explore and exploit this promising class of compounds in drug discovery and development.
Introduction: The Versatility of the Thiourea Scaffold
Thiourea and its derivatives are organosulfur compounds that have garnered significant attention in organic synthesis and medicinal chemistry due to their diverse biological applications.[1][2] The thione-thiol tautomerism of the thiourea group, along with its ability to form stable complexes with metal ions and participate in hydrogen bonding, underpins its multifaceted pharmacological profile.[1][3] These derivatives have been reported to possess a broad range of activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties.[4]
The 2,6-dichlorophenyl group is a key pharmacophore that can significantly enhance the biological activity of a parent molecule.[5] The presence of two chlorine atoms in the ortho positions restricts the rotation of the phenyl ring, influencing the compound's conformation and promoting specific interactions with biological targets through van der Waals forces and halogen bonding.[5] This guide will focus specifically on derivatives of this compound, exploring how this structural feature contributes to their potent biological effects.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives is typically a straightforward process, often involving the reaction of 2,6-dichloroaniline with an appropriate isothiocyanate. A general and efficient method for the synthesis of 3-acetyl-1-(2,6-dichlorophenyl)thiourea is provided below.
Experimental Protocol: Synthesis of 3-Acetyl-1-(2,6-dichlorophenyl)thiourea[6]
Objective: To synthesize 3-acetyl-1-(2,6-dichlorophenyl)thiourea.
Materials:
-
Acetyl chloride
-
Ammonium thiocyanate
-
2,6-dichloroaniline
-
Acetone
-
Acidified cold water
-
Acetonitrile
Procedure:
-
Add a solution of acetyl chloride (0.10 mol) in acetone (30 ml) dropwise to a suspension of ammonium thiocyanate (0.10 mol) in acetone (30 ml).
-
Reflux the reaction mixture for 30 minutes.
-
After cooling to room temperature, add a solution of 2,6-dichloroaniline (0.10 mol) in acetone (10 ml).
-
Reflux the mixture for an additional 3 hours.
-
Pour the reaction mixture into acidified cold water.
-
Collect the precipitated title compound by filtration.
-
Recrystallize the crude product from acetonitrile to obtain the pure 3-acetyl-1-(2,6-dichlorophenyl)thiourea.
-
Confirm the purity and structure of the compound using infrared spectroscopy and melting point determination.
Anticancer Activity
Several studies have highlighted the potent cytotoxic effects of this compound derivatives against various cancer cell lines.[6][7][8] The mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[9][10]
Mechanism of Action: Induction of Apoptosis
Studies on 1,3-disubstituted thiourea derivatives have shown that compounds bearing a 3,4-dichlorophenyl substituent exhibit strong pro-apoptotic activity.[9] For instance, one such derivative induced late apoptosis in 95-99% of colon cancer cells (SW480 and SW620) and 73% of leukemia cells (K-562).[9] The apoptotic pathway is often initiated through DNA damage, leading to the activation of caspases, which are key executioners of apoptosis.[11][12]
Structure-Activity Relationship (SAR)
The substitution pattern on the phenyl ring of thiourea derivatives plays a crucial role in their anticancer activity.[13][14] For instance, in a series of pyrido[2,3-d]pyrimidin-7-one compounds, the presence of a 2,6-dichlorophenyl group was found to be critical for potent Abl kinase inhibition.[13] The introduction of different substituents at the 3- and 4-positions of the phenylamino moiety led to improved potency and selectivity.[13]
In Vitro Cytotoxicity Assay
The cytotoxic activity of newly synthesized compounds is typically evaluated using in vitro assays against a panel of cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
Objective: To determine the in vitro cytotoxic activity of this compound derivatives against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., SW620 colon cancer cells)[7]
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
| Compound ID | Substitution on Phenyl Ring | Target Cell Line | IC₅₀ (µg/mL)[7] |
| 4c | Aryl group | SW620 | 2-15 |
| 4f | Aryl group | SW620 | 2-15 |
| 4j | Aryl group | SW620 | 2-15 |
Antimicrobial Activity
Thiourea derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[3][15]
Spectrum of Activity
N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea has shown a broad spectrum of antimicrobial activity against Gram-negative bacteria like E. coli and S. enteritidis, as well as P. aeruginosa. It is also highly active against the Gram-positive bacterium S. aureus (including MRSA strains) and Candida species.[15]
Minimum Inhibitory Concentration (MIC) Determination
The antimicrobial efficacy of the compounds is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Experimental Protocol: Broth Microdilution MIC Assay
Objective: To determine the MIC of this compound derivatives against various microbial strains.
Materials:
-
Bacterial and fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
96-well microplates
-
Microbial inoculum (adjusted to a specific concentration, e.g., 0.5 McFarland standard)
-
Positive control (standard antibiotic/antifungal)
-
Negative control (broth with solvent)
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.
-
Add a standardized inoculum of the microbial strain to each well.
-
Include positive and negative controls on each plate.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.
| Compound | Target Organism | MIC (µg/mL)[15] |
| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea | S. aureus | 32 |
| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea | E. coli | Broad Spectrum Activity |
| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea | S. enteritidis | Broad Spectrum Activity |
| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea | P. aeruginosa | Broad Spectrum Activity |
| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea | Candida spp. | 32-256 |
Enzyme Inhibition
Thiourea derivatives have been investigated as inhibitors of various enzymes, including cholinesterases and carbonic anhydrases, which are important targets in the treatment of neurodegenerative diseases and other conditions.[16][17][18]
Cholinesterase Inhibition
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine.[17] Inhibitors of these enzymes are used in the management of Alzheimer's disease. Some thiourea derivatives have shown potent inhibitory activity against both AChE and BChE.[16]
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of enzymes that catalyze the reversible hydration of carbon dioxide. CA inhibitors are used as diuretics and in the treatment of glaucoma.[18] Studies on sulfenimide derivatives, which share structural similarities with thioureas, have demonstrated effective inhibition of human carbonic anhydrase isoforms.[18]
Future Perspectives
The diverse biological activities of this compound derivatives make them a highly attractive scaffold for the development of new therapeutic agents. Future research should focus on:
-
Lead Optimization: Synthesizing and evaluating a wider range of analogues to improve potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds to better understand their therapeutic effects and potential side effects.
-
In Vivo Studies: Evaluating the efficacy and safety of the most promising candidates in animal models of cancer and infectious diseases.
-
Combination Therapies: Investigating the potential of these derivatives to be used in combination with existing drugs to enhance therapeutic outcomes and overcome drug resistance.
Conclusion
This technical guide has provided an in-depth overview of the biological activities of this compound derivatives. The synthetic accessibility of these compounds, coupled with their potent and diverse pharmacological profile, underscores their significant potential in drug discovery. The detailed experimental protocols and mechanistic insights presented here are intended to serve as a valuable resource for researchers in the field, facilitating the continued exploration and development of this promising class of therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. Synthesis of 1-(2,6-dichlorophenyl)-3-methylene-1,3-dihydro-indol-2-one derivatives and in vitro anticancer evaluation against SW620 colon cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanistic Insights into the Anticancer Action of Novel 2‑Hydroxy-1,4-naphthoquinone Thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: toward selective Abl inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Inhibitory effects of sulfenimides on human and bovine carbonic anhydrase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
2,6-Dichlorophenylthiourea CAS number 6590-91-6 properties
An In-Depth Technical Guide to 2,6-Dichlorophenylthiourea (CAS 6590-91-6): Properties, Synthesis, and Research Applications
Introduction
This compound, identified by CAS Number 6590-91-6, is a distinct organosulfur compound belonging to the N-arylthiourea class.[1] Structurally, it is characterized by a thiourea moiety attached to a dichlorinated phenyl ring, a scaffold that imparts significant chemical reactivity and biological potential.[1] While seemingly a simple molecule, it serves as a valuable building block in organic synthesis and has been explored for applications ranging from agriculture to pharmacology.[1][] Phenylthiourea derivatives are a cornerstone in medicinal chemistry, recognized for their diverse biological activities, including enzyme inhibition and antimicrobial and antitumor properties.[3][4][5]
This technical guide offers a comprehensive exploration of this compound, designed for researchers and drug development professionals. It moves beyond a simple recitation of data to provide field-proven insights into its synthesis, characterization, potential applications, and safe handling. We will delve into the causality behind experimental choices and present self-validating protocols, grounding all claims in authoritative references.
Chapter 1: Core Physicochemical and Structural Properties
A thorough understanding of a compound's physicochemical properties is the foundation of all subsequent research and development. These parameters govern its solubility, stability, reactivity, and potential for biological interaction.
Molecular Structure
The molecular architecture of this compound is fundamental to its chemical behavior. The presence of two chlorine atoms at the ortho positions of the phenyl ring creates significant steric hindrance, which can influence the conformation and reactivity of the adjacent N-H bond and the thiourea group.[6]
Caption: 2D Chemical Structure of N-(2,6-dichlorophenyl)thiourea.
Physicochemical Data Summary
Quantitative data provides a clear, comparative baseline for experimental design. The properties of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 6590-91-6 | [1][7] |
| Molecular Formula | C₇H₆Cl₂N₂S | [1][7][8] |
| Molecular Weight | 221.11 g/mol | [7][8][9] |
| Appearance | White to off-white crystalline powder | [1][7][9] |
| Melting Point | 157-159 °C | [7][9] |
| Boiling Point | 316.4 ± 52.0 °C (at 760 mmHg) | [7][9] |
| Density | 1.563 ± 0.06 g/cm³ (Predicted) | [7][9] |
| Water Solubility | Sparingly soluble (>33.2 µg/mL) | [1] |
| Solubility | DMSO (Sparingly), Methanol (Slightly) | [9] |
| pKa | 11.57 ± 0.70 (Predicted) | [1][9] |
| LogP | 2.6 - 3.4 | [7][10] |
| InChI Key | KUQHRGMPBWZVQR-UHFFFAOYSA-N | [1] |
Chapter 2: Synthesis and Structural Elucidation
The reliable synthesis and unambiguous characterization of a target molecule are paramount for its use in research. This chapter outlines a robust synthetic approach and the analytical techniques required for structural validation.
Proposed Synthetic Pathway
The synthesis of N-arylthioureas is a well-established transformation in organic chemistry. A common and efficient method proceeds via an isothiocyanate intermediate generated in situ. The proposed pathway for this compound starts from the commercially available 2,6-dichloroaniline.
The rationale for this two-step, one-pot approach is efficiency and high atom economy. First, the primary amine (2,6-dichloroaniline) reacts with a thiocarbonyl source, such as thiophosgene or, more safely, by reacting an amine with carbon disulfide in the presence of a base followed by reaction with an activating agent, to form an isothiocyanate. This highly reactive intermediate is not isolated but is immediately treated with ammonia (or an ammonium salt) to yield the final thiourea product. A related protocol involves the reaction of 2,6-dichloroaniline with ammonium thiocyanate in the presence of an acid catalyst, which generates the isothiocyanate in situ.[6]
Caption: Proposed workflow for the synthesis of this compound.
Spectroscopic Characterization Profile
Structural confirmation relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for mapping the carbon-hydrogen framework.[12]
-
¹H NMR: Due to the molecule's symmetry, the spectrum is expected to be relatively simple. The aromatic region should show two signals: a triplet for the proton at the C4 position and a doublet for the two equivalent protons at the C3 and C5 positions. The N-H protons will appear as two distinct broad singlets, which are exchangeable with D₂O.
-
¹³C NMR: The spectrum should display four distinct carbon signals: one for the thiocarbonyl (C=S) group (typically δ > 180 ppm), and three for the aromatic ring (C1, C2/C6, C3/C5, C4).
-
-
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present.[11] Key expected absorption bands include N-H stretching (around 3200-3400 cm⁻¹), aromatic C-H stretching (~3100 cm⁻¹), C=S stretching (a weaker band around 1200-1300 cm⁻¹), and C-Cl stretching (in the fingerprint region, <800 cm⁻¹).
-
Mass Spectrometry (MS): MS provides the molecular weight and fragmentation pattern.[12] The mass spectrum will show a molecular ion peak (M⁺) at m/z 220. A characteristic isotopic pattern (M⁺, M+2, M+4) in an approximate 9:6:1 ratio will be observed, confirming the presence of two chlorine atoms.
Protocol: Standard Spectroscopic Data Acquisition
This protocol ensures the acquisition of high-quality, reproducible data for structural validation.
-
Sample Preparation (NMR):
-
Accurately weigh 5-10 mg of dry this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, as it effectively solubilizes thioureas and contains exchangeable protons).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum using a 400 MHz or higher spectrometer. Standard parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (DMSO-d₆: δ 2.50 for ¹H, δ 39.52 for ¹³C).
-
-
Sample Preparation and Acquisition (IR):
-
Use an Attenuated Total Reflectance (ATR) accessory for solid-state analysis.
-
Place a small amount of the crystalline powder directly onto the ATR crystal.
-
Apply pressure to ensure good contact.
-
Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.
-
-
Sample Preparation and Acquisition (MS):
-
For a non-volatile solid, Electrospray Ionization (ESI) is a suitable technique.
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infuse the solution directly into the ESI source or inject it via an HPLC system.
-
Acquire the mass spectrum in positive ion mode, scanning a mass range that includes the expected molecular weight (e.g., m/z 50-500).
-
Chapter 3: Applications and Areas of Scientific Interest
The unique structural features of this compound make it a compound of interest in several scientific domains.
Agrochemical Applications
This compound has been utilized in agriculture as a plant growth regulator and herbicide.[1] The proposed mechanism of action involves interference with the synthesis or transport of plant hormones, such as auxins, leading to the inhibition of growth in unwanted plants.[1] This mode of action is a common strategy in herbicide design, and the dichlorophenyl moiety is a well-known feature in many agrochemicals.
Pharmacological Potential of the Phenylthiourea Scaffold
While specific data on this compound is emerging, the broader class of phenylthiourea derivatives is rich with pharmacological activity.[4][5] Research has demonstrated their potential to modulate various biological targets. This compound has been specifically investigated for potential antimicrobial and antitumor properties.[1] Furthermore, it is recognized as a process-related impurity or synthetic intermediate for the antihypertensive drug Clonidine, making its characterization essential for pharmaceutical quality control.[13][14]
Key therapeutic targets associated with phenylthiourea derivatives include:
-
Tyrosinase Inhibition: Phenylthiourea is a classic inhibitor of tyrosinase, an enzyme crucial for melanin synthesis. This has implications for treating hyperpigmentation disorders.[3]
-
Kinase Inhibition: Certain N-acetyl-N'-phenylthiourea derivatives have been shown to inhibit tyrosine kinases like EGFR and HER-2, which are often overexpressed in cancer cells, thereby blocking downstream proliferation pathways.[3]
-
Virulence Factor Inhibition: In the context of infectious diseases, phenylthiourea derivatives have been developed as allosteric inhibitors of enzymes essential for bacterial survival, such as the PvdP tyrosinase in Pseudomonas aeruginosa, which is required for the synthesis of the iron-scavenging siderophore pyoverdine.[15]
Caption: Potential pharmacological targets of the phenylthiourea scaffold.
Chapter 4: Safety, Handling, and Toxicology
Ensuring laboratory safety is non-negotiable. Proper handling of this compound is critical due to its potential toxicity.
Hazard Identification and Precautions
The compound is classified as toxic. All handling should be performed within a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves, and safety glasses with side shields.
| Hazard Information | Code | Description | Reference(s) |
| Signal Word | Danger | ||
| Hazard Statements | H301+H311+H331 | Toxic if swallowed, in contact with skin, or if inhaled. | |
| H315 | Causes skin irritation. | [1] | |
| H319 | Causes serious eye irritation. | [1] | |
| Precautionary Statements | P260 | Do not breathe dust/fume/gas/mist/vapours/spray. | |
| P271 | Use only outdoors or in a well-ventilated area. | ||
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
Toxicological Insights from Related Compounds
Direct toxicological studies on this compound are not extensively published in public literature. However, data from structurally related compounds can provide valuable context. For instance, 2,4-Dichlorophenoxyacetic acid (2,4-D) is a well-studied herbicide with a defined toxicological profile.[16] Another related compound, 2,6-dichlorobenzonitrile, has been shown to be toxic to the olfactory mucosa, highlighting a potential route of toxicity for inhaled dichlorinated aromatic compounds.[17] These findings underscore the importance of avoiding inhalation and dermal contact when working with this compound.
Conclusion
This compound (CAS 6590-91-6) is a compound with established utility and significant potential. Its well-defined physicochemical properties and accessible synthetic routes make it a practical tool for organic chemists. While its application in agriculture is noted, its true potential may lie in the field of medicinal chemistry. As a member of the pharmacologically versatile phenylthiourea family, it represents a promising scaffold for the development of novel therapeutic agents targeting enzymes implicated in cancer, infectious diseases, and other conditions. Future research should focus on a systematic evaluation of its biological activity profile and a comprehensive assessment of its toxicological properties to fully unlock its potential in drug discovery and development.
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- 5. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Acetyl-1-(2,6-dichlorophenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (2,6-dichlorophenyl)thiourea | 6590-91-6-Molbase [molbase.com]
- 8. scbt.com [scbt.com]
- 9. N-(2,6-Dichlorophenyl)thiourea , 99 , 6590-91-6 - CookeChem [cookechem.com]
- 10. Compound N-(2,6-dichlorophenyl)thiourea - Chemdiv [chemdiv.com]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. This compound | LGC Standards [lgcstandards.com]
- 14. veeprho.com [veeprho.com]
- 15. Development of phenylthiourea derivatives as allosteric inhibitors of pyoverdine maturation enzyme PvdP tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. HEALTH EFFECTS - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Olfactory toxicity resulting from dermal application of 2,6-dichlorobenzonitrile (dichlobenil) in the C57Bl mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of 2,6-Dichlorophenylthiourea
An In-Depth Technical Guide to the Chemical Reactivity of 2,6-Dichlorophenylthiourea
This compound is an organosulfur compound belonging to the thiourea class of molecules.[1][] Its structure is characterized by a central thiourea core N-substituted with a 2,6-dichlorophenyl ring.[1] This substitution pattern is not merely a structural footnote; the steric and electronic properties of the dichlorinated ring profoundly influence the molecule's reactivity and, consequently, its utility. It appears as a white to off-white crystalline powder and is sparingly soluble in water.[1]
From a strategic standpoint in chemical synthesis, this compound serves as a versatile intermediate.[1] Its thiourea moiety is a reactive hub, capable of participating in a wide array of chemical transformations. This reactivity makes it a valuable precursor for constructing more complex molecular architectures, particularly heterocyclic systems that form the backbone of many pharmaceutical agents.[3][4] Notably, it is a key intermediate in the synthesis of Clonidine, an important antihypertensive drug.[5] Beyond its role as a synthetic building block, the broader class of thiourea derivatives is known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and agricultural applications as herbicides and plant growth regulators.[1][3][6]
This guide provides a detailed exploration of the chemical reactivity of this compound, offering field-proven insights into its synthetic transformations, the causality behind experimental choices, and its applications in modern drug development.
| Property | Value | Source |
| Chemical Formula | C₇H₆Cl₂N₂S | [1] |
| Molecular Weight | 221.11 g/mol | [1][7] |
| CAS Number | 6590-91-6 | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 157-159 °C | |
| IUPAC Name | N-(2,6-dichlorophenyl)thiourea | [5] |
| Solubility | Sparingly soluble in water | [1] |
Synthesis of the Core Scaffold
The most direct and common synthesis of N-aryl thioureas involves the reaction of an aromatic amine with a source of thiocyanate. This acid-catalyzed reaction proceeds through an isothiocyanate intermediate, which is then attacked by another molecule of the amine. However, for a primary amine like 2,6-dichloroaniline, a more controlled one-pot procedure is typically employed.
Mechanistic Rationale
The synthesis hinges on the in-situ formation of 2,6-dichlorophenyl isothiocyanate. Ammonium thiocyanate, in the presence of a strong acid like HCl, generates thiocyanic acid (H-S-C≡N), which can isomerize to isothiocyanic acid (H-N=C=S). The primary amine, 2,6-dichloroaniline, attacks the electrophilic carbon of the isothiocyanate, followed by a proton transfer, to yield the final thiourea product. The use of heat is crucial to drive the reaction to completion.[8]
References
- 1. Page loading... [wap.guidechem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. veeprho.com [veeprho.com]
- 6. researchgate.net [researchgate.net]
- 7. Compound N-(2,6-dichlorophenyl)thiourea - Chemdiv [chemdiv.com]
- 8. 1-(3,4-DICHLOROPHENYL)-2-THIOUREA synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to 2,6-Dichlorophenylthiourea: Synthesis, Characterization, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Dichlorophenylthiourea, a halogenated aromatic thiourea derivative, has emerged as a compound of significant interest in medicinal chemistry. This technical guide provides a comprehensive review of the current research on this compound, with a focus on its synthesis, spectroscopic characterization, and an exploration of its potential biological activities. While research on this specific isomer is still developing, this guide synthesizes available data on the broader class of dichlorophenylthioureas and related derivatives to provide insights into its potential as a lead compound for drug discovery. Particular attention is given to its prospective antimicrobial and anticancer properties, drawing parallels from structurally similar compounds that have demonstrated notable bioactivity. This document aims to serve as a foundational resource for researchers and professionals in the field, highlighting both the knowns and the significant gaps in our understanding of this compound, thereby paving the way for future investigations.
Introduction: The Therapeutic Potential of Thiourea Derivatives
Thiourea, a versatile sulfur-containing organic compound, and its derivatives have long been recognized for their broad spectrum of biological activities.[1] The presence of the thioamide functional group (-(N-C=S)-) allows for diverse chemical modifications, leading to a wide array of pharmacological properties, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer effects.[1][2] The ability of the thiourea moiety to form hydrogen bonds and coordinate with metal ions is believed to be a key factor in its interaction with biological targets.[3]
The introduction of halogen substituents, particularly chlorine, onto the aromatic ring of phenylthiourea derivatives can significantly modulate their physicochemical properties and biological activity. The position and number of chlorine atoms can influence lipophilicity, electronic effects, and steric hindrance, thereby affecting target binding and overall efficacy. Dichlorophenylthioureas, in particular, have shown promise as potent bioactive agents.[4] This guide focuses specifically on the 2,6-dichlorophenyl isomer, providing a detailed examination of its chemical and biological profile.
Synthesis and Characterization of this compound
The synthesis of N-arylthioureas is a well-established process in organic chemistry. While a specific protocol for the direct synthesis of this compound is not extensively detailed in the available literature, a reliable method can be extrapolated from the synthesis of its derivatives, such as 3-acetyl-1-(2,6-dichlorophenyl)thiourea.[5] The general approach involves the reaction of the corresponding aromatic amine with a thiocyanate salt in the presence of an acid.
General Synthesis Pathway
The synthesis of this compound can be conceptually broken down into two key steps: the in-situ formation of isothiocyanic acid from a thiocyanate salt and its subsequent nucleophilic attack by the primary amine, 2,6-dichloroaniline.
Caption: General Synthesis Workflow for this compound.
Experimental Protocol (Adapted)
The following is a generalized, step-by-step methodology for the synthesis of this compound, adapted from established procedures for similar compounds.[5][6]
-
Reaction Setup: To a solution of 2,6-dichloroaniline (1 equivalent) in a suitable organic solvent such as acetone or ethanol, add a solution of ammonium thiocyanate (1.1 equivalents) in water.
-
Acidification: Slowly add concentrated hydrochloric acid (1.1 equivalents) to the reaction mixture with constant stirring. The acid catalyzes the formation of isothiocyanic acid.
-
Reflux: Heat the reaction mixture to reflux for a period of 3 to 5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Precipitation and Filtration: After completion of the reaction, cool the mixture to room temperature and pour it into cold water. The crude this compound will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield the pure compound.
Spectroscopic Characterization
Table 1: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Characteristic Peaks/Signals |
| Infrared (IR) Spectroscopy | N-H stretching (approx. 3200-3400 cm⁻¹), C=S stretching (approx. 1200-1300 cm⁻¹), Aromatic C-H stretching (approx. 3000-3100 cm⁻¹), C-Cl stretching (approx. 700-800 cm⁻¹) |
| ¹H Nuclear Magnetic Resonance (NMR) | Aromatic protons (approx. 7.0-7.5 ppm, complex multiplet), N-H protons (broad singlets, variable chemical shift) |
| ¹³C Nuclear Magnetic Resonance (NMR) | Aromatic carbons (approx. 120-140 ppm), C=S carbon (approx. 180-190 ppm) |
Biological Activities of Dichlorophenylthiourea Derivatives
The biological potential of this compound is largely inferred from studies on its isomers and more complex derivatives. The dichlorophenyl moiety is a common feature in many bioactive compounds, and its presence in the thiourea scaffold is expected to confer significant pharmacological properties.
Antimicrobial Activity
Thiourea derivatives are known to possess a broad spectrum of antimicrobial activities.[2] A study on N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea demonstrated its efficacy against a range of bacterial and fungal strains.[7] The minimum inhibitory concentration (MIC) values for this derivative were reported to be in the range of 32 to 1024 µg/mL.[7] This suggests that the this compound core structure contributes to the observed antimicrobial effects. The proposed mechanism of action for thiourea derivatives often involves the disruption of the bacterial cell wall or interference with essential enzymatic processes.[8]
Table 2: Antimicrobial Activity of a this compound Derivative
| Microbial Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | 32 | [7] |
| Escherichia coli | >1024 | [7] |
| Pseudomonas aeruginosa | >1024 | [7] |
| Candida albicans | 256-32 | [7] |
Anticancer Activity
Numerous studies have highlighted the anticancer potential of dichlorophenylthiourea derivatives. For instance, 3,4-dichlorophenylthiourea has shown potent cytotoxic activity against various cancer cell lines, with IC50 values as low as 1.5 µM.[4] The mechanism of action for the anticancer effects of these compounds is thought to involve the induction of apoptosis and inhibition of key signaling pathways involved in cell proliferation and survival.[4] While specific data for the 2,6-dichloro isomer is lacking, its structural similarity to other active dichlorophenylthioureas suggests that it may also possess anticancer properties worthy of investigation.
Caption: Putative Anticancer Mechanism of Dichlorophenylthiourea Derivatives.
Structure-Activity Relationships (SAR)
The biological activity of phenylthiourea derivatives is highly dependent on the nature and position of the substituents on the phenyl ring. The presence of two chlorine atoms at the 2 and 6 positions of the phenyl ring in this compound is expected to have a significant impact on its bioactivity. The ortho-substitution pattern can induce a twisted conformation between the phenyl ring and the thiourea moiety, which may influence its binding to target proteins. Furthermore, the electron-withdrawing nature of the chlorine atoms can affect the electronic properties of the entire molecule, potentially enhancing its interaction with biological macromolecules.
Future Directions and Conclusion
This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. This technical guide has summarized the available information on its synthesis, characterization, and potential biological activities, primarily by drawing parallels from its isomers and derivatives.
Key areas for future research include:
-
Definitive Synthesis and Characterization: The development and publication of a detailed, optimized synthesis protocol for this compound, along with its complete spectroscopic characterization (IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry), is crucial.
-
Comprehensive Biological Screening: A systematic evaluation of the antimicrobial and anticancer activities of this compound against a wide panel of microbial strains and cancer cell lines is needed to determine its specific potency (MIC and IC50 values).
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which this compound exerts its biological effects is essential for its further development as a drug candidate.
-
Analogue Synthesis and SAR Studies: The synthesis and biological evaluation of a library of this compound analogues with varying substituents on the thiourea nitrogen atoms would provide valuable insights into the structure-activity relationships and could lead to the identification of more potent and selective compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 3-Acetyl-1-(2,6-dichlorophenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-(3,4-DICHLOROPHENYL)-2-THIOUREA synthesis - chemicalbook [chemicalbook.com]
- 7. Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Foreword: From Industrial Precursors to Therapeutic Candidates
An In-Depth Technical Guide to the Discovery, Synthesis, and Application of Dichlorophenylthiourea Compounds
The journey of the dichlorophenylthiourea scaffold is a compelling narrative in medicinal chemistry, illustrating the evolution of simple, often overlooked chemical moieties into a versatile class of compounds with significant therapeutic potential. Initially rooted in the broader history of synthetic dyes and industrial reagents, thiourea derivatives have carved a substantial niche in drug discovery. The introduction of dichlorophenyl groups was a critical step, a rational design choice driven by the need to modulate lipophilicity, electronic properties, and metabolic stability, thereby enhancing biological activity. This guide provides a senior application scientist's perspective on this journey, focusing on the causal links between chemical structure, synthetic strategy, and pharmacological function. We will explore the foundational synthesis protocols, delve into the mechanistic basis of their diverse biological activities, and present the data that substantiates their promise.
The Genesis of a Privileged Scaffold: A Historical Perspective
The story of dichlorophenylthioureas is intrinsically linked to the rise of synthetic organic chemistry in the 19th century. The foundational molecule, thiourea, a structural analog of urea where the oxygen atom is replaced by sulfur, gained prominence alongside the burgeoning aniline dye industry. Chemists like August Wilhelm von Hofmann laid the groundwork for aniline chemistry, which would become the bedrock for synthesizing a vast array of aromatic compounds.
The deliberate synthesis of N-aryl thioureas emerged from the need for versatile chemical intermediates. These compounds proved to be crucial starting materials for synthesizing a wide range of heterocyclic systems, such as benzothiazoles and 2-aminothiazoles. The true innovation, however, came with the systematic substitution of the aryl ring. The addition of chlorine atoms to the phenyl group, creating dichlorophenylthiourea, was a strategic decision rooted in the principles of medicinal chemistry. Halogenation is a time-tested method to increase a molecule's lipophilicity, enhancing its ability to cross biological membranes, and to alter its electronic profile, thereby influencing its interaction with biological targets. This structural modification unlocked a spectrum of potent biological activities, transforming a simple chemical intermediate into a promising pharmacophore.
Synthetic Pathways: From Precursors to Products
The synthesis of dichlorophenylthiourea derivatives is elegant in its simplicity, typically involving a one-pot reaction that is both efficient and versatile. The choice of starting materials and reaction conditions is paramount to achieving high yields and purity.
Core Synthesis Workflow
The most common and reliable method involves the reaction of a dichlorinated aniline with a source of thiocyanate, which generates an in situ isothiocyanate intermediate. This highly reactive intermediate is then immediately trapped by the aniline (or another amine) to form the final thiourea product.
Caption: General workflow for the synthesis of dichlorophenylthiourea.
Experimental Protocol: Synthesis of N-(3,4-Dichlorophenyl)thiourea[4]
This protocol is a self-validating system; successful synthesis is confirmed by the formation of a precipitate and verified by melting point and spectroscopic analysis.
1. Reagent Preparation & Rationale:
-
Dissolve 3,4-dichloroaniline (0.3 mol) in water, then add concentrated HCl (0.3 mol). The acid protonates the aniline, forming the aniline hydrochloride salt. This increases its solubility in the aqueous medium and activates it for the subsequent reaction.
-
Add ammonium thiocyanate (0.3 mol) to this solution. Ammonium thiocyanate serves as the sulfur and nitrogen source for the thiourea moiety.
2. Reaction & In Situ Intermediate Formation:
-
Heat the mixture under reflux for approximately 7 hours. The elevated temperature is crucial. It provides the activation energy needed for the aniline hydrochloride to react with thiocyanate, rearranging to form the dichlorophenyl isothiocyanate intermediate. This intermediate is highly electrophilic and is not isolated.
3. Nucleophilic Attack & Product Formation:
-
As the isothiocyanate forms, it is immediately attacked by a molecule of 3,4-dichloroaniline present in the reaction mixture. The nucleophilic amino group of the aniline adds to the electrophilic carbon of the isothiocyanate, forming the stable N,N'-disubstituted thiourea product.
4. Product Isolation and Purification:
-
Upon cooling, the N-(3,4-dichlorophenyl)thiourea product, being sparingly soluble in water, will precipitate out as a white solid.
-
Collect the crude product by vacuum filtration and wash with cold water to remove any remaining salts (like ammonium chloride).
-
For final purification, recrystallize the solid from a suitable solvent such as ethanol. This process removes more soluble impurities, yielding pure crystalline N-(3,4-dichlorophenyl)thiourea.
5. Characterization:
-
Confirm the identity and purity of the final product using standard analytical techniques:
- Melting Point: A sharp melting point indicates high purity. For N-(3,4-dichlorophenyl)thiourea, this is typically around 216-217°C (489–490 K).[1]
- Spectroscopy (IR, NMR): Infrared spectroscopy should show characteristic peaks for N-H and C=S stretching. NMR spectroscopy will confirm the specific arrangement of protons and carbons on the dichlorophenyl ring and the thiourea backbone.
- Mass Spectrometry: This will confirm the molecular weight of the compound (221.11 g/mol ).[1]
A Spectrum of Biological Activity: From Microbes to Cancer Cells
The dichlorophenylthiourea scaffold is a quintessential example of a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities. The specific substitution pattern of the chlorine atoms (e.g., 2,6-dichloro, 3,4-dichloro, 2,3-dichloro) plays a critical role in fine-tuning the compound's potency and selectivity against different biological targets.
Anticancer Activity
A significant body of research has focused on the cytotoxic effects of dichlorophenylthiourea derivatives against various cancer cell lines. These compounds often exhibit potent activity, in some cases surpassing that of established chemotherapy agents like cisplatin.
Key Findings:
-
Potent Cytotoxicity: Compounds like 3,4-dichlorophenylthiourea have demonstrated exceptionally low IC50 values, reaching the sub-micromolar range (e.g., 1.5 µM) against metastatic colon cancer cells (SW620).
-
Selectivity: Importantly, many of these derivatives show favorable selectivity, potently inhibiting the growth of cancer cells while having minimal effect on normal, healthy cells (e.g., HaCaT keratinocytes).
-
Structure-Activity Relationship (SAR): The position of the chlorine atoms is crucial. For instance, 3,4-dichloro and 4-trifluoromethylphenyl substitutions have been shown to impart high cytotoxic activity.
Table 1: Comparative Cytotoxicity (IC50) of Dichlorophenylthiourea Derivatives
| Compound ID | Substitution Pattern | Cell Line (Cancer Type) | IC50 (µM) | Reference |
|---|---|---|---|---|
| 1 | 3,4-Dichlorophenyl | SW620 (Metastatic Colon) | 1.5 ± 0.72 | |
| 2 | 2,5-Dichlorophenyl | SW620 (Metastatic Colon) | 5.8 ± 0.76 | |
| 3 | 4-Chlorophenyl | SW620 (Metastatic Colon) | 7.6 ± 1.75 |
| 4 | 3-Chloro-4-fluorophenyl | SW620 (Metastatic Colon) | ~6.0 | |
Antimicrobial and Antioxidant Properties
Beyond cancer, these compounds have shown promise in combating microbial infections and oxidative stress.
-
Antimicrobial Effects: Dichlorophenyl-substituted heterocycles, including those derived from thioureas, exhibit significant antibacterial and antifungal activity. For example, 1,3-bis(3,4-dichlorophenyl) thiourea has been synthesized and noted for its strong antioxidant properties.
-
Antioxidant Activity: The thiourea core can act as a radical scavenger. Derivatives have been evaluated using standard assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), demonstrating their capacity to neutralize harmful free radicals.
Anti-inflammatory and Other Activities
-
Anti-inflammatory Agents: By conjugating 2,3-dichlorophenyl piperazine with amino acids and converting them to thiourea derivatives, researchers have developed potent anti-inflammatory agents.
-
Plant Growth Regulation: Certain dichlorophenylthiourea compounds have also been explored in agriculture as herbicides and plant growth regulators, interfering with the synthesis of plant hormones.[1]
Mechanism of Action: Unraveling the Molecular Pathways
The therapeutic effects of dichlorophenylthiourea compounds stem from their ability to interact with and modulate specific cellular pathways. While the exact target can vary depending on the derivative, a recurring mechanism in their anticancer effect is the induction of programmed cell death, or apoptosis.
Induction of Apoptosis
Apoptosis is a clean, controlled mechanism of cell suicide that is essential for normal tissue homeostasis and is often dysregulated in cancer. Dichlorophenylthioureas have been shown to be potent inducers of this process.
Causality of Experimental Choices: To determine the mechanism of cell death, researchers employ a series of logical, self-validating experiments. The first step is often a cell viability assay (like the MTT assay) to confirm cytotoxicity. Once confirmed, the question becomes: is the cell death due to necrosis (a messy, inflammatory death) or apoptosis? Flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining is the gold standard to answer this. Annexin V binds to phosphatidylserine, which flips to the outer cell membrane during early apoptosis, while PI only enters cells with compromised membranes (late apoptosis/necrosis).
Findings:
-
Studies have shown that effective dichlorophenylthiourea derivatives significantly increase the population of cells in late apoptosis or necrosis compared to untreated controls.
-
For example, 3,4-dichlorophenylthiourea induced late apoptosis in 95–99% of colon cancer cells and 73% of leukemia (K-562) cells at its IC50 concentration. This overwhelming shift towards apoptosis confirms it as a primary mechanism of its cytotoxic action.
Caption: Proposed mechanism of apoptosis induction by dichlorophenylthiourea.
Other Potential Mechanisms
The diverse activities suggest multiple mechanisms may be at play:
-
Enzyme Inhibition: Certain derivatives act as inhibitors of key enzymes like cholinesterase and tyrosinase.
-
Signaling Pathway Modulation: Halogenated phenyl-containing thioureas have been reported to inhibit critical cancer-related pathways, such as the Wnt/β-catenin signaling pathway and receptor kinases like VEGFR2 and EGFR.
Protocols for Biological Evaluation
Validating the biological activity of newly synthesized compounds requires robust and reproducible experimental protocols.
Protocol: MTT Assay for In Vitro Cytotoxicity
Objective: To determine the concentration of a dichlorophenylthiourea compound that inhibits the metabolic activity of a cancer cell line by 50% (IC50).
Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., SW620) in a 96-well plate at a density of ~1 x 10⁴ cells per well. Allow them to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the dichlorophenylthiourea compound in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the wells. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control, e.g., cisplatin).
-
Incubation: Incubate the plate for 48-72 hours. The duration is critical; it must be long enough for the compound to exert its effect but not so long that the control cells become over-confluent.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.
Future Outlook and Drug Development Perspectives
The dichlorophenylthiourea scaffold remains a highly attractive starting point for the development of new therapeutic agents. The synthetic accessibility and the clear structure-activity relationships provide a solid foundation for further optimization.
Future Directions:
-
Target Deconvolution: While apoptosis induction is a known outcome, identifying the specific upstream protein target(s) for the most potent compounds is a critical next step. This will enable more rational, target-based drug design.
-
Pharmacokinetic Optimization: Future work should focus on improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to ensure they are suitable for in vivo studies.
-
Combination Therapies: Exploring the synergistic effects of dichlorophenylthiourea derivatives with existing chemotherapies or targeted agents could lead to more effective and durable treatment regimens for complex diseases like cancer.
References
Navigating the Synthesis and Handling of 2,6-Dichlorophenylthiourea: A Technical Guide to Safety and Precaution
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Dual Nature of 2,6-Dichlorophenylthiourea
This compound (CAS No. 6590-91-6) is a substituted thiourea derivative that, like many in its class, presents a double-edged sword to the scientific community.[1][2] On one hand, its structural motifs are of significant interest in medicinal chemistry and organic synthesis, with related compounds showing a wide range of biological activities, including antimicrobial and anticancer properties.[1] On the other hand, its chemical structure—a chlorinated aromatic ring coupled with a thiourea group—forewarns of significant toxicological properties that demand a rigorous and informed approach to its handling.
This guide, intended for laboratory professionals, moves beyond generic safety data sheet advisories to provide a deeper, mechanistic understanding of the hazards associated with this compound. By elucidating the "why" behind the "what" of safety protocols, this document aims to foster a culture of intrinsic safety in the laboratory, ensuring that the potential of this compound can be explored without compromising the well-being of researchers.
Part 1: Hazard Identification and Toxicological Profile
The primary and most critical aspect of working with this compound is a thorough understanding of its toxicological profile. The compound is classified as highly toxic through multiple routes of exposure.
GHS Classification:
-
Acute Toxicity, Oral (Category 3): Toxic if swallowed.[3]
-
Acute Toxicity, Dermal (Category 3): Toxic in contact with skin.[3]
-
Acute Toxicity, Inhalation (Category 3): Toxic if inhaled.[3]
-
Skin Irritation (Category 2): Causes skin irritation.
-
Eye Irritation (Category 2A): Causes serious eye irritation.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.
The high acute toxicity of this compound places it in a category of substances that can cause severe health effects, or even death, following a single exposure. The mechanism of toxicity for many thiourea derivatives is complex, but some studies suggest that they can interfere with crucial biological processes. For instance, some thioureas are known to affect thyroid function, and their metabolism can lead to the formation of reactive intermediates.[4] The presence of the dichlorinated phenyl ring can enhance its lipophilicity, potentially facilitating its absorption through the skin and cell membranes, and may also influence its metabolic fate.
| Exposure Route | GHS Category 3 Criteria | Implication for Handling |
| Oral | 50 < LD50 ≤ 300 mg/kg body weight | Ingestion of even small amounts can be highly toxic. |
| Dermal | 200 < LD50 ≤ 1000 mg/kg body weight | Skin contact must be rigorously avoided as absorption can lead to systemic toxicity. |
| Inhalation (dust) | 0.5 < LC50 ≤ 1.0 mg/L (4-hour exposure) | The fine crystalline powder poses a significant inhalation hazard. |
This table summarizes the GHS criteria for Category 3 acute toxicity. The actual LD50/LC50 values for this compound fall within these ranges.
Part 2: Engineering Controls and Personal Protective Equipment (PPE) - A Multi-Layered Defense
Given the high toxicity of this compound, a multi-layered approach to safety, beginning with engineering controls and supplemented by appropriate personal protective equipment, is mandatory.
Engineering Controls: The First Line of Defense
The primary principle when handling this compound is to minimize the possibility of exposure. Therefore, all work with this compound in its powdered form must be conducted within a certified and properly functioning chemical fume hood. For procedures that may generate significant amounts of dust, a glove box or other form of containment is recommended. The face velocity of the fume hood should be regularly checked to ensure it meets institutional and regulatory standards (typically 80-120 feet per minute).
Personal Protective Equipment (PPE): The Essential Barrier
The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken. The following are the minimum requirements for handling this compound:
-
Hand Protection: Due to the compound's dermal toxicity, appropriate glove selection is critical. Given that it is a chlorinated aromatic compound, nitrile gloves offer good splash protection for incidental contact.[5][6] For extended contact or when handling larger quantities, double gloving with an outer glove made of a more resistant material like neoprene or Viton is recommended.[7] Always inspect gloves for any signs of degradation or perforation before use and dispose of them immediately after handling the compound.
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[8] A face shield should be worn in addition to goggles, especially when there is a risk of splashes or dust generation.
-
Skin and Body Protection: A lab coat, buttoned to its full length, is required. For procedures with a higher risk of contamination, a chemically resistant apron or disposable coveralls should be used.
-
Respiratory Protection: When engineering controls are not sufficient to prevent inhalation of the powder, a NIOSH-approved respirator with a particulate filter (N95, N100, or P100) is necessary.[9][10][11][12] The choice of respirator should be made in consultation with an industrial hygienist and as part of a comprehensive respiratory protection program that includes fit testing.
Part 3: Safe Handling and Experimental Protocols
A systematic and cautious approach to every step of the experimental workflow is crucial for preventing exposure to this compound.
Workflow for Safe Handling of this compound
Caption: A stepwise workflow for the safe handling of this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Before handling the compound, ensure that a safety shower and eyewash station are readily accessible.
-
Don all required PPE as outlined in Part 2.2.
-
Verify that the chemical fume hood is operational.
-
Assemble all necessary glassware, reagents, and equipment within the fume hood to minimize movement in and out of the containment area.
-
Prepare and label dedicated hazardous waste containers for solid and liquid waste.
-
-
Weighing and Transfer:
-
When weighing the solid, use a disposable weigh boat or creased weigh paper.
-
Handle the container of this compound with care to avoid generating dust.
-
Use a spatula to transfer the powder to the reaction vessel. Avoid pouring the powder directly from the bottle.
-
After transfer, tap the spatula on the inside of the reaction vessel to dislodge any remaining powder.
-
-
In Case of a Spill:
-
Small spills (inside a fume hood):
-
Do not attempt to sweep up the dry powder, as this will create dust.
-
Gently cover the spill with a damp paper towel to avoid raising dust.
-
Carefully wipe up the spill, working from the outside in.
-
Place the contaminated paper towels in a sealed bag and dispose of them in the designated solid hazardous waste container.
-
Decontaminate the area with an appropriate solvent (e.g., isopropanol or ethanol) followed by soap and water.
-
-
Large spills or spills outside of a fume hood:
-
Evacuate the immediate area and alert others.
-
Contact your institution's environmental health and safety (EHS) department immediately.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
-
Part 4: Reactivity and Disposal
Chemical Reactivity
While specific reactivity data for this compound is limited, information on thiourea and its derivatives can provide some guidance. Thioureas can react with strong oxidizing agents and strong acids.[13] Upon heating, thiourea and its derivatives can decompose, releasing toxic and flammable gases such as hydrogen sulfide, carbon disulfide, ammonia, and nitrogen oxides.[14][15][16] Therefore, it is crucial to avoid heating this compound in an open system and to ensure that any reactions are conducted with appropriate temperature control and in a well-ventilated area.
Decontamination and Disposal
All waste generated from experiments involving this compound must be treated as hazardous waste.
-
Decontamination:
-
Glassware and equipment should be rinsed with a suitable organic solvent (such as acetone or ethanol) to remove any residual compound. This rinseate must be collected as hazardous liquid waste.
-
Following the solvent rinse, glassware should be washed with soap and water.
-
Surfaces within the fume hood should be wiped down with a solvent-soaked cloth, which is then disposed of as solid hazardous waste.
-
-
Disposal:
-
Solid Waste: All contaminated solid materials, including weigh paper, gloves, and paper towels, must be placed in a clearly labeled, sealed container for solid hazardous waste.
-
Liquid Waste: All solutions containing this compound and the solvent rinses used for decontamination must be collected in a labeled container for chlorinated organic waste.
-
Follow all institutional and local regulations for the disposal of hazardous waste. The EPA hazardous waste code for wastes from the production of certain chlorinated aliphatic hydrocarbons is F025, and for chlorinated hydrocarbon waste, it is K073. It is likely that waste containing this compound would fall under similar classifications.[17][18]
-
Conclusion: A Commitment to Safety
This compound is a compound that requires a high level of respect and a meticulous approach to safety. By understanding its toxicological properties, implementing robust engineering controls, using the correct personal protective equipment, and adhering to safe handling and disposal protocols, researchers can confidently and safely explore the scientific potential of this and other highly potent compounds. The principles outlined in this guide are not merely a set of rules but a framework for a proactive safety culture that is the bedrock of responsible scientific advancement.
References
- 1. jocpr.com [jocpr.com]
- 2. ijcrt.org [ijcrt.org]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. ICSC 0680 - THIOUREA [chemicalsafety.ilo.org]
- 5. fishersci.com [fishersci.com]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. fishersci.com [fishersci.com]
- 9. nipissingu.ca [nipissingu.ca]
- 10. Occupational Health Guidelines for Chemical Hazards (81-123) | NIOSH | CDC [cdc.gov]
- 11. Pocket Guide to Chemical Hazards Introduction | NIOSH | CDC [cdc.gov]
- 12. youtube.com [youtube.com]
- 13. Thiourea SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Thermodynamic analysis of decomposition of thiourea and thiourea oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. wku.edu [wku.edu]
- 18. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
physical and chemical properties of 2,6-Dichlorophenylthiourea
An In-Depth Technical Guide to the Physical and Chemical Properties of 2,6-Dichlorophenylthiourea
Prepared by: Gemini, Senior Application Scientist
Introduction
This compound is an organosulfur compound featuring a thiourea core substituted with a 2,6-dichlorophenyl group. As a member of the diverse thiourea family, it serves as a valuable reagent in organic synthesis and a scaffold for chemical research.[1][2] Thiourea derivatives are widely investigated for their broad spectrum of biological activities, including antimicrobial, antitumor, and herbicidal properties.[1][3] This compound, in particular, is noted for its role as a chemical intermediate and has been studied for its potential applications in agriculture and as a plant growth regulator.[1] This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, synthesis, reactivity, analytical characterization, and safe handling protocols, designed for researchers and professionals in chemical and pharmaceutical development.
Part 1: Molecular Structure and Identification
The foundational step in understanding any chemical entity is to establish its precise molecular identity. The structure of this compound is defined by a central thiocarbonyl group (C=S) bonded to two nitrogen atoms. One nitrogen is part of a primary amine (-NH2), while the other is substituted with a 2,6-dichlorophenyl ring. The steric hindrance and electron-withdrawing nature of the two chlorine atoms ortho to the point of attachment significantly influence the molecule's conformation and reactivity.
References
Unlocking Therapeutic Potential: A Technical Guide to the Pharmacophore of Thiourea Derivatives
For Researchers, Scientists, and Drug Development Professionals
Thiourea derivatives, a versatile class of organic compounds characterized by the -(NH)C(=S)NH- functional group, have emerged as a privileged scaffold in modern medicinal chemistry. Their remarkable ability to interact with a wide array of biological targets has led to the development of numerous agents with diverse therapeutic applications, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][2] This in-depth technical guide provides a comprehensive exploration of the thiourea pharmacophore, delving into its core structural features, structure-activity relationships (SAR), and the experimental and computational methodologies employed to elucidate its therapeutic potential.
The Thiourea Core: A Privileged Scaffold for Biological Interactions
The pharmacological versatility of thiourea derivatives stems from the unique electronic and structural characteristics of the thiourea moiety itself.[3] This core unit possesses a distinct set of features that enable it to engage in crucial interactions with biological macromolecules such as enzymes and receptors.
At its heart, the thiourea pharmacophore is defined by its hydrogen bonding capabilities. The two N-H groups act as potent hydrogen bond donors, while the sulfur atom, with its lone pairs of electrons, serves as a hydrogen bond acceptor.[3] This dual nature allows the thiourea scaffold to form a network of hydrogen bonds within the active site of a target protein, contributing significantly to binding affinity and specificity.
Furthermore, the planarity of the thiourea group and the potential for resonance stabilization influence its conformational preferences and electronic properties, which are critical for optimal interaction with the target. The substituents attached to the nitrogen atoms play a pivotal role in modulating these properties and defining the overall biological activity of the molecule.
Deciphering the Code: Structure-Activity Relationships (SAR) of Thiourea Derivatives
The biological activity of thiourea derivatives is exquisitely sensitive to the nature of the substituents on the nitrogen atoms. Understanding these structure-activity relationships is paramount for the rational design of potent and selective therapeutic agents.
Impact of N-Substituents
The substituents on the one or both nitrogen atoms of the thiourea core can be broadly classified into aromatic, aliphatic, and heterocyclic groups. The choice of these substituents profoundly influences the compound's lipophilicity, electronic properties, and steric profile, all of which are critical determinants of its pharmacological activity.
-
Aromatic and Heteroaromatic Substituents: The introduction of aromatic or heteroaromatic rings can lead to beneficial π-π stacking interactions with aromatic amino acid residues in the target's binding pocket.[4] The electronic nature of these rings, whether electron-donating or electron-withdrawing, can fine-tune the hydrogen bonding capacity of the N-H protons and the overall polarity of the molecule. For instance, the presence of electron-withdrawing groups like halogens or nitro groups on an aromatic ring has been shown to enhance the antibacterial activity of certain thiourea derivatives.[4]
-
Aliphatic Substituents: The incorporation of alkyl or cycloalkyl groups can modulate the lipophilicity of the molecule, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) properties. The size and branching of these aliphatic chains can also introduce steric hindrance, which can be exploited to achieve selectivity for a particular target.
The Role of the Thiocarbonyl Group
While the sulfur atom of the thiourea moiety is a key hydrogen bond acceptor, its role extends beyond this interaction. It can also participate in coordination with metal ions present in the active sites of metalloenzymes, leading to potent enzyme inhibition.[5] This interaction is a key mechanism of action for several thiourea-based enzyme inhibitors.
A Case Study in Anticancer Activity: Thiourea Derivatives as Kinase Inhibitors
The development of thiourea derivatives as anticancer agents provides a compelling example of pharmacophore-guided drug design.[6] Many of these compounds exert their cytotoxic effects by inhibiting protein kinases, enzymes that play a crucial role in cancer cell proliferation and survival.[7][8]
The pharmacophore for thiourea-based kinase inhibitors often involves a specific arrangement of features that allows the molecule to fit snugly into the ATP-binding pocket of the kinase. A common pharmacophoric model includes:
-
A Hydrogen Bond Donor-Acceptor System: The thiourea core provides the essential hydrogen bonding interactions with the hinge region of the kinase.
-
Aromatic/Heteroaromatic Moieties: These groups occupy the hydrophobic regions of the ATP-binding site and engage in van der Waals and π-π stacking interactions.
-
A Solubilizing Group: The inclusion of polar functional groups can enhance the aqueous solubility of the compound, which is often a challenge in drug development.
The following table summarizes the cytotoxic activity of a series of N-benzoyl-N'-phenylthiourea derivatives against the MCF-7 breast cancer cell line, illustrating the impact of substituents on anticancer potency.
| Compound | Substituent (R) on Benzoyl Ring | IC50 (µM) against MCF-7 |
| 1 | H | 15.2 |
| 2 | 4-Cl | 8.5 |
| 3 | 4-NO2 | 5.1 |
| 4 | 4-OCH3 | 18.7 |
Data adapted from studies on analogous compounds to illustrate SAR principles.[7]
Experimental and Computational Workflows for Pharmacophore Elucidation
A combination of experimental and computational techniques is employed to identify and validate the pharmacophore of thiourea derivatives.
Experimental Methodologies
1. Synthesis of Thiourea Derivatives: The most common and versatile method for synthesizing N,N'-disubstituted thioureas involves the reaction of an amine with an isothiocyanate.[5] This straightforward reaction allows for the facile introduction of a wide variety of substituents, enabling the generation of diverse chemical libraries for biological screening.
Step-by-Step Protocol for the Synthesis of N-Phenyl-N'-(4-chlorophenyl)thiourea:
-
Dissolve 4-chloroaniline (1.27 g, 10 mmol) in 20 mL of acetone in a round-bottom flask.
-
Add phenyl isothiocyanate (1.35 g, 10 mmol) dropwise to the solution at room temperature with constant stirring.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the white precipitate of N-phenyl-N'-(4-chlorophenyl)thiourea is collected by filtration.
-
Wash the precipitate with cold acetone and dry it under vacuum.
-
The product can be further purified by recrystallization from ethanol.
2. Biological Evaluation: The synthesized compounds are then screened for their biological activity using a variety of in vitro and in vivo assays. For example, in the context of anticancer drug discovery, cytotoxicity assays against a panel of cancer cell lines are performed to determine the IC50 values.[2] Enzyme inhibition assays are used to identify the specific molecular target of the active compounds.
3. Structural Biology Techniques: X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for elucidating the three-dimensional structure of a thiourea derivative bound to its target protein. This information provides invaluable insights into the specific molecular interactions that govern binding and is crucial for validating and refining pharmacophore models.
Computational Approaches
1. Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor.[9] Molecular docking studies can be used to screen large virtual libraries of thiourea derivatives and prioritize compounds for synthesis and biological testing. They also provide a structural basis for understanding the observed SAR.
2. Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[10] By identifying the physicochemical properties that are most important for activity, QSAR models can be used to predict the potency of novel thiourea derivatives.
3. Pharmacophore Modeling: This approach involves identifying the common structural features of a set of active molecules that are responsible for their biological activity.[11] The resulting pharmacophore model can then be used as a 3D query to search for new compounds with the desired activity profile.
Visualizing the Pharmacophore: A Graphviz Representation
The following Graphviz diagram illustrates the key pharmacophoric features of a typical thiourea derivative acting as an enzyme inhibitor.
Caption: Key pharmacophoric interactions of a thiourea derivative.
This diagram highlights the crucial interactions between the thiourea derivative and the enzyme's active site, including hydrogen bonding, hydrophobic interactions, and potential metal coordination.
Conclusion and Future Directions
The thiourea scaffold continues to be a rich source of inspiration for the discovery of new therapeutic agents. A thorough understanding of its pharmacophore, guided by a synergistic interplay of synthetic chemistry, biological evaluation, and computational modeling, is essential for unlocking its full therapeutic potential. Future research in this area will likely focus on the development of more sophisticated thiourea derivatives with improved potency, selectivity, and pharmacokinetic properties. The exploration of novel biological targets for thiourea-based compounds and the application of advanced drug delivery strategies will undoubtedly pave the way for the next generation of innovative medicines.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. nanobioletters.com [nanobioletters.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. benchchem.com [benchchem.com]
- 8. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 9. A Computational Study on Thiourea Analogs as Potent MK-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. farmaciajournal.com [farmaciajournal.com]
- 11. Pharmacophore-based virtual screening, synthesis, biological evaluation, and molecular docking study of novel pyrrolizines bearing urea/thiourea moieties with potential cytotoxicity and CDK inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for the Antimicrobial Evaluation of 2,6-Dichlorophenylthiourea
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health, necessitating the urgent discovery and development of new chemical entities with potent antimicrobial activity.[1] Thiourea derivatives have emerged as a promising class of compounds due to their structural versatility and broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[1] The core thiourea scaffold (S=C(NH₂)₂) can be readily functionalized, allowing for the fine-tuning of its pharmacological profile.
This application note focuses on 2,6-Dichlorophenylthiourea , a halogenated aromatic thiourea derivative. The inclusion of electron-withdrawing groups, such as chlorine atoms, on the phenyl ring is a key structural feature often associated with enhanced antimicrobial efficacy.[2] This enhancement is attributed to modifications in lipophilicity, which can improve penetration of the bacterial cell membrane, and to specific interactions with biological targets.[2][3]
This guide provides a detailed framework for researchers to conduct robust in vitro antimicrobial assays using this compound. It moves beyond simple procedural lists to explain the scientific rationale behind the protocols, ensuring that the generated data is both accurate and reliable.
Understanding the Compound: Physicochemical Properties and Handling
Before initiating any biological assay, a thorough understanding of the test compound's properties is critical for experimental design and data interpretation.
-
Structure: N-(2,6-dichlorophenyl)thiourea
-
Molecular Formula: C₇H₆Cl₂N₂S
-
Appearance: White to off-white crystalline powder.
-
Solubility: Sparingly soluble in water. This is a critical parameter that dictates the choice of solvent for stock solutions. Dimethyl sulfoxide (DMSO) is the recommended solvent for dissolving this compound and other poorly water-soluble compounds for antimicrobial screening.[4][5]
Causality Behind Solvent Choice: DMSO is a highly polar, aprotic solvent capable of dissolving a wide range of non-polar and polar compounds.[4][5] Its miscibility with water and culture media allows for the uniform dispersion of the test compound in the assay. However, it is crucial to acknowledge that DMSO itself can have inhibitory effects on microbial growth and biofilm formation, typically at concentrations above 2%.[4][6] Therefore, all experiments must include appropriate solvent controls to ensure that the observed antimicrobial activity is attributable to the test compound and not the vehicle.
Postulated Mechanism of Action: Targeting Essential Bacterial Processes
While the precise mechanism for this compound is not definitively established, extensive research on related thiourea derivatives provides strong, evidence-based hypotheses. The primary mechanisms are believed to involve the inhibition of essential bacterial enzymes and disruption of cellular integrity.
Thiourea derivatives have been shown to interact with and inhibit key enzymes involved in bacterial replication and metabolism, such as DNA gyrase and topoisomerase IV .[2] These enzymes are critical for managing DNA supercoiling during replication, and their inhibition leads to catastrophic DNA damage and cell death. The presence of halogenated phenyl rings, as in this compound, can enhance the binding affinity of the compound to the active sites of these enzymes.[2] In some pathogens, such as Mycobacterium tuberculosis, thioureas are also known to inhibit enoyl-ACP reductase (InhA), an enzyme vital for the synthesis of mycolic acids, a key component of the mycobacterial cell wall.[2] More recent studies on potent thiourea derivatives against Methicillin-Resistant Staphylococcus aureus (MRSA) suggest they can also disrupt the integrity of the cell wall and interfere with NAD+/NADH homeostasis.[1][7]
Caption: Postulated mechanism of action for this compound.
Quantitative Antimicrobial Assays: Protocols and Best Practices
The following protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), which provides the global gold standard for antimicrobial susceptibility testing.[8][9][10][11][12]
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is the most common and accurate technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.[13] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[14]
Protocol: Determining the MIC of this compound
-
Preparation of Stock Solution:
-
Accurately weigh this compound powder and dissolve in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.
-
Rationale: A high-concentration stock minimizes the volume of DMSO added to the assay, keeping the final concentration well below inhibitory levels (ideally ≤1%).
-
-
Preparation of Microtiter Plates:
-
Using a sterile 96-well, flat-bottom microtiter plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells in columns 2 through 12.
-
In column 1, add 100 µL of CAMHB containing the desired starting concentration of the test compound (prepared by diluting the stock solution). This will be the highest concentration tested.
-
Rationale: CAMHB is the CLSI-recommended medium for susceptibility testing of most non-fastidious aerobic bacteria.
-
-
Serial Dilution:
-
Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2. Mix well by pipetting up and down.
-
Continue this process from column 2 to column 10. Discard the final 50 µL from column 10.
-
This creates a range of decreasing concentrations of the compound across the plate.
-
Column 11 will serve as the Growth Control (broth + inoculum, no compound).
-
Column 12 will serve as the Sterility Control and Solvent Control (broth + highest concentration of DMSO used, no inoculum).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add 50 µL of the final bacterial inoculum to wells in columns 1 through 11. The final volume in each well will be 100 µL.
-
Seal the plate (e.g., with an adhesive film) to prevent evaporation.
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
After incubation, examine the plate visually or with a plate reader. The Sterility Control (column 12) should be clear, and the Growth Control (column 11) should be turbid.
-
The MIC is the lowest concentration of this compound at which there is no visible turbidity.
-
Caption: Workflow for Broth Microdilution MIC Assay.
Agar Disk Diffusion Assay (Qualitative Screening)
For a rapid, qualitative assessment of antimicrobial activity, the agar disk diffusion (Kirby-Bauer) test is a valuable preliminary screen. It provides a visual indication of a compound's ability to inhibit microbial growth.
Protocol: Agar Disk Diffusion
-
Prepare Inoculum: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard as described in the MIC protocol.
-
Inoculate Agar Plate: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate to create a uniform lawn of bacteria.
-
Impregnate and Place Disks:
-
Aseptically apply sterile paper disks (6 mm diameter) to the agar surface.
-
Pipette a specific volume (e.g., 10 µL) of the this compound solution (dissolved in a volatile solvent like methanol or ethanol for this assay to allow for evaporation) onto each disk.
-
Include a positive control disk (e.g., a commercial antibiotic disk like ciprofloxacin) and a negative solvent control disk.
-
-
Incubate: Invert the plates and incubate at 35-37°C for 16-20 hours.
-
Interpret Results: Measure the diameter (in mm) of the zone of inhibition (the clear area around the disk where no growth has occurred). A larger zone diameter generally indicates greater susceptibility of the organism to the compound.
Expected Antimicrobial Spectrum and Data Presentation
Based on published data for structurally related compounds, this compound is expected to exhibit activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungi. A study on N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea demonstrated a broad spectrum of activity.[15] The data below is adapted from this study to serve as a representative example of the results one might expect.
Table 1: Representative Minimum Inhibitory Concentration (MIC) Data
| Test Microorganism | Strain Type | Representative MIC (µg/mL) of a this compound-containing compound[15] |
| Staphylococcus aureus | Gram-positive | 32 |
| Escherichia coli | Gram-negative | 128 |
| Salmonella enteritidis | Gram-negative | 64 |
| Pseudomonas aeruginosa | Gram-negative | 256 |
| Candida spp. | Fungus (Yeast) | 32 - 256 |
Note: This data is for N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea and serves as an illustrative example. Actual MIC values for this compound must be determined experimentally.
Self-Validating Systems: The Critical Role of Controls
For any antimicrobial assay to be trustworthy, it must be a self-validating system. This is achieved through the diligent use of controls.
-
Positive Control: An antibiotic with a known spectrum of activity (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) is used to confirm that the test system is capable of detecting antimicrobial effects.
-
Negative (Growth) Control: This consists of the culture medium and the microorganism without any test compound. It confirms that the bacteria are viable and capable of growth under the assay conditions.
-
Solvent Control: This consists of the culture medium with the highest concentration of the solvent (e.g., DMSO) used in the experiment. This is crucial to demonstrate that the solvent itself is not inhibiting microbial growth.
-
Sterility Control: This consists of the culture medium only. It ensures that the medium is not contaminated.
The successful validation of these controls is non-negotiable for the interpretation of experimental results.
Conclusion
This compound represents a valuable chemical scaffold for antimicrobial drug discovery. Its dichlorophenyl substitution is a key feature that suggests potent activity. By employing standardized and well-controlled assays, such as the broth microdilution and disk diffusion methods detailed here, researchers can reliably evaluate its antimicrobial potential. Adherence to established guidelines, careful consideration of the compound's physicochemical properties, and a thorough understanding of the rationale behind each experimental step are paramount for generating high-quality, reproducible data that can confidently drive forward drug development programs.
References
- 1. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nanobioletters.com [nanobioletters.com]
- 3. Buy Isothiourea, 1-(2,6-dichlorophenyl)-2-methyl- | 27806-81-1 [smolecule.com]
- 4. Out of control: The need for standardised solvent approaches and data reporting in antibiofilm assays incorporating dimethyl-sulfoxide (DMSO) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ispub.com [ispub.com]
- 6. Out of control: The need for standardised solvent approaches and data reporting in antibiofilm assays incorporating dimethyl-sulfoxide (DMSO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 9. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 10. goums.ac.ir [goums.ac.ir]
- 11. iacld.com [iacld.com]
- 12. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 13. Broth microdilution - Wikipedia [en.wikipedia.org]
- 14. Broth Microdilution | MI [microbiology.mlsascp.com]
- 15. Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
cytotoxicity assay protocol for 2,6-Dichlorophenylthiourea
Application Note & Protocol
Title: A Validated Protocol for Assessing the In Vitro Cytotoxicity of 2,6-Dichlorophenylthiourea using a Neutral Red Uptake Assay
Abstract
This document provides a comprehensive, step-by-step protocol for determining the cytotoxic potential of this compound. While thiourea derivatives have demonstrated significant promise in anticancer research, a standardized method for evaluating their specific cytotoxic effects is crucial for reproducible and comparable results.[1][2] This guide details the use of the Neutral Red Uptake (NRU) assay, a sensitive and reliable method for quantifying cell viability.[3][4] The protocol herein is designed to be a self-validating system, complete with explanations for key experimental choices to ensure scientific integrity and robustness.
Introduction to this compound and Cytotoxicity
This compound is a chemical compound characterized by a phenyl group attached to a thiourea moiety with two chlorine atoms substituted on the phenyl ring.[5] Thiourea derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer properties.[1][2] Studies have shown that substituted thiourea derivatives can exhibit high cytotoxicity against various human cancer cell lines, making them promising candidates for novel therapeutic agents.[6][7]
Cytotoxicity assays are essential tools in drug discovery and toxicology for evaluating the effect of chemical compounds on cell viability and proliferation. These assays help to determine the concentration at which a compound becomes toxic to cells, a critical parameter for assessing therapeutic potential and safety. The Neutral Red Uptake (NRU) assay is a widely used and accepted method for assessing cytotoxicity.[8][9]
Principle of the Neutral Red Uptake (NRU) Assay
The NRU assay is a cell viability/survival assay based on the ability of viable, healthy cells to incorporate and bind the supravital dye, neutral red.[9] Neutral red is a weak cationic dye that readily penetrates cell membranes through non-ionic diffusion and accumulates within the lysosomes of intact, viable cells.[3][9]
Changes to the cell surface or the sensitive lysosomal membrane, often caused by cytotoxic agents, lead to a decreased uptake and binding of the dye. Consequently, the amount of neutral red retained by the cells is directly proportional to the number of viable cells. By extracting the dye and measuring its absorbance using a spectrophotometer, a quantitative assessment of cell viability can be made.[8] A decrease in neutral red uptake compared to a control group indicates a reduction in cell viability due to the cytotoxic effects of the test compound.[8]
Experimental Workflow for Cytotoxicity Assessment
The following diagram outlines the general workflow for assessing the cytotoxicity of this compound using the NRU assay.
Caption: Experimental workflow for the NRU cytotoxicity assay.
Detailed Protocol: NRU Assay for this compound
This protocol is a general guideline and may require optimization for specific cell lines and laboratory conditions.[8]
Materials and Reagents
-
Cell Line: A suitable human cancer cell line (e.g., HeLa, A549, MCF-7) and a normal cell line (e.g., HaCaT) for selectivity assessment.[6]
-
This compound: Purity should be confirmed prior to use.
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640).
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin Solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), Ca++/Mg++ free
-
Neutral Red Solution: 0.33% w/v in ultrapure water.[8]
-
Neutral Red Destain Solution: 50% ethanol, 49% ultrapure water, 1% glacial acetic acid.[8]
-
Dimethyl Sulfoxide (DMSO): For dissolving the test compound.
-
Sterile 96-well flat-bottom tissue culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (spectrophotometer)
Procedure
Day 1: Cell Seeding
-
Culture and maintain the selected cell line in T-75 flasks using complete medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) in a humidified incubator.
-
Harvest cells that are in the logarithmic growth phase using Trypsin-EDTA.
-
Perform a cell count using a hemocytometer or automated cell counter and assess viability (should be >95%).
-
Dilute the cell suspension to the optimal seeding density in a complete medium. This needs to be determined empirically for each cell line but is typically between 5x10³ and 5x10⁴ cells/well.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate overnight to allow for cell attachment and recovery.
Day 2: Compound Treatment
-
Prepare Compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare Working Solutions: Perform serial dilutions of the stock solution in a cell culture medium to achieve the desired final test concentrations. The final DMSO concentration in the wells should be kept constant and low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared working solutions (including a vehicle control with the same percentage of DMSO as the highest test concentration and a medium-only control). It is recommended to test each concentration in triplicate.
-
Incubation: Return the plate to the incubator for a defined exposure period (e.g., 24, 48, or 72 hours).
Day 3: Neutral Red Uptake Assay
-
Preparation of NR Medium: Pre-warm the neutral red solution and dilute it in a pre-warmed, serum-free medium to a final concentration of 50 µg/mL.
-
Staining: After the treatment incubation period, discard the medium containing the test compound from all wells. Add 100 µL of the prepared NR medium to each well.
-
Incubation: Incubate the plate for 2-3 hours at 37°C, allowing viable cells to take up the dye.
-
Washing: Discard the NR medium and gently wash the cells with 150 µL of PBS to remove any unincorporated dye.
-
Destaining: Add 150 µL of the Neutral Red Destain Solution to each well.
-
Solubilization: Place the plate on a plate shaker for 10-15 minutes to extract the neutral red from the cells and form a homogenous solution.
Data Acquisition
-
Measure the absorbance (optical density, OD) of each well at 540 nm using a microplate reader.
-
A reference wavelength (e.g., 620 nm) can be used to correct for background absorbance.
Data Analysis and Interpretation
Calculation of Percentage Viability
The percentage of cell viability is calculated for each concentration of this compound using the following formula:
% Viability = [(OD_test - OD_blank) / (OD_vehicle_control - OD_blank)] * 100
Where:
-
OD_test: Mean absorbance of the wells treated with the test compound.
-
OD_vehicle_control: Mean absorbance of the wells treated with the vehicle (DMSO) only.
-
OD_blank: Mean absorbance of the wells with medium only (no cells).
Determination of IC50 Value
The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%.
-
Plot a dose-response curve with the percentage of cell viability on the Y-axis and the log of the compound concentration on the X-axis.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve fit) to determine the IC50 value.
The results can be summarized in a table for clarity:
| Concentration of this compound (µM) | Mean Absorbance (540 nm) | % Viability |
| Vehicle Control (0 µM) | [Insert Value] | 100% |
| Concentration 1 | [Insert Value] | [Calculate] |
| Concentration 2 | [Insert Value] | [Calculate] |
| Concentration 3 | [Insert Value] | [Calculate] |
| Concentration 4 | [Insert Value] | [Calculate] |
| Concentration 5 | [Insert Value] | [Calculate] |
Trustworthiness and Self-Validation
To ensure the reliability of the results, the following controls should be included in every assay:
-
Vehicle Control: To account for any effect of the solvent (DMSO) on cell viability.
-
Untreated Control: Cells in medium alone to represent 100% viability.
-
Blank (Medium Only): To measure the background absorbance of the medium and dye.
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin) to confirm the assay is performing as expected.
Consistent results from these controls across multiple experiments will validate the integrity of the protocol and the data generated.
Conclusion
This application note provides a detailed and scientifically grounded protocol for assessing the cytotoxicity of this compound using the Neutral Red Uptake assay. By following this guide, researchers can obtain reliable and reproducible data on the cytotoxic potential of this compound, which is a critical step in the evaluation of its therapeutic or toxicological profile.
References
- 1. mdpi.com [mdpi.com]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. researchgate.net [researchgate.net]
- 4. Neutral Red Uptake Assay | RE-Place [re-place.be]
- 5. Page loading... [wap.guidechem.com]
- 6. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. qualitybiological.com [qualitybiological.com]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Application Notes and Protocols for 2,6-Dichlorophenylthiourea in Cancer Cell Line Studies
Introduction: The Emerging Role of Thiourea Derivatives in Oncology
Thiourea and its derivatives represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities.[1] In the field of oncology, these compounds have shown considerable promise, with studies demonstrating their ability to inhibit the proliferation of various cancer cell lines and even reverse therapeutic resistance.[2] The core thiourea scaffold, with its electron-rich properties, can readily interact with numerous biological targets, including key enzymes and receptors involved in cancer progression.[1][3]
The anticancer mechanisms of thiourea derivatives are multifaceted. They have been identified as inhibitors of critical cellular machinery such as topoisomerases, protein tyrosine kinases (PTKs), sirtuins, and carbonic anhydrases, all of which are pivotal in tumor growth and survival.[2][4][5] This multi-targeted action makes them attractive candidates for developing next-generation chemotherapeutics that could potentially overcome the challenges of drug resistance and side effects associated with conventional therapies.[3]
This guide focuses on a specific derivative, 2,6-Dichlorophenylthiourea (CAS: 6590-91-6), providing researchers with a foundational framework for its application in cancer cell line studies.[6] We will detail its preparation for in vitro use and provide step-by-step protocols for evaluating its cytotoxic and mechanistic effects on cancer cells.
Compound Profile: this compound
| Property | Value | Source |
| CAS Number | 6590-91-6 | [6] |
| Molecular Formula | C₇H₆Cl₂N₂S | [6] |
| Molecular Weight | 221.11 g/mol | [6] |
| IUPAC Name | N-(2,6-dichlorophenyl)thiourea | |
| Physical Form | Solid | |
| Synthesis Synopsis | Synthesized via reaction of acetyl chloride with ammonium thiocyanate, followed by the addition of 2,6-dichloroaniline.[7] | [7] |
Section 1: Hypothesized Mechanism of Action
While the specific molecular targets of this compound are a subject of ongoing investigation, its activity can be contextualized within the broader class of thiourea-based anticancer agents. These compounds often function by inhibiting signaling pathways essential for cell proliferation and survival. A primary mechanism for many small molecule inhibitors is the disruption of protein kinase cascades.[2][4] For instance, the inhibition of a receptor tyrosine kinase (RTK) can block downstream signaling through pathways like the MAPK/ERK pathway, which is frequently dysregulated in cancer and plays a crucial role in cell growth and division.[8]
The diagram below illustrates a generalized signaling pathway that could be targeted by thiourea derivatives, leading to an anti-proliferative effect.
Caption: Hypothesized inhibition of a growth factor signaling pathway by this compound.
Section 2: Core Experimental Protocols
This section provides detailed methodologies for the initial characterization of this compound's effects in a cancer cell line model.
Protocol 1: Preparation of this compound for Cell Culture
Rationale: Proper dissolution and sterilization are paramount for accurate and reproducible results in cell-based assays. Dimethyl sulfoxide (DMSO) is the recommended solvent for initial stock preparation due to its high solubilizing capacity for many organic compounds. A vehicle control (DMSO alone) is essential in all experiments to ensure that any observed effects are due to the compound and not the solvent.[9]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
0.22 µm sterile syringe filter
Procedure:
-
Stock Solution Preparation (e.g., 100 mM):
-
In a sterile environment (e.g., a biological safety cabinet), weigh the appropriate amount of this compound powder.
-
Dissolve the powder in cell culture-grade DMSO to achieve a high-concentration stock solution (e.g., 100 mM).
-
Ensure complete dissolution by vortexing thoroughly. Gentle warming may be applied if necessary.
-
-
Sterilization:
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile microcentrifuge tube.[9]
-
-
Aliquoting and Storage:
-
Dispense the sterile stock solution into smaller, single-use aliquots.
-
Store the aliquots at -20°C to prevent degradation from repeated freeze-thaw cycles.[9]
-
-
Working Solution Preparation:
-
Immediately before each experiment, thaw a fresh aliquot of the stock solution.
-
Prepare working solutions by diluting the stock solution into complete cell culture medium to the desired final concentrations.
-
Critical: Ensure the final concentration of DMSO in the culture medium does not exceed a level toxic to the cells (typically ≤ 0.1%).[9] Always include a vehicle control group treated with the same final concentration of DMSO.
-
Protocol 2: Cell Viability Assessment via MTT Assay
Rationale: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[10]
Caption: Standard workflow for a cell viability MTT assay.
Materials:
-
Cancer cell line of interest
-
96-well flat-bottom cell culture plates
-
Complete cell culture medium
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[9]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[9][10]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000–10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment and recovery.[9]
-
Compound Treatment: Carefully remove the medium and replace it with 100 µL of fresh medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing for the formation of purple formazan crystals.[9][11]
-
Solubilization: Carefully aspirate the medium from each well. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 10-15 minutes to ensure complete dissolution.[10]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 500-600 nm (typically ~570 nm) using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100[12]
-
Plot a dose-response curve (% viability vs. compound concentration) to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Protocol 3: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
Rationale: This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, the cell membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membranes of live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[9]
Caption: Quadrant analysis for Annexin V/PI flow cytometry.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS), cold
-
Flow cytometer
Procedure:
-
Cell Preparation: Treat cells with this compound for the desired time. Harvest both adherent and floating cells to ensure all apoptotic cells are collected.
-
Washing: Wash the cells twice with cold PBS by centrifuging at a low speed (e.g., 300 x g for 5 minutes) and resuspending the pellet.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[9]
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution (reagent volumes may vary by kit manufacturer).[9]
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.
Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Rationale: A hallmark of many anticancer agents is their ability to halt cell cycle progression at specific checkpoints, preventing cell division.[13] This assay quantifies the DNA content of cells. Cells in the G2 or M phase have twice the DNA content of cells in the G0 or G1 phase, while cells in the S phase have an intermediate amount. By staining fixed, permeabilized cells with PI, which intercalates into the DNA, one can determine the percentage of cells in each phase of the cell cycle via flow cytometry.[13][14][15]
Materials:
-
Cells treated with this compound
-
Ice-cold 70% ethanol
-
PBS
-
PI/RNase Staining Buffer
Procedure:
-
Cell Harvesting: Collect treated cells (including floating cells) and wash once with cold PBS.
-
Fixation: Resuspend the cell pellet and add the cells dropwise into ice-cold 70% ethanol while gently vortexing. This prevents cell clumping. Fix the cells overnight or for at least 2 hours at -20°C.[9]
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS to remove residual ethanol.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer. The RNase A is included to degrade RNA, ensuring that PI only stains DNA.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. Use the linear scale for the PI signal (e.g., FL2-A) and gate out debris and aggregates. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
Example Data: Cell Cycle Distribution
| Treatment Group | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 65.4 ± 3.1 | 22.1 ± 2.5 | 12.5 ± 1.8 |
| 2,6-DCPT (IC₅₀) | 25.2 ± 2.8 | 18.5 ± 1.9 | 56.3 ± 4.5 |
| (Note: Data are representative and should be determined experimentally.) |
An accumulation of cells in the G2/M phase, as shown in the example table, would suggest that this compound (2,6-DCPT) induces cell cycle arrest at this checkpoint, a mechanism observed for other anticancer compounds.[13][16]
Section 3: Data Interpretation and Further Steps
-
Correlating Results: A potent anticancer compound will typically show a low IC₅₀ value in the MTT assay. This cytotoxicity should be further explained by the subsequent assays. For example, a significant increase in the Annexin V-positive population confirms that the observed cell death is apoptotic. A corresponding increase in the sub-G1 peak and/or a G2/M arrest in the cell cycle analysis provides a mechanistic link between the compound's effect on cell division and the induction of apoptosis.[15]
-
Next Steps: If this compound demonstrates significant activity, further experiments are warranted. Western blot analysis can be used to probe for changes in the expression or phosphorylation status of key proteins involved in the cell cycle (e.g., Cyclin B1, CDK1) and apoptosis (e.g., cleaved Caspase-3, PARP, Bcl-2 family proteins).[16][17] This allows for a more detailed elucidation of the specific molecular pathways affected.
References
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. researchgate.net [researchgate.net]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Recent developments on thiourea based anticancer chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent developments on thiourea based anticancer chemotherapeutics. | Semantic Scholar [semanticscholar.org]
- 6. scbt.com [scbt.com]
- 7. 3-Acetyl-1-(2,6-dichlorophenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,2-Bis(4-Chlorophenyl)-1,1-Dichloroethylene Stimulates Androgen Independence in Prostate Cancer Cells through Combinatorial Activation of Mutant Androgen Receptor and Mitogen-Activated Protein Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Dichloroacetate induces apoptosis and cell-cycle arrest in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. 2-Methoxyestradiol blocks cell-cycle progression at the G2/M phase and induces apoptosis in human acute T lymphoblastic leukemia CEM cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The synthesized 2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one (CHM-1) promoted G2/M arrest through inhibition of CDK1 and induced apoptosis through the mitochondrial-dependent pathway in CT-26 murine colorectal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dichlorodiphenyltrichloroethane technical mixture regulates cell cycle and apoptosis genes through the activation of CAR and ERα in mouse livers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating the Fungicidal Potential of 2,6-Dichlorophenylthiourea
Abstract
This document provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to evaluate the fungicidal activity of 2,6-Dichlorophenylthiourea. Phenylthiourea derivatives have garnered interest for their diverse biological activities, including potential antimicrobial properties.[1][2] This guide outlines detailed, step-by-step protocols for a tiered screening approach, from initial in vitro susceptibility testing against a broad panel of fungal species to more advanced mechanistic assays. The methodologies are grounded in established standards to ensure data integrity and reproducibility. We further explain the scientific rationale behind experimental choices, empowering researchers to adapt these protocols to their specific research questions.
Introduction: The Rationale for Investigating this compound
Thiourea derivatives, characterized by a sulfur atom and two amino groups, are a significant class of organic sulfur compounds.[3][4] Their unique structure allows for a wide range of biological activities, and they have been investigated for use as fungicides, insecticides, and herbicides in agricultural applications.[3][4][5] The core thiourea moiety can be readily functionalized, allowing for the synthesis of a diverse library of derivatives with potentially novel mechanisms of action.
This compound (CAS: 6590-91-6; Molecular Formula: C₇H₆Cl₂N₂S) is one such derivative.[6][7][8][9][][11] While literature on the specific antifungal activity of this compound is emerging, the broader class of phenylthiourea derivatives has shown promising antimicrobial and antifungal activities.[1][2][12] This warrants a systematic investigation into the fungicidal potential of this compound.
This guide provides a structured approach to:
-
Determine the spectrum of antifungal activity.
-
Quantify the potency of the compound.
-
Investigate the potential mechanism of action.
The following sections detail the necessary materials, fungal species, and step-by-step protocols for a robust evaluation.
Experimental Design and Workflow
A tiered approach is recommended to efficiently screen and characterize the fungicidal properties of this compound. This workflow begins with broad primary screening to identify susceptible fungal species and progresses to more detailed secondary assays to quantify potency and elucidate the mode of action.
Caption: Tiered experimental workflow for evaluating the fungicidal activity of this compound.
Materials and Reagents
-
Test Compound: this compound (purity ≥95%)
-
Solvent: Dimethyl sulfoxide (DMSO), sterile
-
Positive Control Fungicides: Fluconazole, Amphotericin B, Boscalid (depending on the fungal panel)
-
Fungal Culture Media:
-
Reagents for Assays:
-
Sterile saline (0.85% NaCl)
-
Resazurin sodium salt
-
XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide)
-
-
Labware:
-
Sterile 96-well microtiter plates
-
Sterile petri dishes
-
Spectrophotometer (plate reader)
-
Hemocytometer or spectrophotometer for inoculum standardization.
-
Incubator
-
Fungal Species Panel
A representative panel of fungal species should be selected to assess the spectrum of activity. This panel should include clinically relevant yeasts and molds, as well as significant plant pathogens.
| Category | Species | Relevance |
| Human Pathogenic Yeasts | Candida albicans | Common cause of opportunistic fungal infections. |
| Candida auris | Emerging multidrug-resistant pathogen.[15] | |
| Cryptococcus neoformans | Encapsulated yeast causing meningitis. | |
| Human Pathogenic Molds | Aspergillus fumigatus | Causes invasive aspergillosis in immunocompromised individuals. |
| Plant Pathogenic Fungi | Botrytis cinerea | Causes gray mold disease on a wide variety of plants.[16] |
| Fusarium oxysporum | A soil-borne pathogen causing Fusarium wilt. | |
| Phytophthora infestans | Oomycete causing late blight of potato and tomato. |
Detailed Protocols
Preparation of Stock Solutions
The hydrophobic nature of many organic compounds necessitates the use of a solvent like DMSO.
-
Compound Stock: Prepare a 10 mg/mL stock solution of this compound in sterile DMSO.
-
Positive Control Stocks: Prepare stock solutions of control fungicides (e.g., Fluconazole, Amphotericin B) in their recommended solvents at appropriate concentrations.
-
Storage: Store all stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17] This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A guidelines for yeasts.[14]
Rationale: The broth microdilution method is a standardized and widely accepted technique for determining the MIC of antifungal agents, allowing for comparable results across different laboratories.[13]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Step-by-Step Procedure:
-
Inoculum Preparation:
-
Culture the fungal species on appropriate agar plates.
-
Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL for yeasts.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
-
-
Plate Preparation:
-
Add 100 µL of RPMI-1640 medium to all wells of a 96-well plate except the first column.
-
Add 200 µL of the working solution of this compound (at twice the highest desired final concentration) to the first column.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard 100 µL from the last dilution column.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well.
-
Include a positive control (a known fungicide), a negative control (no compound), and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth. This can be determined by eye or with a plate reader.
-
Protocol 2: Minimum Fungicidal Concentration (MFC) Determination
The MFC is the lowest concentration of an antimicrobial agent that kills the microorganism.
Rationale: While the MIC indicates growth inhibition (fungistatic activity), the MFC determines if the compound is lethal to the fungus (fungicidal activity).
Step-by-Step Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot the aliquot onto a fresh agar plate (SDA or PDA).
-
Incubate the plates at the appropriate temperature until growth is visible in the control spots.
-
The MFC is the lowest concentration from the MIC plate that results in no fungal growth on the agar plate.
Protocol 3: Spore Germination Assay
This assay is particularly relevant for filamentous fungi and plant pathogens that infect via spores.
Rationale: Inhibiting spore germination is a key mechanism for many fungicides, as it prevents the initial stages of infection.[18]
Step-by-Step Procedure:
-
Spore Suspension: Harvest spores from a mature fungal culture and suspend them in a sterile, nutrient-poor medium. Adjust the concentration to approximately 1 x 10⁵ spores/mL.
-
Assay Setup: In a 96-well plate, add the spore suspension to serial dilutions of this compound.
-
Incubation: Incubate the plate under conditions that promote germination (e.g., 25°C for 12-24 hours).
-
Assessment: Using a microscope, count the number of germinated versus non-germinated spores in a random field of view for each concentration. A spore is considered germinated if the germ tube is at least as long as the spore's diameter.
-
Data Analysis: Calculate the percentage of germination inhibition for each concentration relative to the no-compound control.
Data Analysis and Interpretation
The results from the fungicidal assays should be compiled and analyzed to determine the efficacy of this compound.
| Parameter | Description | Example Data (Hypothetical) |
| MIC₅₀ (µg/mL) | Concentration that inhibits 50% of fungal growth. | C. albicans: 16 |
| MIC₉₀ (µg/mL) | Concentration that inhibits 90% of fungal growth. | C. albicans: 32 |
| MFC (µg/mL) | Lowest concentration that kills the fungus. | C. albicans: 64 |
| EC₅₀ (µg/mL) | Concentration that inhibits spore germination by 50%. | B. cinerea: 8 |
Interpretation:
-
A low MIC value indicates high potency.
-
If the MFC is close to the MIC (e.g., MFC/MIC ratio ≤ 4), the compound is generally considered fungicidal. A higher ratio suggests fungistatic activity.
-
A low EC₅₀ in the spore germination assay suggests that this compound may act by preventing the initial stages of fungal infection.
Conclusion
This application note provides a robust and scientifically grounded framework for the initial evaluation of this compound as a potential fungicide. The presented protocols, from MIC determination to spore germination assays, allow for a comprehensive assessment of its activity spectrum and potency. The results from these experiments will provide a strong foundation for further research, including in vivo efficacy studies and detailed mechanistic investigations.
References
- 1. jocpr.com [jocpr.com]
- 2. ijcrt.org [ijcrt.org]
- 3. Thiourea Derivatives in Agrochemical Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sinhon-chem.com [sinhon-chem.com]
- 6. Page loading... [guidechem.com]
- 7. This compound | LGC Standards [lgcstandards.com]
- 8. Compound N-(2,6-dichlorophenyl)thiourea - Chemdiv [chemdiv.com]
- 9. scbt.com [scbt.com]
- 11. This compound | CAS: 6590-91-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 12. Synthesis and antifungal activities of phenylenedithioureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. academic.oup.com [academic.oup.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. [PDF] In vitro antifungal susceptibility methods and clinical implications of antifungal resistance. | Semantic Scholar [semanticscholar.org]
- 18. Fungicide Resistance Assays for Fungal Plant Pathogens | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Crystallization of 2,6-Dichlorophenylthiourea for X-ray Diffraction
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and crystallographers on the methods for growing single crystals of 2,6-Dichlorophenylthiourea suitable for X-ray diffraction analysis. The protocols herein are designed to be robust and reproducible, emphasizing the underlying principles of crystallization to empower users to troubleshoot and optimize the process. We will cover synthesis, purification, and detailed crystallization methodologies, including slow evaporation and vapor diffusion techniques. The importance of solvent selection, control of supersaturation, and patience in the crystal growth process are thoroughly discussed.
Introduction: The Significance of High-Quality Crystals
This compound is a molecule of interest in medicinal chemistry and materials science due to the versatile hydrogen bonding capabilities of the thiourea moiety and the influence of the halogenated phenyl ring. Obtaining a high-resolution crystal structure through single-crystal X-ray diffraction is paramount for unambiguously determining its three-dimensional atomic arrangement. This information is critical for understanding intermolecular interactions, polymorphism, and for structure-based drug design.
However, the path from a synthesized powder to a diffraction-quality crystal is often non-trivial. The process of crystallization is a delicate balance of thermodynamics and kinetics, influenced by factors such as compound purity, solvent choice, temperature, and the rate at which supersaturation is achieved. This guide provides both theoretical grounding and practical, step-by-step protocols to navigate these challenges.
Foundational Principles of Crystallization
Successful crystallization hinges on carefully controlling the transition of a solute from a disordered state in solution to an ordered, crystalline solid state. This process can be broken down into two key stages: nucleation and growth.
-
Nucleation: This is the initial formation of a stable, ordered molecular aggregate (a nucleus) from a supersaturated solution. This is often the rate-limiting step and is highly sensitive to the level of supersaturation, presence of impurities, and even mechanical disturbances.
-
Crystal Growth: Once a stable nucleus has formed, it grows by the sequential addition of more molecules from the solution onto its surfaces. The goal is to maintain a state of slight supersaturation, where growth is favored over the formation of new nuclei, leading to fewer, larger crystals.
The key to success is to approach the supersaturation point slowly and methodically. Rapidly crashing the compound out of solution will almost invariably lead to a microcrystalline powder or an amorphous solid, which is unsuitable for single-crystal X-ray diffraction.
Synthesis and Purity of this compound
The purity of the starting material is arguably the most critical factor in successful crystallization. Impurities can inhibit nucleation, disrupt the crystal lattice, or act as competing nucleation sites, leading to a profusion of small, poorly formed crystals.
A common synthetic route involves the reaction of 2,6-dichloroaniline with an isothiocyanate source. A representative procedure is as follows:
Protocol 3.1: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 2,6-dichloroaniline in a suitable solvent such as acetonitrile or tetrahydrofuran (THF).
-
Reagent Addition: Add 1.1 equivalents of benzoyl isothiocyanate to the solution.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Hydrolysis: Upon completion, add a 10% aqueous solution of sodium hydroxide (NaOH) and heat the mixture to reflux for 1 hour to hydrolyze the benzoyl group.
-
Workup: Cool the reaction mixture to room temperature. Neutralize with dilute hydrochloric acid (HCl) until a precipitate forms.
-
Purification: Collect the crude product by vacuum filtration. Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to achieve high purity. Dry the final product under vacuum. The purity should be confirmed by NMR and melting point analysis before proceeding.
Crystallization Methodologies
We present two robust methods for growing single crystals of this compound. It is highly recommended to run multiple crystallization trials in parallel using different solvents and conditions.
Solvent Selection
The choice of solvent is critical. A good solvent for crystallization should exhibit the following properties:
-
Moderate Solubility: The compound should be sparingly soluble at room temperature but significantly more soluble at a higher temperature or in the presence of a more polar co-solvent.
-
Inertness: The solvent should not react with the compound.
-
Volatility: The solvent should have a suitable vapor pressure for the chosen method (e.g., moderately volatile for slow evaporation).
Based on the structure of this compound, suitable starting solvents for screening are listed in Table 1.
Table 1: Recommended Solvents for Crystallization Screening
| Solvent Class | Examples | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | Good hydrogen bonding potential to interact with the thiourea group. |
| Ketones | Acetone, Methyl Ethyl Ketone | Moderate polarity, good solvating power. |
| Esters | Ethyl Acetate | Can be a good choice for compounds with moderate polarity. |
| Nitriles | Acetonitrile | A polar aprotic solvent that can offer different interaction profiles. |
| Chlorinated | Dichloromethane | Use with caution due to volatility and safety concerns. Often used in co-solvent systems. |
Method A: Slow Evaporation
This is the simplest crystallization technique. A solution that is near saturation is allowed to stand, and as the solvent slowly evaporates, the concentration of the solute increases, eventually reaching supersaturation and inducing crystallization.
Protocol 4.2: Slow Evaporation
-
Prepare a Near-Saturated Solution: In a small, clean vial (e.g., a 4 mL glass vial), add a small amount of this compound.
-
Solvent Addition: Add your chosen solvent (e.g., Ethanol) dropwise while gently warming and swirling until the solid just dissolves. The goal is to use the minimum amount of solvent necessary.
-
Filter: If any particulate matter remains, filter the solution through a syringe filter (0.22 µm) into a clean vial to remove potential nucleation sites.
-
Evaporation: Cover the vial with parafilm. Using a needle, pierce 1-3 small holes in the parafilm. The number of holes controls the rate of evaporation (fewer holes = slower evaporation = better crystals).
-
Incubation: Place the vial in a vibration-free location (e.g., a drawer or a dedicated quiet room) at a constant temperature.
-
Monitoring: Observe the vial daily without disturbing it. Crystals can take anywhere from a few days to several weeks to appear and grow.
Diagram 1: General Crystallization Workflow
This diagram illustrates the overall process from a purified compound to the final analysis.
Caption: Workflow from compound purification to structure analysis.
Method B: Vapor Diffusion
Vapor diffusion is a more controlled method that is highly effective for growing high-quality crystals. In this technique, a solution of the compound is allowed to equilibrate with a larger reservoir of a second solvent, called the anti-solvent. The compound must be soluble in the first solvent but insoluble in the anti-solvent. The anti-solvent slowly diffuses in the vapor phase into the compound solution, reducing its solubility and inducing crystallization.
Protocol 4.3: Vapor Diffusion (Hanging Drop)
-
Prepare the Reservoir: In the outer well of a crystallization plate or a small beaker, add 1-2 mL of the chosen anti-solvent (e.g., water or hexane, if using ethanol as the solvent).
-
Prepare the Drop: On a siliconized glass cover slip, place a small drop (2-5 µL) of a concentrated solution of this compound in a suitable solvent (e.g., ethanol).
-
Seal the System: Invert the cover slip and place it over the reservoir, creating a sealed chamber. Use vacuum grease to ensure an airtight seal if using a beaker and coverslip.
-
Incubation: Place the sealed system in a vibration-free location at a constant temperature.
-
Mechanism: The anti-solvent from the reservoir will slowly vaporize and diffuse into the hanging drop. This gradually lowers the solubility of the compound in the drop, leading to slow crystallization.
-
Monitoring: Check for crystal growth over several days to weeks.
Diagram 2: Vapor Diffusion (Hanging Drop) Setup
This diagram illustrates the setup for the hanging drop vapor diffusion method.
Caption: Schematic of the hanging drop vapor diffusion setup.
Troubleshooting Common Crystallization Problems
Table 2: Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form | Solution is undersaturated; Compound is too soluble in the chosen solvent. | Use less solvent or a different solvent where the compound is less soluble. Allow more time for evaporation. Try the vapor diffusion method with a strong anti-solvent. |
| Amorphous Precipitate or "Oiling Out" | Supersaturation was reached too quickly; Solution is too concentrated. | Start with a more dilute solution. Slow down the rate of evaporation (fewer holes in parafilm) or use a weaker anti-solvent. Try lowering the temperature of the experiment. |
| Many Small Crystals | Too many nucleation events occurred; Presence of impurities or dust. | Filter the stock solution before setting up the crystallization. Reduce the level of supersaturation. Ensure the crystallization vessel is scrupulously clean. |
| Poorly Formed or Twinned Crystals | Growth rate is too fast; Vibrations or temperature fluctuations. | Slow down the crystal growth by moving to a more stable temperature environment (e.g., an incubator) and reducing the rate of supersaturation. |
Crystal Harvesting and Mounting
Once suitable crystals have grown (typically with well-defined faces and dimensions >0.1 mm), they must be carefully harvested.
-
Selection: Under a microscope, select a crystal that is well-formed, not twinned, and free of cracks or surface defects.
-
Harvesting: Carefully wick away the mother liquor with a pipette or filter paper. Use a cryo-loop or a fine needle with a tiny amount of grease to gently dislodge and pick up the crystal.
-
Mounting: Quickly mount the crystal on the goniometer head of the X-ray diffractometer. If data is to be collected at cryogenic temperatures, the crystal should be briefly dipped in a cryoprotectant (like paratone-N oil) to prevent ice formation before being flash-cooled in a stream of liquid nitrogen.
Safety Precautions
-
Always handle this compound and all solvents in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal information.
developing a high-throughput screen for 2,6-Dichlorophenylthiourea analogs
Developing a High-Throughput Screen for Novel 2,6-Dichlorophenylthiourea Analog Inhibitors
Abstract
This document provides a comprehensive guide for the development and implementation of a robust high-throughput screening (HTS) campaign to identify novel inhibitors from a library of this compound analogs. Thiourea derivatives represent a versatile scaffold known to exhibit a wide range of biological activities, including potent enzyme inhibition.[1][2] This guide details a luminescence-based biochemical assay designed to identify inhibitors of a model enzyme, "Thiourea-Sensitive Kinase 1" (TSK1). We provide detailed, field-tested protocols for every stage of the process, from initial assay development and optimization to the primary screen, data analysis, and a multi-step hit confirmation cascade. The methodologies are designed to ensure scientific rigor, minimize false positives, and efficiently identify promising lead compounds for further drug development.
Introduction: The Rationale for Screening Thiourea Analogs
Thiourea and its derivatives are a class of compounds recognized for their diverse biological activities and their ability to engage with various biological targets, often through hydrogen bonding and metal chelation.[2][3] The this compound scaffold, in particular, serves as a valuable starting point for chemical library synthesis due to its synthetic tractability and the potential for its derivatives to act as potent and selective enzyme inhibitors.[1][4] High-throughput screening (HTS) is an indispensable methodology in modern drug discovery, enabling the rapid evaluation of tens of thousands of compounds to identify those that modulate the activity of a biological target.[5][6]
This application note outlines the development of an HTS campaign to screen a library of this compound analogs against TSK1, a hypothetical kinase target. The goal is to identify novel inhibitors that can serve as starting points for a medicinal chemistry program. We will employ a luminescence-based assay that measures ATP consumption, a hallmark of kinase activity.
Assay Principle and Design
The fundamental principle of this screen is to quantify the enzymatic activity of TSK1 by measuring the amount of ATP remaining in the reaction. In the presence of a TSK1 inhibitor, the phosphorylation of its substrate is reduced, resulting in less ATP consumption.
The assay utilizes a luciferase-based reagent that generates a "glow"-type luminescent signal proportional to the amount of ATP present. Therefore, a high luminescent signal corresponds to low kinase activity (inhibition), while a low signal indicates high kinase activity (no inhibition).
Causality Behind Assay Choice:
-
High Sensitivity and Wide Dynamic Range: Luminescence-based assays are exceptionally sensitive, allowing for the use of low enzyme concentrations and reducing reagent costs.[7]
-
Reduced Compound Interference: Unlike fluorescence-based assays, which can be prone to interference from autofluorescent library compounds, luminescence assays exhibit significantly lower background signals, reducing the rate of false positives.[7][8]
-
Robustness and HTS Compatibility: The "glow" format provides a stable signal over time, allowing for batch processing of plates without significant signal decay, a critical feature for automated HTS workflows.[9]
Figure 1: Principle of the luminescence-based kinase inhibition assay.
Assay Development and Optimization Protocol
Prior to initiating a full-scale screen, the assay must be rigorously optimized to ensure it is robust, reproducible, and sensitive enough to identify true inhibitors.[10]
Objective: To determine the optimal concentrations of TSK1, substrate, and ATP, along with reaction times, that yield a stable and robust assay window.
Materials:
-
Purified TSK1 Enzyme
-
Peptide Substrate
-
ATP
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
Known TSK1 inhibitor (or Staurosporine as a general kinase inhibitor) for positive control
-
DMSO (vehicle)
-
Solid white, opaque 384-well assay plates
Protocol Steps:
-
Enzyme Titration:
-
Prepare serial dilutions of the TSK1 enzyme in kinase buffer.
-
Dispense the enzyme dilutions into a 384-well plate.
-
Add fixed, saturating concentrations of substrate and ATP (e.g., 10 µM).
-
Incubate for 60 minutes at room temperature.
-
Add the ATP detection reagent according to the manufacturer's protocol.
-
Incubate for 10 minutes to stabilize the signal.
-
Measure luminescence using a plate reader.
-
Goal: Identify the enzyme concentration that results in approximately 50-80% ATP consumption. This ensures the assay is sensitive to inhibitors.
-
-
ATP Kₘ Determination:
-
Using the optimal TSK1 concentration from the previous step, set up reactions with a serial dilution of ATP.
-
Follow the incubation and detection steps as above.
-
Plot kinase activity (calculated from ATP consumption) versus ATP concentration and fit the data to the Michaelis-Menten equation to determine the Kₘ.
-
Causality: For identifying ATP-competitive inhibitors, the screening concentration of ATP should be at or near its Kₘ value.[11] This provides a balance where the enzyme is active, but inhibitors can effectively compete with the natural substrate.
-
-
DMSO Tolerance:
-
Set up assay reactions containing the optimized concentrations of enzyme and ATP.
-
Add varying final concentrations of DMSO (e.g., from 0.1% to 5%).
-
Incubate and measure the signal.
-
Goal: Determine the highest percentage of DMSO that does not significantly impact enzyme activity or the detection chemistry. Typically, HTS assays are validated to tolerate 1% DMSO.
-
-
Assay Validation and Z'-Factor Calculation:
-
Prepare a validation plate with multiple replicates of positive and negative controls.
-
Negative Control (Max Signal): No enzyme, or enzyme with a potent inhibitor.
-
Positive Control (Min Signal): Enzyme with DMSO vehicle only.
-
-
Calculate the Z'-factor using the formula: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg| Where σ is the standard deviation and μ is the mean of the controls.[10]
-
Trustworthiness: The Z'-factor is the primary metric for validating an HTS assay's quality.[12][13] It quantifies the separation between the positive and negative control distributions. An assay is only suitable for HTS if it meets the required quality criteria.
-
| Z'-Factor Value | Assay Quality | Interpretation for HTS |
| Z' ≥ 0.5 | Excellent | A robust and reliable assay, ideal for HTS.[13][14] |
| 0 < Z' < 0.5 | Marginal | The assay may be usable but requires optimization. |
| Z' ≤ 0 | Unacceptable | The signal window is too small or variability is too high.[13] |
Table 1: Interpretation of Z'-Factor for HTS Assay Quality.
High-Throughput Screening Workflow and Protocols
The following section details the step-by-step protocols for the primary screen and the subsequent hit triage process.
Figure 2: High-level workflow for the HTS and hit confirmation cascade.
4.1. Protocol: Primary Screen
Objective: To screen the entire this compound analog library at a single concentration to identify "primary hits."
-
Plate Preparation: Using a 384-well plate map, designate wells for library compounds, positive controls (DMSO only), and negative controls (potent inhibitor).
-
Compound Transfer: Use an acoustic dispenser or pin tool to transfer a small volume (e.g., 50 nL) of each library compound from the source plate to the assay plate to achieve a final concentration of 10 µM.
-
Enzyme/Substrate Addition: Dispense 5 µL of a 2X solution of TSK1 enzyme and peptide substrate in kinase buffer to all wells.
-
Initiate Reaction: Dispense 5 µL of a 2X solution of ATP in kinase buffer to all wells. The final reaction volume is 10 µL.
-
Incubation: Gently mix the plates and incubate at room temperature for 60 minutes.
-
Signal Detection: Add 10 µL of the ATP detection reagent to all wells.
-
Signal Stabilization: Incubate the plates for 10 minutes at room temperature, protected from light.
-
Data Acquisition: Read the luminescence intensity on a compatible plate reader.
4.2. Protocol: Hit Confirmation and Potency Determination
Objective: To confirm the activity of primary hits and determine their potency (IC₅₀).
-
Cherry-Pick Hits: Identify primary hits from the screen (e.g., compounds that produce a signal > 3 standard deviations above the mean of the DMSO controls).
-
Dose-Response Plate Preparation: Prepare a fresh 384-well plate. For each hit compound, create an 8-point, 3-fold serial dilution series (e.g., from 30 µM to 13.7 nM final concentration).
-
Assay Execution: Perform the kinase assay as described in the primary screen protocol using the serial dilutions of the hit compounds.
-
Data Analysis:
-
Normalize the data with respect to positive (0% inhibition) and negative (100% inhibition) controls.
-
Plot the percent inhibition versus the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value for each confirmed hit.[15]
-
| Compound ID | Primary Screen (% Inhibition) | Confirmed Hit | IC₅₀ (µM) |
| TSK1-00123 | 85.4 | Yes | 1.2 |
| TSK1-00456 | 22.1 | No | > 30 |
| TSK1-00789 | 92.8 | Yes | 0.45 |
| TSK1-01011 | 78.9 | Yes | 3.8 |
Table 2: Example data from hit confirmation and potency determination.
Eliminating False Positives: Counter-Screening
A critical step in any HTS campaign is the elimination of compounds that interfere with the assay technology itself, rather than acting on the biological target.[16] Thiourea derivatives can sometimes act as Pan-Assay Interference Compounds (PAINS).[3] A counter-screen against the luciferase enzyme is essential.
Figure 3: Logical flow for hit validation and triage.
5.1. Protocol: Luciferase Inhibition Counter-Screen
Objective: To identify compounds that directly inhibit the luciferase enzyme used in the detection step.
-
Reagent Preparation: Prepare a solution containing the ATP detection reagent (luciferase/luciferin) and a concentration of ATP that produces a mid-range, stable luminescent signal.
-
Compound Addition: In a 384-well plate, add the confirmed hit compounds at the highest concentration tested in the dose-response experiment (e.g., 30 µM).
-
Initiate Reaction: Dispense the pre-mixed ATP/luciferase solution into the wells.
-
Incubation and Data Acquisition: Incubate for 10 minutes and read the luminescence.
-
Analysis: Compounds that cause a significant decrease in the luminescent signal are considered inhibitors of the detection system and should be flagged as false positives.
Conclusion and Next Steps
This application note provides a validated, step-by-step framework for developing and executing a high-throughput screen for inhibitors of a model kinase using a library of this compound analogs. By following a rigorous process of assay optimization, quality control using the Z'-factor, and a multi-step hit triage cascade including confirmation and counter-screening, researchers can confidently identify high-quality, validated hits.[16][17] These compounds, having been vetted for off-target and assay-specific effects, provide a solid foundation for subsequent structure-activity relationship (SAR) studies and progression into the lead optimization phase of drug discovery.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 3-Acetyl-1-(2,6-dichlorophenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. Bioluminescent Assays for High-Throughput Screening [promega.com]
- 8. Item - Time-Gated Luminescence Detection for High-Throughput Screening of Protein Interaction and Inhibitions - University of Illinois Chicago - Figshare [indigo.uic.edu]
- 9. agilent.com [agilent.com]
- 10. Z-factor - Wikipedia [en.wikipedia.org]
- 11. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 13. assay.dev [assay.dev]
- 14. Z’-Factor: Uses in High-throughput Sequencing and its Association to Metabolic Engineering for Sustainability – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 15. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pelagobio.com [pelagobio.com]
- 17. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for the Purification of 2,6-Dichlorophenylthiourea
Introduction: The Critical Need for Purity in 2,6-Dichlorophenylthiourea for Research and Development
This compound is a versatile molecule utilized in various facets of chemical research, including as a synthetic intermediate in the development of pharmacologically active compounds. The purity of this reagent is paramount, as even trace impurities can lead to ambiguous experimental results, side reactions, and compromised biological activity in downstream applications. This guide provides a comprehensive, step-by-step protocol for the purification of this compound, grounded in the principles of crystallization and chromatographic techniques. The methodologies outlined herein are designed to be robust and reproducible, ensuring the high purity required for demanding research and drug development endeavors.
Understanding the Impurity Profile: A Prerequisite for Effective Purification
The most effective purification strategy is one that is tailored to the specific impurities present in the crude material. The primary synthetic route to this compound typically involves the reaction of 2,6-dichloroaniline with a thiocyanate salt or an isothiocyanate precursor.
Potential Impurities Include:
-
Unreacted 2,6-dichloroaniline: A common impurity if the reaction does not go to completion.
-
Side-products from isothiocyanate degradation: Isothiocyanates can be susceptible to hydrolysis or other side reactions, leading to the formation of various byproducts.
-
Symmetrically substituted thioureas: If the reaction conditions are not carefully controlled, the formation of N,N'-bis(2,6-dichlorophenyl)thiourea is a possibility.
A preliminary analysis of the crude material by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is highly recommended to ascertain the impurity profile and guide the selection of the most appropriate purification method.
Part 1: Purification by Recrystallization
Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. The principle lies in the differential solubility of the desired compound and its impurities in a suitable solvent at varying temperatures. An ideal solvent for recrystallization will dissolve the target compound to a high extent at its boiling point, while exhibiting low solubility for the compound at room temperature or below. Conversely, the impurities should either be sparingly soluble in the hot solvent or highly soluble at low temperatures, allowing for their separation.
Solvent Selection: A Data-Driven Approach
While specific solubility data for this compound is not extensively published, we can infer suitable solvent systems based on the known behavior of structurally similar N-aryl thioureas and dichlorophenyl derivatives. Ethanol and acetonitrile are excellent starting points for solvent screening. A mixed solvent system, such as ethanol-hexane, can also be highly effective, where ethanol acts as the primary solvent and hexane as the anti-solvent to induce crystallization.
| Solvent System | Rationale | Expected Outcome |
| Ethanol | N-aryl thioureas often exhibit good solubility in hot ethanol and lower solubility upon cooling. | Good for removing non-polar impurities. |
| Acetonitrile | A polar aprotic solvent that has been successfully used for the recrystallization of a closely related derivative, 3-Acetyl-1-(2,6-dichlorophenyl)-thiourea.[1] | Effective for removing a range of impurities. |
| Ethanol/Hexane | A versatile mixed-solvent system. The compound is dissolved in a minimum of hot ethanol, and hexane is added to the point of saturation to induce crystallization upon cooling. | Offers fine-tuned control over the crystallization process and can be effective for a broader range of impurities. |
Experimental Protocol: Recrystallization from Ethanol
This protocol provides a detailed procedure for the recrystallization of this compound from ethanol.
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Activated Carbon (optional, for colored impurities)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Spatula and weighing paper
Procedure:
-
Dissolution: In a fume hood, place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of ethanol, enough to create a slurry.
-
Heating: Gently heat the mixture with stirring. Add small portions of ethanol incrementally until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to ensure a good recovery yield.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon to the solution and then gently reheat to boiling for a few minutes. The activated carbon will adsorb colored impurities.
-
Hot Filtration (if activated carbon was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask to remove the activated carbon. This step must be performed rapidly to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.
-
Inducing Crystallization (if necessary): If crystals do not form upon cooling, you can induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of pure this compound.
-
Cooling: Once the solution has reached room temperature and crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield of the purified product.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air-dry on the filter paper for a few minutes while continuing to apply vacuum. Then, transfer the crystals to a watch glass or weighing paper and dry them further in a vacuum oven at a temperature well below the compound's melting point (157-159°C) to remove any residual solvent.[]
Workflow for Recrystallization:
Caption: Recrystallization workflow for this compound.
Part 2: Purity Assessment
Validation of the purification process is a critical step to ensure that the desired level of purity has been achieved.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and accurate method for determining the purity of organic compounds. A reversed-phase HPLC method is generally suitable for thiourea derivatives.
Suggested HPLC Conditions:
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a good starting point. For example, a gradient from 30% to 90% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the purified this compound in the mobile phase or a suitable solvent like acetonitrile to a concentration of approximately 1 mg/mL.
The purity is determined by integrating the peak area of this compound and comparing it to the total area of all peaks in the chromatogram.
Melting Point Determination
A sharp melting point range close to the literature value is a good indicator of high purity. The reported melting point of this compound is 157-159°C.[] A broad melting point range suggests the presence of impurities.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
The protocol detailed in this application note provides a robust and reliable method for the purification of this compound. By understanding the potential impurities and employing a systematic recrystallization and purity analysis workflow, researchers can obtain high-purity material essential for accurate and reproducible scientific outcomes.
References
Application Notes and Protocols for the Quantification of 2,6-Dichlorophenylthiourea in Solution
Introduction
2,6-Dichlorophenylthiourea is a chemical intermediate of significant interest in the pharmaceutical and agrochemical industries.[1][2] As a derivative of thiourea, its accurate quantification in various solutions is critical for quality control, process monitoring, and research and development activities.[3] This document provides a comprehensive guide to the analytical techniques for the precise and reliable quantification of this compound, tailored for researchers, scientists, and drug development professionals.
The methodologies detailed herein are grounded in established analytical principles and draw upon validated methods for structurally similar thiourea derivatives.[4][5] We will explore two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) for its specificity and sensitivity, and UV-Visible Spectrophotometry for rapid and straightforward analysis. For each technique, we will provide the underlying principles, detailed experimental protocols, and guidance on method validation in accordance with the International Conference on Harmonisation (ICH) guidelines.[6][7]
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing robust analytical methods.
| Property | Value | Source |
| CAS Number | 6590-91-6 | [8] |
| Molecular Formula | C₇H₆Cl₂N₂S | [2][9] |
| Molecular Weight | 221.11 g/mol | [2][8] |
| Appearance | White to off-white crystalline powder | |
| IUPAC Name | N-(2,6-dichlorophenyl)thiourea |
I. High-Performance Liquid Chromatography (HPLC) Method
Reversed-phase HPLC (RP-HPLC) is the premier method for the quantification of this compound due to its high resolution, sensitivity, and specificity. The principle lies in the partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase. By optimizing the mobile phase composition, a sharp, symmetrical peak for this compound can be achieved, allowing for accurate quantification.[4][10]
Rationale for Method Design
The selection of a C18 column is based on its wide applicability and proven efficacy in retaining and separating a broad range of nonpolar to moderately polar compounds, including N-aryl thioureas.[3][11] A mobile phase consisting of acetonitrile and water provides a good elution gradient for such compounds. Acetonitrile is often preferred over methanol in RP-HPLC for its lower viscosity and superior UV transparency. The addition of a buffer, such as phosphate buffer, to the aqueous phase can help maintain a consistent pH and improve peak shape, especially for ionizable compounds.[6] UV detection is suitable as the aromatic ring and thiourea moiety in the analyte are expected to have significant UV absorbance.
Experimental Protocol: RP-HPLC
1. Instrumentation and Materials
-
HPLC System with a UV detector (e.g., Agilent 1100 series or equivalent)[3]
-
C18 analytical column (e.g., Zorbax Eclipse XDB C18, 150 mm x 4.6 mm, 5 µm)[3]
-
HPLC grade acetonitrile, water, and methanol
-
Phosphate buffer components (e.g., monobasic and dibasic potassium phosphate)
-
This compound reference standard
-
Volumetric flasks, pipettes, and syringes with 0.45 µm filters
2. Preparation of Solutions
-
Mobile Phase: A mixture of acetonitrile and 0.05 M phosphate buffer (pH 3.0) in a 60:40 (v/v) ratio. The mobile phase should be filtered and degassed before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL.
3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.05 M Phosphate Buffer (pH 3.0) (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm (To be confirmed by UV scan) |
| Run Time | 10 minutes |
4. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject 20 µL of each working standard solution in triplicate.
-
Record the peak area for each injection.
-
Construct a calibration curve by plotting the mean peak area against the concentration of the working standard solutions.
-
Prepare the sample solution by accurately weighing and dissolving the sample in methanol, followed by dilution with the mobile phase to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter.
-
Inject the sample solution in triplicate and record the peak areas.
-
Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.
Method Validation
The developed HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[7]
Caption: Workflow for HPLC method validation.
Typical Validation Parameters for HPLC Analysis of Thiourea Derivatives [4][10]
| Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.7% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 2% | 0.8% |
| - Intermediate Precision | ≤ 3% | 1.5% |
| Limit of Detection (LOD) | Reportable | 0.02 µg/mL |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10 | 0.06 µg/mL |
| Robustness (% Change) | ≤ 5% | < 2% |
II. UV-Visible Spectrophotometry Method
UV-Visible spectrophotometry is a simpler and more rapid technique for the quantification of this compound, particularly for routine analysis where high sample throughput is required and the sample matrix is not complex.[12][13] The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.[14]
Rationale for Method Design
The presence of a dichlorophenyl ring and a thiourea group in the molecule suggests strong UV absorbance.[15] By identifying the wavelength of maximum absorbance (λmax), we can maximize the sensitivity and minimize interferences. Methanol is a common and suitable solvent for many organic compounds and is transparent in the UV region.
Experimental Protocol: UV-Visible Spectrophotometry
1. Instrumentation and Materials
-
UV-Visible Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Spectroscopic grade methanol
-
This compound reference standard
-
Volumetric flasks and pipettes
2. Preparation of Solutions
-
Solvent: Spectroscopic grade methanol.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 20 µg/mL.
3. Determination of λmax
-
Prepare a 10 µg/mL solution of this compound in methanol.
-
Scan the solution in the UV-Vis spectrophotometer from 200 nm to 400 nm using methanol as a blank.
-
Identify the wavelength of maximum absorbance (λmax).
4. Analysis Procedure
-
Set the spectrophotometer to the predetermined λmax.
-
Use methanol to zero the instrument (blank).
-
Measure the absorbance of each working standard solution in triplicate.
-
Construct a calibration curve by plotting the mean absorbance against the concentration.
-
Prepare the sample solution by dissolving a known amount of the sample in methanol and diluting it to a concentration that falls within the calibration range.
-
Measure the absorbance of the sample solution in triplicate.
-
Calculate the concentration of this compound in the sample using the calibration curve.
References
- 1. veeprho.com [veeprho.com]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ijcpa.in [ijcpa.in]
- 7. theaspd.com [theaspd.com]
- 8. 1-(2,6-Dichlorophenyl)thiourea | LGC Standards [lgcstandards.com]
- 9. Compound N-(2,6-dichlorophenyl)thiourea - Chemdiv [chemdiv.com]
- 10. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jddtonline.info [jddtonline.info]
- 13. Determination of Pharmaceuticals by UV-Visible Spectrophotometry | Bentham Science [eurekaselect.com]
- 14. science.valenciacollege.edu [science.valenciacollege.edu]
- 15. mdpi.com [mdpi.com]
Application Note & Protocols: In Vitro Evaluation of 2,6-Dichlorophenylthiourea Against Methicillin-Resistant Staphylococcus aureus (MRSA)
Introduction: The Imperative for Novel Anti-MRSA Agents
Methicillin-resistant Staphylococcus aureus (MRSA) represents a significant global health threat, responsible for a substantial burden of both healthcare-associated and community-acquired infections.[1] The resistance of MRSA to the entire class of β-lactam antibiotics, historically the cornerstone of anti-staphylococcal therapy, necessitates the urgent discovery and development of novel therapeutic agents with alternative mechanisms of action.[1][2] Thiourea derivatives have emerged as a promising class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial properties.[3][4][5] The structural versatility of the thiourea scaffold allows for modifications that can enhance potency and modulate pharmacokinetic properties.[3] Specifically, the inclusion of halogenated phenyl rings, such as the 2,6-dichlorophenyl moiety, has been shown in related structures to contribute to antibacterial efficacy, potentially by enhancing interactions with bacterial targets or improving membrane penetration.[3][5][6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro testing of 2,6-Dichlorophenylthiourea against MRSA. The protocols detailed herein are grounded in established methodologies recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring robust and reproducible data generation.[7][8][9][10][11][12][13] Beyond procedural steps, this guide explains the scientific rationale behind the experimental design, fostering a deeper understanding of the data generated.
Potential Mechanism of Action: Targeting Bacterial Integrity
While the precise mechanism of this compound is a subject for empirical validation, existing literature on thiourea derivatives suggests several plausible targets within the bacterial cell. The core thiourea pharmacophore (S=C(NH)₂) is known to interact with various biological macromolecules.[3][6] A primary proposed mechanism for antibacterial thiourea compounds is the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV.[3][6] These enzymes are critical for DNA replication, repair, and segregation. Their inhibition leads to catastrophic DNA damage and subsequent cell death. The electron-withdrawing nature of the dichloro-substituents on the phenyl ring may enhance the compound's ability to bind to these enzymatic targets.[3][6] Furthermore, some studies suggest that thiourea derivatives can disrupt the bacterial cell wall and NAD+/NADH homeostasis, leading to a loss of cellular integrity and metabolic collapse.[1]
Caption: Proposed mechanism of this compound targeting MRSA.
PART 1: Core Antimicrobial Susceptibility Testing
The foundational assessment of any potential antimicrobial agent is the determination of its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC).
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This protocol adheres to the broth microdilution method outlined by CLSI.[11][13]
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
-
Compound Preparation: Prepare a 1 mg/mL stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO). Rationale: DMSO is a common solvent for solubilizing hydrophobic compounds for biological assays.
-
Bacterial Strain: Use a well-characterized MRSA strain (e.g., ATCC 43300 or a clinical isolate). Culture the strain on a non-selective agar plate (e.g., Tryptic Soy Agar) overnight at 37°C.
-
Inoculum Preparation:
-
Select 3-5 isolated colonies from the overnight culture and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this adjusted suspension 1:150 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve the final inoculum density.
-
-
Plate Preparation (96-well format):
-
Add 100 µL of CAMHB to wells 2 through 12 of a microtiter plate row.
-
Add 200 µL of the working compound solution (diluted from stock) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no compound). Well 12 serves as the sterility control (no bacteria).
-
-
Inoculation: Add 10 µL of the diluted bacterial suspension from step 3 to wells 1 through 11. This results in a final volume of 110 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[2] Rationale: Incubation at temperatures above 35°C may not reliably detect some methicillin-resistant staphylococci.[14]
-
Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible turbidity (bacterial growth).
Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum. It is determined as an extension of the MIC assay.
-
Following MIC Determination: After reading the MIC, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).
-
Plating: Spot-plate each aliquot onto a quadrant of a Mueller-Hinton Agar (MHA) plate.
-
Incubation: Incubate the MHA plate at 37°C for 18-24 hours.
-
Reading the MBC: The MBC is the lowest concentration that results in no more than 0.1% of the original inoculum surviving (e.g., if the initial inoculum was 5 x 10⁵ CFU/mL, the MBC plate should have ≤ 5 colonies).
| MRSA Strain | Compound | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| ATCC 43300 | This compound | 8 | 16 | Bactericidal (≤4) |
| Clinical Isolate 1 | This compound | 16 | 32 | Bactericidal (≤4) |
| ATCC 29213 (MSSA) | This compound | 4 | 8 | Bactericidal (≤4) |
| ATCC 43300 | Vancomycin | 1 | 4 | Bactericidal (≤4) |
Note: Data are hypothetical examples. An MBC/MIC ratio of ≤4 is generally considered bactericidal, while a ratio >4 is considered bacteriostatic.
PART 2: Pharmacodynamic Characterization
Understanding the rate and extent of bacterial killing is crucial for predicting in vivo efficacy. Time-kill assays provide this dynamic information.
Time-Kill Assay
This assay measures the change in bacterial density over time in the presence of an antimicrobial agent.
Caption: Workflow for performing a time-kill assay.
-
Inoculum Preparation: Prepare a log-phase culture of the MRSA test strain in CAMHB, adjusted to a starting concentration of approximately 5 x 10⁵ CFU/mL.
-
Test Setup: Prepare flasks or tubes containing the bacterial suspension and add this compound to achieve final concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC. Include a growth control flask with no compound.
-
Incubation and Sampling: Incubate all flasks at 37°C with agitation. At time points 0, 2, 4, 8, and 24 hours, remove an aliquot from each flask.
-
Viable Count: Perform 10-fold serial dilutions of each aliquot in sterile saline. Plate 100 µL of appropriate dilutions onto MHA plates.
-
Incubation and Counting: Incubate the plates at 37°C for 24 hours and count the colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
| Time (hr) | Growth Control (Log₁₀ CFU/mL) | 1x MIC (Log₁₀ CFU/mL) | 2x MIC (Log₁₀ CFU/mL) | 4x MIC (Log₁₀ CFU/mL) |
| 0 | 5.70 | 5.69 | 5.71 | 5.70 |
| 2 | 6.50 | 5.10 | 4.55 | 3.80 |
| 4 | 7.35 | 4.20 | 3.15 | <2.00 |
| 8 | 8.60 | 3.10 | <2.00 | <2.00 |
| 24 | 9.10 | <2.00 | <2.00 | <2.00 |
Note: Data are hypothetical examples. <2.00 indicates the limit of detection.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of this compound against MRSA. The determination of MIC, MBC, and time-kill kinetics are essential first steps in evaluating the potential of this compound as a novel antibacterial agent.[1] Positive results from these assays—specifically, potent MIC values and a bactericidal mode of action—would justify further investigation, including testing against a broader panel of clinical MRSA isolates, assessing activity against MRSA biofilms, and initiating studies into its mechanism of action and potential for resistance development. The structural features of this compound, combined with the known antibacterial potential of the thiourea class, make it a compelling candidate for further preclinical development in the fight against antimicrobial resistance.[3][6]
References
- 1. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. en.iacld.com [en.iacld.com]
- 3. nanobioletters.com [nanobioletters.com]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iacld.com [iacld.com]
- 8. EUCAST: Resistance Detection [eucast.org]
- 9. aurosan.de [aurosan.de]
- 10. microbiologics.com [microbiologics.com]
- 11. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 12. szu.gov.cz [szu.gov.cz]
- 13. goums.ac.ir [goums.ac.ir]
- 14. Laboratory Testing for Methicillin (oxacillin)-resistant Staphylococcus aureus (MRSA) | MRSA | CDC [cdc.gov]
Probing Molecular Interactions: A Detailed Protocol for Docking 2,6-Dichlorophenylthiourea with Target Proteins
Introduction: Unveiling the Therapeutic Potential of 2,6-Dichlorophenylthiourea through In Silico Analysis
This compound is a synthetic compound characterized by a thiourea functional group attached to a dichlorinated phenyl ring.[1][2][3] Thiourea derivatives are a class of compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[4][5] The therapeutic potential of these derivatives often stems from their ability to interact with specific biological targets, such as enzymes and receptors, thereby modulating their function.[4][6]
Molecular docking is a powerful computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a macromolecule (receptor), such as a protein. This method is instrumental in structure-based drug design, allowing researchers to elucidate the binding mode of a ligand and estimate its binding affinity. By understanding these interactions at a molecular level, we can rationalize the compound's biological activity and guide the design of more potent and selective analogs.
This application note provides a comprehensive, step-by-step protocol for performing molecular docking studies of this compound with two potential and distinct classes of protein targets: bacterial DNA gyrase, a validated target for antibacterial agents, and NUDIX hydrolase type 5 (NUDT5), an emerging target in cancer therapy.[7][8][9][10] This dual-target approach showcases the versatility of molecular docking in exploring the diverse therapeutic potential of a single compound. We will detail the necessary steps from ligand and protein preparation to the execution of the docking simulation and the subsequent analysis and validation of the results.
I. Foundational Principles: The Rationale Behind the Protocol
A successful molecular docking experiment hinges on meticulous preparation of both the ligand and the protein, followed by a well-defined docking and analysis workflow. The choices made at each stage are critical for obtaining biologically relevant and trustworthy results.
A. Ligand Preparation: From 2D Structure to 3D Conformation
The initial representation of this compound is typically a 2D chemical structure. For docking, a realistic 3D conformation with correct stereochemistry, bond orders, and protonation state is essential. This process involves:
-
3D Structure Generation: Converting the 2D structure into a 3D model.
-
Energy Minimization: Optimizing the 3D geometry to find a low-energy, stable conformation. This step is crucial as it ensures that the ligand's initial pose is energetically favorable.
-
Charge Assignment: Assigning partial atomic charges, which are vital for calculating electrostatic interactions between the ligand and the protein.
-
Torsion Angle Definition: Identifying rotatable bonds to allow for conformational flexibility during the docking process.
B. Protein Preparation: Refining the Macromolecular Target
The quality of the protein structure, typically obtained from the Protein Data Bank (PDB), is paramount for a successful docking study. Raw PDB files often contain experimental artifacts that need to be addressed:
-
Removal of Non-essential Molecules: Water molecules, ions, and co-crystallized ligands not relevant to the binding site of interest are generally removed.
-
Addition of Hydrogen Atoms: PDB structures derived from X-ray crystallography often lack hydrogen atoms. Adding them is crucial for defining the correct hydrogen bonding network.
-
Handling Missing Residues and Loops: Incomplete protein structures need to be repaired to ensure a complete and accurate representation of the binding site.
-
Protonation State Assignment: The ionization states of acidic and basic amino acid residues at a physiological pH must be correctly assigned.
-
Charge and Atom Type Assignment: Similar to the ligand, the protein atoms need to be assigned appropriate charges and atom types according to the force field being used.
C. The Docking Simulation: Exploring the Binding Landscape
The core of the experiment involves using a docking algorithm to explore the conformational space of the ligand within the defined binding site of the protein. Key aspects of this stage include:
-
Software Selection: Numerous docking programs are available, each with its own algorithm and scoring function. AutoDock Vina is a widely used and validated open-source tool known for its accuracy and speed.
-
Defining the Search Space (Grid Box): A 3D grid is defined around the active site of the protein. The docking algorithm will confine its search for ligand poses within this box. The size and center of the grid box are critical parameters that must encompass the entire binding pocket.
-
Scoring Function: The scoring function is a mathematical model used to estimate the binding affinity (typically in kcal/mol) for each generated ligand pose. Lower scores generally indicate more favorable binding.
D. Post-Docking Analysis and Validation: Interpreting the Results
The output of a docking simulation is a set of ligand poses ranked by their predicted binding affinities. A thorough analysis is necessary to identify the most plausible binding mode:
-
Pose Clustering and Selection: The top-ranked poses are visually inspected to assess their interactions with the protein's active site residues.
-
Interaction Analysis: Key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions are identified and analyzed. These interactions should be chemically sensible and, if possible, consistent with known structure-activity relationships of similar compounds.
-
Validation: To ensure the reliability of the docking protocol, it is essential to perform a validation step. A common method is to re-dock a co-crystallized ligand into its known binding site. A successful docking protocol should be able to reproduce the experimental binding pose with a low root-mean-square deviation (RMSD) value (typically < 2.0 Å).[11]
II. Experimental Workflow: A Visual Overview
The following diagram illustrates the key stages of the molecular docking protocol for this compound.
Caption: Molecular Docking Workflow.
III. Detailed Step-by-Step Protocols
This section provides detailed protocols for the molecular docking of this compound. We will use AutoDock Tools for preparation and AutoDock Vina for the docking simulation. Visualization and analysis can be performed using software like PyMOL or Discovery Studio Visualizer.
Protocol 1: Ligand Preparation
-
Obtain 2D Structure: Draw the structure of this compound in a chemical drawing software (e.g., ChemDraw) or obtain the SDF file from a chemical database (e.g., PubChem).
-
Convert to 3D and Energy Minimize:
-
Use a program like Open Babel to convert the 2D structure to a 3D format (e.g., PDB) and perform an initial energy minimization.
-
-
Prepare for AutoDock:
-
Open AutoDock Tools (ADT).
-
Go to Ligand -> Input -> Open and select the 3D structure of the ligand.
-
Go to Ligand -> Torsion Tree -> Detect Root.
-
Go to Ligand -> Output -> Save as PDBQT. This will create the final ligand file with charges and rotatable bond information.
-
Protocol 2: Protein Preparation
-
Download Protein Structure:
-
Go to the Protein Data Bank (--INVALID-LINK--).
-
For this protocol, we will use Escherichia coli DNA Gyrase (e.g., PDB ID: 1KZN) and human NUDT5 (e.g., PDB ID: 5NWH) as example targets.[9] Download the PDB files.
-
-
Clean the Protein Structure:
-
Open the PDB file in a molecular visualization tool (e.g., PyMOL, Discovery Studio Visualizer).
-
Remove all water molecules, co-factors, and any co-crystallized ligands.
-
If the protein has multiple chains and only one is required, delete the unnecessary chains.
-
Save the cleaned protein structure as a new PDB file.
-
-
Prepare for AutoDock:
-
Open the cleaned PDB file in AutoDock Tools.
-
Go to File -> Read Molecule.
-
Go to Edit -> Hydrogens -> Add. Choose polar hydrogens.
-
Go to Edit -> Charges -> Add Kollman Charges.
-
Go to Grid -> Macromolecule -> Choose and select the protein.
-
Save the prepared protein as a PDBQT file (Grid -> Output -> Save PDBQT).
-
Protocol 3: Grid Box Generation
-
Load Prepared Protein: In AutoDock Tools, with the prepared protein loaded, go to Grid -> Grid Box.
-
Define the Binding Site: A grid box will appear around the protein. Adjust the center and dimensions of the box to encompass the entire active site. If a co-crystallized ligand was present in the original PDB file, its location can be used to guide the placement of the grid box.
-
Save Grid Parameters: Once the grid box is appropriately positioned, note down the center coordinates (x, y, z) and the dimensions (x, y, z). These will be used in the Vina configuration file.
Protocol 4: Molecular Docking with AutoDock Vina
-
Create a Configuration File: Create a text file named conf.txt and add the following lines, replacing the file names and coordinates with your own:
-
Run AutoDock Vina:
-
Open a command line terminal.
-
Navigate to the directory containing your prepared ligand, protein, and configuration files.
-
Execute the following command: vina --config conf.txt --log docking_log.txt
-
Protocol 5: Results Analysis and Visualization
-
Analyze Binding Energies: Open the docking_log.txt file to view the predicted binding affinities (in kcal/mol) for the different binding modes. The top-ranked pose will have the lowest binding energy.
-
Visualize Binding Poses:
-
Open the prepared protein PDBQT file (protein.pdbqt) in a visualization tool like PyMOL or Discovery Studio Visualizer.
-
Load the docking results file (docking_results.pdbqt). This file contains multiple predicted binding poses.
-
Analyze the interactions of the top-ranked pose with the protein's active site residues.
-
Identify and visualize key interactions like hydrogen bonds and hydrophobic contacts.[12][13]
-
IV. Data Presentation and Interpretation
The results of the docking simulations can be summarized in a table for clarity and comparison.
| Target Protein | PDB ID | Ligand | Best Binding Affinity (kcal/mol) | Key Interacting Residues |
| E. coli DNA Gyrase B | 1KZN | This compound | -X.X | (Example: Asp73, Asn46, Glu50) |
| Human NUDT5 | 5NWH | This compound | -Y.Y | (Example: Gly46, Phe28, Arg49) |
Note: The binding affinity values and interacting residues are hypothetical and will be determined by the actual docking experiment.
V. Self-Validation of the Protocol
To ensure the trustworthiness of the docking protocol, a re-docking experiment should be performed.[11]
Protocol 6: Re-docking Validation
-
Select a Protein with a Co-crystallized Ligand: Choose a PDB structure of your target protein that was solved with a bound inhibitor (e.g., for DNA gyrase, a structure with a known inhibitor like novobiocin).
-
Extract the Native Ligand: Separate the co-crystallized ligand from the protein and save it as a separate file.
-
Prepare the Ligand and Protein: Prepare the extracted ligand and the protein using the protocols described above.
-
Perform Docking: Dock the prepared native ligand back into the prepared protein using the same grid parameters that encompass the known binding site.
-
Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand with its original crystallographic pose. Calculate the Root-Mean-Square Deviation (RMSD) between the two poses. An RMSD value below 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[11]
VI. Conclusion and Future Perspectives
This application note has provided a detailed and validated protocol for conducting molecular docking studies of this compound with potential antibacterial and anticancer protein targets. By following these steps, researchers can gain valuable insights into the molecular interactions that may underlie the biological activity of this compound. The results from such in silico studies can serve as a strong foundation for further experimental validation, such as in vitro enzyme inhibition assays and cell-based assays, ultimately accelerating the drug discovery and development process. The adaptability of this protocol allows for its application to a wide range of other ligands and protein targets, making it a valuable tool for the broader scientific community.
VII. References
-
Guidechem. (n.d.). This compound 6590-91-6 wiki. Retrieved from --INVALID-LINK--
-
MDPI. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Retrieved from --INVALID-LINK--
-
Ruswanto, R., et al. (2022). Design, molecular docking, and molecular dynamics of thiourea-iron (III) metal complexes as NUDT5 inhibitors for breast cancer treatment. Heliyon, 8(9), e10694.
-
Airlangga University. (2022). Design, molecular docking, and molecular dynamics of thiourea-iron (III) metal complexes as NUDT5 inhibitors for breast cancer treatment. Retrieved from --INVALID-LINK--
-
ResearchGate. (2022). How to validate the molecular docking results?. Retrieved from --INVALID-LINK--
-
Letters in Applied NanoBioScience. (2025). Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025). Computational Studies of Thiourea Derivatives as Anticancer Candidates through Inhibition of Sirtuin-1 (SIRT1). Retrieved from --INVALID-LINK--
-
PubMed. (n.d.). Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines. Retrieved from --INVALID-LINK--
-
PubMed. (2024). 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells. Retrieved from --INVALID-LINK--
-
MDPI. (2022). Quercetin and Its Structural Analogs as NUDT5 Inhibitors: A Preliminary In Silico Study. Retrieved from --INVALID-LINK--
-
Pharmacy Education. (2024). Synthesis, and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of bacterial cell wall. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (2023). Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Antimicrobial thiourea derivatives. Retrieved from --INVALID-LINK--
-
Airlangga University Fingerprint. (n.d.). Design, molecular docking, and molecular dynamics of thiourea-iron (III) metal complexes as NUDT5 inhibitors for breast cancer treatment. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). (a). From the interactions in Figure 10(b)-10(d), it can be seen that the 6-NUDT5…. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). 3-Acetyl-1-(2,6-dichlorophenyl)thiourea. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Exploiting bacterial DNA gyrase as a drug target: current state and perspectives. Retrieved from --INVALID-LINK--
-
Bioinformatics Review. (2024). How to see ligand interactions and label residues in DS Visualizer?. Retrieved from --INVALID-LINK--
-
MDPI. (2023). DNA Gyrase as a Target for Quinolones. Retrieved from --INVALID-LINK--
-
Augusta University Research Profiles. (n.d.). DNA Gyrase as a Target for Quinolones. Retrieved from --INVALID-LINK--
-
Santa Cruz Biotechnology. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025). Novel compounds targeting bacterial DNA topoisomerase/DNA gyrase. Retrieved from --INVALID-LINK--
-
MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Veeprho. (n.d.). This compound | CAS 6590-91-6. Retrieved from --INVALID-LINK--
-
Chemdiv. (n.d.). Compound N-(2,6-dichlorophenyl)thiourea. Retrieved from --INVALID-LINK--
-
LGC Standards. (n.d.). This compound. Retrieved from --INVALID-LINK--
References
- 1. Page loading... [wap.guidechem.com]
- 2. scbt.com [scbt.com]
- 3. Compound N-(2,6-dichlorophenyl)thiourea - Chemdiv [chemdiv.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. mdpi.com [mdpi.com]
- 6. nanobioletters.com [nanobioletters.com]
- 7. Design, molecular docking, and molecular dynamics of thiourea-iron (III) metal complexes as NUDT5 inhibitors for breast cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholar.unair.ac.id [scholar.unair.ac.id]
- 9. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent developments on thiourea based anticancer chemotherapeutics. | Semantic Scholar [semanticscholar.org]
- 12. Synthesis, and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of bacterial cell wall | Pharmacy Education [pharmacyeducation.fip.org]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols: 2,6-Dichlorophenylthiourea in Medicinal Chemistry
Foreword for the Advanced Researcher
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals interested in the practical applications of 2,6-dichlorophenylthiourea and its derivatives. Moving beyond a simple catalog of facts, this guide provides in-depth application notes, detailed experimental protocols, and the scientific rationale underpinning the use of this chemical scaffold in medicinal chemistry. Our focus is on empowering researchers to not only replicate established methods but also to innovate upon them by understanding the fundamental principles at play. The information within is curated to be a self-validating system, grounded in authoritative references and presented with the clarity required for advanced laboratory work.
Introduction to the Phenylthiourea Scaffold
Thiourea and its derivatives are a versatile class of compounds with a rich history in various scientific fields, including medicinal chemistry. The core structure, characterized by a thiocarbonyl group flanked by two amino groups, allows for extensive chemical modification, leading to a wide array of biological activities. The incorporation of a phenyl ring, particularly with halogen substitutions such as chlorine, has been a fruitful strategy in enhancing the therapeutic potential of these molecules. This compound, with its distinct substitution pattern, presents a unique electronic and steric profile that has been explored for various medicinal applications. While primarily used as a reagent in organic synthesis, research into its biological activities has revealed potential antimicrobial and antitumor properties[1]. This guide will delve into the practical aspects of harnessing these properties in a research setting.
Physicochemical Properties of this compound
A foundational understanding of a compound's physical and chemical characteristics is paramount for its effective application in medicinal chemistry research. These properties influence solubility, reactivity, and handling procedures.
| Property | Value | Reference |
| CAS Number | 6590-91-6 | [1] |
| Molecular Formula | C₇H₆Cl₂N₂S | [2] |
| Molecular Weight | 221.11 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 157-159 °C | [] |
| Boiling Point | 316.4 °C at 760 mmHg | [] |
| Solubility | Sparingly soluble in water | [1] |
| logP | 2.6172 | [2] |
Synthesis of Phenylthiourea Derivatives: A Protocol
The synthesis of phenylthiourea derivatives is a cornerstone for exploring their structure-activity relationships (SAR). The following protocol is adapted from established methods for synthesizing N,N'-disubstituted thioureas and provides a reliable pathway to generate novel analogs for screening.[4][5]
Protocol 2.1: Synthesis of N-Aroyl-N'-(2,6-dichlorophenyl)thiourea Derivatives
This protocol describes a two-step, one-pot synthesis of N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea, a derivative with demonstrated antimicrobial activity. This method can be adapted for other aroyl chlorides and aromatic amines.
Materials:
-
2-(4-chlorophenoxymethyl)-benzoyl chloride
-
Ammonium thiocyanate (NH₄SCN)
-
2,6-Dichloroaniline
-
Acetone (anhydrous)
-
Hydrochloric acid (HCl)
-
Distilled water
-
Standard laboratory glassware for reflux and filtration
-
Magnetic stirrer with heating plate
-
Rotary evaporator
Procedure:
-
Isothiocyanate Formation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 0.10 mol of ammonium thiocyanate in 30 mL of anhydrous acetone. To this suspension, add a solution of 0.10 mol of 2-(4-chlorophenoxymethyl)-benzoyl chloride in 30 mL of anhydrous acetone dropwise.
-
Reaction: Heat the mixture to reflux and maintain for 30 minutes. The formation of the intermediate, 2-(4-chlorophenoxymethyl)-benzoyl isothiocyanate, occurs during this step.
-
Amine Addition: After cooling the reaction mixture to room temperature, add a solution of 0.10 mol of 2,6-dichloroaniline in 10 mL of acetone.
-
Second Reflux: Heat the mixture to reflux again and maintain for 3 hours.
-
Precipitation: Pour the reaction mixture into a beaker containing acidified cold water. The desired thiourea derivative will precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration and wash with cold water. Recrystallize the crude product from a suitable solvent, such as acetonitrile, to obtain the pure N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea.
-
Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques such as melting point determination, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.
Causality Behind Experimental Choices:
-
Anhydrous Acetone: The use of anhydrous acetone is crucial to prevent the hydrolysis of the starting aroyl chloride and the intermediate isothiocyanate, which would lead to unwanted byproducts and lower yields.
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate. The two separate reflux steps ensure the complete formation of the isothiocyanate intermediate and its subsequent reaction with the amine.
-
Acidified Water: Pouring the reaction mixture into acidified water facilitates the precipitation of the product, which is typically insoluble in acidic aqueous media, and helps to remove any unreacted basic starting materials.
Application in Antimicrobial Research
Derivatives of this compound have demonstrated promising antimicrobial activity against a range of pathogenic bacteria and fungi. This section provides an overview of the reported activity and a detailed protocol for assessing the antimicrobial susceptibility of newly synthesized compounds.
Overview of Antimicrobial Activity
Research has shown that N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea exhibits a broad spectrum of antimicrobial activity. Notably, it has shown high activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with a Minimum Inhibitory Concentration (MIC) of 32 µg/mL.[4][5] This suggests a potential therapeutic application for treating infections caused by this multidrug-resistant pathogen. The compound also displays activity against Gram-negative bacteria such as Escherichia coli and Salmonella enteritidis, as well as the fungus Candida albicans.[4][5]
Table 3.1: Antimicrobial Activity of N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea [4][5]
| Microorganism | Strain Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 32 |
| Escherichia coli | Gram-negative | >1024 - 32 |
| Salmonella enteritidis | Gram-negative | >1024 - 32 |
| Pseudomonas aeruginosa | Gram-negative | >1024 - 32 |
| Candida albicans | Fungus | 256 - 32 |
Protocol for Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a test compound using the broth microdilution method, a standard and reliable technique in microbiology.
Materials:
-
Test compound (e.g., synthesized this compound derivative)
-
Bacterial and/or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO) for dissolving the test compound
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control (broth with DMSO, no compound)
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
-
Incubator
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. A typical starting concentration is 10 mg/mL.
-
Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the test compound in the appropriate broth to achieve a range of concentrations to be tested (e.g., from 1024 µg/mL down to 0.5 µg/mL). Ensure the final concentration of DMSO in each well is low enough (typically ≤1%) to not affect microbial growth.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted test compound. Also include a positive control well (broth with inoculum and control antibiotic) and a negative/growth control well (broth with inoculum and DMSO, but no test compound).
-
Incubation: Incubate the microtiter plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the test compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Application in Anticancer Research
While research on the anticancer properties of this compound itself is limited, studies on closely related isomers, such as 3,4-dichlorophenylthiourea, have shown significant cytotoxic activity against cancer cell lines, suggesting that the dichlorophenylthiourea scaffold is a promising starting point for the development of novel anticancer agents.[6]
Overview of Cytotoxic Activity and Mechanism of Action
Studies on 1,3-disubstituted thiourea derivatives have demonstrated their potential as anticancer agents. For instance, 3,4-dichlorophenylthiourea has shown a very low IC₅₀ value of 1.5 ± 0.72 µM against metastatic colon cancer cells (SW620).[6] The mechanism of action for these compounds appears to involve the induction of apoptosis. Treatment of colon cancer cell lines with these derivatives led to a significant increase in late apoptotic cells (95-99%). Furthermore, these compounds have been shown to act as inhibitors of interleukin-6 (IL-6) secretion in cancer cells, which is a key cytokine involved in tumor progression and inflammation.[6]
Table 4.1: Cytotoxic Activity of Dichlorophenylthiourea Isomers against Colon Cancer Cell Lines [6]
| Compound | Cell Line | IC₅₀ (µM) |
| 3,4-dichlorophenylthiourea | SW620 (metastatic) | 1.5 ± 0.72 |
| 2,4-dichlorophenylthiourea | SW620 (metastatic) | 5.8 ± 0.76 |
Protocol for Assessing Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxicity of potential medicinal compounds.
Materials:
-
Cancer cell line of interest (e.g., SW620)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (this compound or derivative) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plate for 24 hours in a CO₂ incubator at 37°C to allow the cells to attach.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in the CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: After the MTT incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound compared to the vehicle control. The IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing Experimental Workflows
To aid in the conceptualization of the experimental processes described, the following diagrams illustrate the key workflows.
Diagram 5.1: Synthesis Workflow
Caption: Workflow for the synthesis of N-Aroyl-N'-(2,6-dichlorophenyl)thiourea derivatives.
Diagram 5.2: Antimicrobial MIC Assay Workflow
Caption: Workflow for the Broth Microdilution MIC Assay.
Diagram 5.3: Cytotoxicity MTT Assay Workflow
Caption: Workflow for the MTT Cytotoxicity Assay.
Concluding Remarks for the Innovating Scientist
The exploration of this compound and its analogs in medicinal chemistry is a field ripe with potential. The demonstrated antimicrobial and cytotoxic activities of closely related compounds underscore the value of this scaffold. The protocols and data presented herein provide a solid foundation for researchers to build upon. Future work could focus on elucidating the precise molecular targets and mechanisms of action of these compounds, as well as optimizing their structure to enhance potency and selectivity. The versatility of the thiourea linkage allows for the creation of large, diverse libraries of compounds for high-throughput screening, paving the way for the discovery of novel therapeutic agents. It is our hope that this guide will serve as a catalyst for such discoveries.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Compound N-(2,6-dichlorophenyl)thiourea - Chemdiv [chemdiv.com]
- 4. Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
formulation of 2,6-Dichlorophenylthiourea for biological testing
An Application Note on the Formulation of 2,6-Dichlorophenylthiourea for Preclinical Biological Testing
Abstract
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the formulation of this compound (CAS 6590-91-6), a lipophilic compound with potential biological activities but challenging physicochemical properties.[1] Due to its poor aqueous solubility, developing robust and reproducible formulations is critical for obtaining reliable data in both in vitro and in vivo preclinical models. This document details the compound's properties, outlines a logical formulation strategy, and provides step-by-step protocols for preparing solutions and suspensions suitable for a range of biological assays. The methodologies are designed to ensure scientific integrity, data reproducibility, and animal welfare.
Introduction: The Formulation Challenge
Thiourea and its derivatives are a versatile class of compounds recognized for a wide spectrum of biological activities, including potential anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] this compound (2,6-DCPT) is one such derivative whose dichlorinated phenyl ring may enhance its biological efficacy.[4] However, the structural features that often confer potent biological activity—namely high lipophilicity and a crystalline solid state—also create a significant obstacle for experimental evaluation: poor solubility in aqueous media.[1][5]
Compound Profile: this compound (CAS: 6590-91-6)
A thorough understanding of the physicochemical properties of 2,6-DCPT is the foundation for designing an effective formulation strategy. These properties, summarized in Table 1, highlight the compound's lipophilic and hydrophobic nature.
| Property | Value | Implication for Formulation | Source(s) |
| CAS Number | 6590-91-6 | Unique Identifier | [1] |
| Molecular Formula | C₇H₆Cl₂N₂S | For calculating molarity | [1][5][8] |
| Molecular Weight | 221.11 g/mol | For preparing solutions | [1][5][8] |
| Appearance | White to off-white crystalline powder | Solid state requires solubilization | [1] |
| Water Solubility | Sparingly soluble (>33.2 µg/mL) | Direct use in aqueous buffers is not feasible | [1] |
| logP (octanol/water) | 2.617 | Indicates high lipophilicity; prefers organic solvents | [5] |
| logSw (water solubility) | -3.041 | Confirms poor aqueous solubility | [5] |
| Hydrogen Bond Donors | 2 | Can participate in hydrogen bonding | [1] |
| Storage Temperature | Ambient | Stable under standard laboratory conditions | [1] |
The high logP value and correspondingly low water solubility (logSw) are the primary drivers of the formulation challenge. These parameters predict that 2,6-DCPT will be difficult to dissolve in physiological buffers and will require organic solvents or other solubilizing agents to achieve biologically relevant concentrations.
A Strategic Approach to Formulation
A tiered approach is recommended to identify the simplest effective formulation, minimizing the use of excipients that could introduce confounding biological effects. The choice of formulation depends heavily on the experimental system (in vitro vs. in vivo) and the required compound concentration.
Figure 1. Decision workflow for formulating this compound.
Protocols for In Vitro Formulation
The primary goal for in vitro assays is to create a homogenous solution in the final assay medium at the desired concentration, while keeping the solvent concentration below cytotoxic levels.
Protocol 1: Preparation of a High-Concentration Stock Solution
Rationale: Dimethyl sulfoxide (DMSO) is a superior polar aprotic solvent capable of dissolving most poorly soluble drug candidates.[9] Preparing a concentrated stock (10-50 mM) allows for minimal volume addition to the final assay, thereby keeping the final DMSO concentration below the widely accepted toxicity threshold of 0.5%.[9]
Materials:
-
This compound (MW: 221.11 g/mol )
-
100% Anhydrous DMSO, cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Analytical balance and vortex mixer
Procedure:
-
Calculation: To prepare a 20 mM stock solution, weigh out 2.21 mg of 2,6-DCPT.
-
Calculation: 221.11 ( g/mol ) * 0.020 (mol/L) = 4.42 g/L = 4.42 mg/mL
-
-
Dissolution: Add the weighed compound to a sterile vial. Add 500 µL of 100% DMSO to yield a 20 mM solution.
-
Solubilization: Vortex the solution vigorously for 1-2 minutes. If necessary, gentle warming in a 37°C water bath or brief sonication can aid dissolution. Ensure the compound is fully dissolved with no visible particulates.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light and moisture.
Protocol 2: Preparation of Final Working Solutions for Assays
Rationale: Direct dilution of a concentrated DMSO stock into an aqueous buffer can cause the compound to crash out of solution (a phenomenon known as "DMSO shock"). A serial or stepwise dilution process is crucial for maintaining solubility.
Figure 2. Workflow for preparing in vitro working solutions.
Procedure:
-
Thaw a vial of the 20 mM DMSO stock solution and bring it to room temperature.
-
Prepare an intermediate dilution by adding a small volume of the stock solution to pre-warmed (37°C) assay medium. For example, add 5 µL of 20 mM stock to 495 µL of medium to get a 200 µM solution (with 1% DMSO). Vortex immediately.
-
Perform subsequent serial dilutions from this intermediate solution into the assay medium to achieve the desired final concentrations for your dose-response curve.
-
Critical Step - Vehicle Control: Prepare a parallel set of dilutions using 100% DMSO instead of the compound stock. This vehicle control series must be tested alongside the compound to isolate the compound's effect from any solvent-induced artifacts.[9]
Protocol 3: Kinetic Solubility Assessment in Assay Medium
Rationale: This self-validating step determines the maximum concentration at which 2,6-DCPT remains soluble in your specific assay medium over the duration of the experiment. This prevents testing at concentrations that are not truly in solution.
Procedure:
-
Prepare a series of dilutions of 2,6-DCPT in your final assay medium, as described in Protocol 2, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 0.1 µM).
-
Dispense 100-200 µL of each concentration into a clear 96-well plate. Include a "medium only" blank.
-
Incubate the plate under the same conditions as your planned experiment (e.g., 37°C, 5% CO₂ for 24 hours).
-
After incubation, inspect the plate visually against a dark background for any signs of precipitation (cloudiness, crystals, film).
-
For a quantitative assessment, read the plate on a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm) or using a nephelometer to measure light scattering.
-
The highest concentration that shows no visual precipitate and no significant increase in light scattering compared to the blank is considered the kinetic solubility limit. You should ensure your highest assay concentration is at or below this limit.
Protocols for In Vivo Formulation (Rodent Models)
In vivo formulations require careful consideration of sterility, physiological compatibility (pH, osmolality), and the route of administration to ensure animal safety and achieve desired drug exposure.[10][11]
Protocol 4: Formulation for Intraperitoneal (IP) Injection
Rationale: IP injection is a common parenteral route in rodents that allows for rapid systemic absorption.[10][12] For poorly soluble compounds like 2,6-DCPT, a co-solvent/surfactant vehicle is often necessary to create a stable solution or a fine, homogenous suspension.
Vehicle Example (Aqueous Co-solvent/Surfactant System):
-
5% DMSO
-
10% Kolliphor® EL (Cremophor® EL) or Tween® 80
-
85% Sterile Saline (0.9% NaCl)
Procedure (for a 10 mg/kg dose in a mouse, 10 mL/kg dosing volume):
-
Target Concentration: A 10 mL/kg (or 0.1 mL/10g mouse) dosing volume requires a final concentration of 1 mg/mL.
-
Weigh Compound: For 1 mL of dosing solution, weigh 1 mg of 2,6-DCPT.
-
Solubilization: a. Add 50 µL of DMSO to the compound and vortex until fully dissolved. b. Add 100 µL of Tween® 80 and vortex thoroughly to mix. c. Slowly add 850 µL of sterile saline dropwise while continuously vortexing. This slow addition is critical to prevent precipitation.
-
Final Preparation: The resulting formulation should be a clear solution or a fine, homogenous micro-emulsion. If it is a solution, it can be sterile-filtered through a 0.22 µm syringe filter. If it is an emulsion/suspension, it must be prepared fresh aseptically and used immediately.
-
Administration: Before drawing each dose, vortex the formulation to ensure homogeneity. Always administer a corresponding vehicle-only formulation to a control group of animals.
Protocol 5: Formulation for Oral Gavage (PO)
Rationale: For oral administration, creating a stable, uniform suspension is often the most practical approach. Carboxymethylcellulose (CMC) is a widely used suspending agent that increases viscosity, while a surfactant like Tween® 80 improves the wettability of the compound particles.[13]
Vehicle Example (Aqueous Suspension):
-
0.5% (w/v) Sodium Carboxymethylcellulose (low viscosity)
-
0.1% (v/v) Tween® 80
-
Sterile Water
Procedure (for a 25 mg/kg dose, 10 mL/kg dosing volume):
-
Target Concentration: This requires a final concentration of 2.5 mg/mL.
-
Prepare Vehicle: For 10 mL of vehicle, add 50 mg of CMC to ~9.5 mL of sterile water and stir until fully hydrated (this may take several hours). Add 10 µL of Tween® 80 and mix well. Adjust final volume to 10 mL.
-
Prepare Suspension: a. Weigh 25 mg of 2,6-DCPT and place it in a glass mortar. b. Add a few drops of the vehicle and triturate with a pestle to form a smooth, uniform paste. This step is crucial for breaking down aggregates and ensuring fine particle size. c. Gradually add the remaining vehicle in small portions, mixing continuously, until the full 10 mL volume is reached and the suspension is homogenous.
-
Administration: Use the suspension immediately after preparation. Stir or vortex the suspension continuously between dosing each animal to prevent settling and ensure dose accuracy. Administer the vehicle alone to a control group.
Scientific Integrity and Final Recommendations
-
Always Use Vehicle Controls: The importance of administering the formulation vehicle alone to a control group in every experiment cannot be overstated. This is the only way to ensure that the observed biological effects are due to the compound and not the excipients.[9][10]
-
Confirm Compound Identity: Ensure the purity and identity of the 2,6-DCPT being used, as impurities can lead to confounding results.
-
Assess for Off-Target Effects: Be aware that many small molecule inhibitors can exert their effects through off-target mechanisms.[14][15] Follow-up studies may be required to validate the mechanism of action.
-
Pilot Studies: For in vivo work, always conduct a small pilot study with a new formulation to assess animal tolerance and check for any adverse effects before proceeding to a larger efficacy study.[10]
By following these detailed protocols and strategic considerations, researchers can develop robust and reliable formulations for this compound, enabling the acquisition of high-quality, reproducible data in preclinical biological testing.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Compound N-(2,6-dichlorophenyl)thiourea - Chemdiv [chemdiv.com]
- 6. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. This compound | LGC Standards [lgcstandards.com]
- 9. benchchem.com [benchchem.com]
- 10. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 11. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low yield in 2,6-Dichlorophenylthiourea synthesis
Welcome to the technical support center for the synthesis of 2,6-Dichlorophenylthiourea. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, and to provide a deeper understanding of the synthesis process. As Senior Application Scientists, we aim to combine established chemical principles with practical, field-tested advice.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.
Question 1: Why is my yield of this compound consistently low?
A low yield in this synthesis is a common issue that can typically be traced back to one of four areas: the reactivity of the starting materials, the reaction conditions, the presence of side reactions, or losses during workup and purification.
Possible Cause 1: Poor Reactivity of 2,6-Dichloroaniline
The starting material, 2,6-dichloroaniline, presents two key challenges:
-
Reduced Nucleophilicity: The two electron-withdrawing chlorine atoms decrease the electron density on the nitrogen atom, making it a weaker nucleophile compared to aniline.[1][2]
-
Steric Hindrance: The chlorine atoms in the ortho positions physically block the nitrogen atom, making it difficult for it to attack the electrophilic carbon of the thiocyanate source.[1][3]
Recommended Solutions:
-
Increase Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy to overcome both electronic and steric barriers.[3] However, be cautious, as excessive heat can lead to reagent decomposition.[4]
-
Prolong Reaction Time: A sluggish reaction may simply need more time to reach completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting aniline spot is no longer visible.[3]
-
Use a Promoter or Base: For reactions involving an isothiocyanate intermediate, adding a non-nucleophilic base like triethylamine can help activate the amine.[3]
Possible Cause 2: Instability of the Isothiocyanate Intermediate
Many synthetic routes proceed through a 2,6-dichlorophenyl isothiocyanate intermediate. Aryl isothiocyanates can be unstable, especially at elevated temperatures or in the presence of moisture, leading to decomposition and the formation of byproducts.[4]
Recommended Solutions:
-
In-Situ Generation: Generate the isothiocyanate in the reaction mixture immediately before it is consumed. A common method involves reacting the corresponding amine (2,6-dichloroaniline) with a source like carbon disulfide or, for N-acyl thioureas, reacting an acyl chloride with ammonium thiocyanate.[1][5]
-
Control Temperature: If using a pre-synthesized isothiocyanate, add it to the amine solution at a controlled temperature (room temperature or below) to manage any exothermic reactions.[4]
-
Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents. Moisture can hydrolyze the isothiocyanate back to the starting amine, which can lead to unwanted side products.[4]
Possible Cause 3: Suboptimal Reaction Conditions
The choice of solvent, temperature, and reagent stoichiometry are all critical.
Recommended Solutions:
-
Solvent Selection: Solvents like acetone, tetrahydrofuran (THF), or dichloromethane (DCM) are commonly used.[2] For the reaction of an aniline hydrochloride with ammonium thiocyanate, an aqueous medium can be effective.[6] The choice of solvent can be critical for successfully forming the reaction intermediates.[7]
-
Stoichiometry: Use a slight excess (1.0-1.1 equivalents) of the thiocyanate source to ensure the complete conversion of the limiting 2,6-dichloroaniline.[3]
Possible Cause 4: Inefficient Product Isolation
The product may be lost during the workup or purification steps. This compound is a crystalline solid that is sparingly soluble in water.[8]
Recommended Solutions:
-
Precipitation: The product is often precipitated by pouring the reaction mixture into cold or acidified water.[5] Ensure the volume of water is sufficient for complete precipitation.
-
Recrystallization: Use a minimal amount of a suitable hot solvent (e.g., ethanol/benzene mixture or acetonitrile) for recrystallization to maximize recovery.[5][6]
Question 2: My final product is impure. What are the likely contaminants and how can I avoid them?
The presence of impurities is often linked to the side reactions discussed above.
Common Impurities & Solutions:
| Impurity | Likely Cause | Prevention & Removal Strategy |
| Unreacted 2,6-dichloroaniline | Incomplete reaction due to low reactivity, insufficient time, or low temperature. | Prevention: Increase reaction time, temperature, or use a slight excess of the thiocyanate source.[3] Removal: The basic aniline can be removed by washing the crude product with a dilute acid (e.g., 1M HCl). The desired thiourea product is neutral and will remain in the organic phase or as a solid. |
| Symmetrical Diarylurea | Reaction of the isothiocyanate intermediate with water to regenerate the aniline, which then reacts with another isothiocyanate molecule.[4] | Prevention: Use anhydrous solvents and thoroughly dry all glassware to prevent hydrolysis of the isothiocyanate.[4] |
| Byproducts from Reagent Decomposition | Thermal degradation of the isothiocyanate or other reagents at high temperatures.[4] | Prevention: Maintain a controlled reaction temperature. Avoid excessive heating. Monitor the reaction closely.[4] |
Question 3: The reaction is very slow or does not seem to start. What should I do?
This is a common problem when working with sterically hindered and electron-poor anilines.
-
Confirm Reagent Quality: Ensure the 2,6-dichloroaniline is pure and that the thiocyanate source has not degraded. For example, ammonium thiocyanate should be a colorless, hygroscopic crystalline solid.[9]
-
Increase Temperature: As shown in the workflow, the first step is often to gently heat the reaction. Refluxing in a solvent like acetone is a common strategy.[5]
-
Consider an Alternative Route: If heating does not promote the reaction sufficiently, a different synthetic method may be necessary. For instance, mechanochemical synthesis (grinding the reactants together) has been shown to be highly effective for sterically hindered substrates, often providing quantitative yields in minutes.[1]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for thiourea synthesis from an amine and an isothiocyanate?
The reaction is a nucleophilic addition. The lone pair of electrons on the nitrogen of the amine attacks the electrophilic carbon atom of the isothiocyanate group. This forms a zwitterionic intermediate, which then undergoes a rapid proton transfer to yield the stable, neutral thiourea product. The reaction is often considered a "click-type" reaction due to its efficiency and simplicity under the right conditions.[2]
Q2: How can I effectively monitor the reaction's progress?
Thin Layer Chromatography (TLC) is the most common and effective method.
-
Stationary Phase: Use standard silica gel plates.
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 3:1 or 4:1) is a good starting point.
-
Analysis: The thiourea product is typically more polar than the starting aniline and will have a lower Rf value. The reaction is complete when the spot corresponding to 2,6-dichloroaniline is no longer visible.
Q3: What is a reliable protocol for synthesizing this compound?
This protocol is adapted from a well-established method for synthesizing aryl thioureas from the corresponding aniline hydrochloride and ammonium thiocyanate, which avoids the need to handle potentially unstable isothiocyanates directly.[6]
Experimental Protocol: Synthesis from 2,6-Dichloroaniline Hydrochloride
-
Preparation of the Hydrochloride Salt:
-
In a 250 mL round-bottom flask, suspend 2,6-dichloroaniline (e.g., 0.10 mol, 16.2 g) in 150 mL of warm water.
-
With stirring, slowly add concentrated hydrochloric acid (~0.11 mol, ~9.2 mL) until the aniline is completely dissolved.
-
-
Reaction:
-
To the warm solution of the hydrochloride salt, add solid ammonium thiocyanate (0.11 mol, 8.37 g).[9]
-
Heat the mixture on a steam bath or in a heating mantle set to ~90-100°C. A precipitate of the thiourea will begin to form. Continue heating for 2-3 hours to ensure the reaction goes to completion.
-
-
Isolation:
-
Allow the reaction mixture to cool to room temperature, then cool further in an ice bath.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold water to remove any remaining ammonium chloride.
-
-
Purification:
-
The crude product can be purified by recrystallization. Acetonitrile is a suitable solvent.[5]
-
Dissolve the crude solid in a minimum amount of boiling acetonitrile, allow it to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Filter the purified crystals, wash with a small amount of cold acetonitrile, and dry under vacuum.
-
The expected melting point is 157-159°C.[]
-
References
- 1. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 3-Acetyl-1-(2,6-dichlorophenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Page loading... [guidechem.com]
- 9. Ammonium thiocyanate - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing the Solubility of 2,6-Dichlorophenylthiourea for Bioassays
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 2,6-Dichlorophenylthiourea. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the common challenge of its limited aqueous solubility in bioassays. Our goal is to equip you with the knowledge to achieve accurate and reproducible results.
Introduction: Understanding the Challenge
This compound is a solid organosulfur compound with a molecular weight of approximately 221.11 g/mol .[1] Like many aromatic thiourea derivatives, it exhibits low aqueous solubility, which can lead to precipitation in the aqueous environment of most biological assays. This precipitation can result in underestimated efficacy, poor dose-response curves, and a general lack of reproducibility. The key to successful experimentation lies in preparing a stable, homogenous solution at the desired concentration within a biologically compatible solvent system.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for dissolving this compound?
For initial solubilization, we strongly recommend starting with 100% Dimethyl Sulfoxide (DMSO). DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide array of poorly soluble compounds.[2] The general strategy involves creating a high-concentration stock solution in DMSO, which is then serially diluted into your aqueous assay buffer or cell culture medium.
Q2: What is the maximum concentration of DMSO that is safe for my cell-based assay?
The final concentration of DMSO in your assay should be kept as low as possible, ideally below 0.5% (v/v), to minimize solvent-induced cytotoxicity.[3] However, the tolerance to DMSO is highly cell-line dependent. It is crucial to perform a vehicle control experiment to determine the no-effect concentration of DMSO on your specific cells. Concentrations above 1% are generally not recommended as they can lead to significant cytotoxicity and off-target effects.[3]
Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What should I do?
This is a common issue known as "crashing out." It occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution. Here are several troubleshooting steps:
-
Lower the Final Concentration: The most straightforward solution is to reduce the final concentration of this compound in your assay.
-
Increase the DMSO Concentration: You can try slightly increasing the final DMSO concentration, but be mindful of the cytotoxic limits for your cell line.
-
Use a Co-solvent: The addition of another water-miscible organic solvent to your buffer system can sometimes improve solubility.
-
Explore Solubility Enhancers: For particularly challenging cases, consider the use of excipients like cyclodextrins, which can form inclusion complexes with poorly soluble compounds and increase their aqueous solubility.
Q4: Can I use pH adjustment to increase the solubility of this compound?
Based on a predicted pKa of 11.57, this compound is a very weak acid.[4] Therefore, significant pH adjustments to the alkaline range would be required to deprotonate the molecule and potentially increase its solubility. Such high pH values are generally not compatible with most biological assays. Thus, pH adjustment is unlikely to be a viable primary strategy for solubilizing this compound.
Q5: How should I store my stock solution of this compound?
Stock solutions in 100% DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light and moisture. DMSO is hygroscopic, meaning it readily absorbs water from the atmosphere, which can alter the concentration of your stock solution over time.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Compound will not dissolve in 100% DMSO. | Insufficient solvent volume or low-quality DMSO. | - Increase the volume of DMSO. - Gently warm the solution (e.g., in a 37°C water bath) and vortex. - Use fresh, anhydrous DMSO. |
| Inconsistent results between experiments. | - Precipitation of the compound during the assay. - Degradation of the compound in the stock solution. | - Visually inspect your assay plates for any signs of precipitation. - Prepare fresh dilutions from a new aliquot of the stock solution for each experiment. - Assess the stability of your compound in the final assay medium over the time course of your experiment. |
| High background or off-target effects in vehicle controls. | The concentration of DMSO is too high for the cell line being used. | - Perform a DMSO dose-response curve to determine the maximum tolerated concentration. - Reduce the final DMSO concentration in your assay. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in 100% DMSO.
Materials:
-
This compound (MW: 221.11 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Accurately weigh out 2.21 mg of this compound.
-
Transfer the weighed compound into a sterile microcentrifuge tube.
-
Add 1 mL of 100% DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Visually inspect the solution to ensure no particulate matter is present.
-
Aliquot the stock solution into smaller, single-use volumes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Diagram of Stock Solution Preparation Workflow
Caption: Workflow for preparing a 10 mM stock solution of this compound in DMSO.
Protocol 2: Kinetic Solubility Assay for Bioassay Media
This protocol provides a method to determine the kinetic solubility of this compound in your specific bioassay buffer.
Materials:
-
10 mM stock solution of this compound in 100% DMSO
-
Your aqueous bioassay buffer (e.g., PBS, cell culture medium)
-
96-well clear-bottom plate
-
Plate reader capable of measuring absorbance or nephelometry
-
Multichannel pipette
Procedure:
-
In a 96-well plate, add 198 µL of your bioassay buffer to a series of wells.
-
Add 2 µL of the 10 mM stock solution to the first well and mix thoroughly. This creates a 100 µM solution with 1% DMSO.
-
Perform a serial 2-fold dilution across the plate by transferring 100 µL from the first well to the second, and so on.
-
Incubate the plate at room temperature (or your assay temperature) for 1-2 hours, protected from light.
-
Measure the absorbance or turbidity of each well using a plate reader. The concentration at which a significant increase in signal is observed indicates the limit of kinetic solubility.
Diagram of Kinetic Solubility Determination
Caption: A streamlined workflow for assessing the kinetic solubility of the compound.
Data Summary Table
| Property | Value/Information | Source |
| Molecular Formula | C₇H₆Cl₂N₂S | [1] |
| Molecular Weight | 221.11 g/mol | [1] |
| Physical Form | Solid | |
| Aqueous Solubility | >33.2 µg/mL | [4] |
| Predicted pKa | 11.57 ± 0.70 | [4] |
| Recommended Primary Solvent | Dimethyl Sulfoxide (DMSO) | [3] |
| Recommended Max. Final DMSO Concentration in Bioassays | < 0.5% (v/v), cell-line dependent | [3] |
Concluding Remarks
Successfully solubilizing this compound for bioassays requires a systematic approach. By starting with DMSO, carefully controlling the final solvent concentration, and being prepared to troubleshoot with alternative methods, you can generate reliable and reproducible data. Always validate your solubilization method within the context of your specific assay to ensure that the chosen solvent system does not interfere with your biological measurements.
References
Technical Support Center: Optimizing Reaction Conditions for 2,6-Dichlorophenylthiourea Synthesis
Welcome to the technical support center for the synthesis of 2,6-Dichlorophenylthiourea. This guide is designed for researchers, chemists, and drug development professionals, providing in-depth, field-proven insights to help you navigate the common challenges and optimize the synthesis of this important chemical intermediate. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most common and direct laboratory method involves the reaction of 2,6-dichloroaniline with a thiocyanate salt, typically ammonium thiocyanate ([NH4]SCN), in the presence of an acid like hydrochloric acid.[1][2] This reaction proceeds through the in situ formation of 2,6-dichlorophenyl isothiocyanate, which is then attacked by an amine. An alternative, though less common for this specific compound, is the direct reaction of the amine with a pre-synthesized isothiocyanate.[3][4] The in situ method is often preferred for its operational simplicity, as it avoids the isolation of the potentially volatile and lachrymatory isothiocyanate intermediate.
Q2: Can you illustrate the reaction mechanism for the synthesis using 2,6-dichloroaniline and ammonium thiocyanate?
A2: Certainly. The reaction is a multi-step process. First, the ammonium thiocyanate equilibrates to form thiocyanic acid (HSCN) under acidic conditions. The 2,6-dichloroaniline then acts as a nucleophile, attacking the carbon atom of the thiocyanic acid. This is followed by a series of proton transfers and elimination of ammonia to generate the key 2,6-dichlorophenyl isothiocyanate intermediate. This electrophilic intermediate is then rapidly attacked by another molecule of amine (or ammonia present in the mixture) to form the final thiourea product after a final proton transfer.
Caption: Reaction mechanism for this compound synthesis.
Q3: How do the two chlorine atoms on the phenyl ring affect the reaction?
A3: The two chlorine atoms at the ortho-positions (2 and 6) have significant electronic and steric effects.
-
Electronic Effect: Chlorine is an electron-withdrawing group. The presence of two such groups decreases the electron density on the aniline's nitrogen atom, making it a weaker nucleophile compared to aniline itself.[3][5] This reduced nucleophilicity can slow the reaction rate, often necessitating more forcing conditions like heating to achieve a reasonable conversion.[5]
-
Steric Effect: The bulky chlorine atoms flanking the amine group create steric hindrance. This can physically impede the approach of the nitrogen atom to the electrophilic carbon of the thiocyanate, further slowing the reaction.
Q4: What are the recommended solvents and temperature conditions?
A4: The choice of solvent and temperature depends on the specific protocol. For the reaction of 2,6-dichloroaniline with ammonium thiocyanate, common conditions include:
-
Aqueous Acid: Using water with hydrochloric acid is a classic method. The mixture is often heated to reflux and then concentrated to drive the reaction.[2]
-
Organic Solvents: Acetone is frequently used, typically under reflux conditions for several hours.[6] This allows for good solubility of the organic starting material while facilitating the reaction. Ethanol is another viable solvent.[4]
-
Temperature: Due to the reduced reactivity of 2,6-dichloroaniline, reactions are almost always conducted at elevated temperatures, ranging from 70°C to reflux, to ensure the reaction proceeds to completion in a timely manner.[2][6]
Q5: What are the key safety precautions for this synthesis?
A5: Standard laboratory safety protocols should be strictly followed. Key hazards include:
-
2,6-Dichloroaniline: This compound is toxic and an irritant. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Ammonium Thiocyanate: While not highly toxic, it can be harmful if ingested or inhaled.[7]
-
Acidic Conditions: The use of concentrated hydrochloric acid requires caution to avoid chemical burns.
-
Heating: Heating flammable organic solvents like acetone or ethanol requires a proper setup with a heating mantle and condenser to prevent vapor release and potential fire hazards.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing a logical workflow to diagnose and solve the problem.
Caption: Troubleshooting workflow for low product yield.
Problem 1: My reaction resulted in a very low yield or failed completely.
-
Possible Cause 1: Poor Reagent Quality. The 2,6-dichloroaniline may be impure, or the ammonium thiocyanate may have absorbed moisture, which can hinder the reaction.
-
Solution: Ensure the purity of your starting materials. If necessary, purify the 2,6-dichloroaniline. Use fresh, dry ammonium thiocyanate for best results.[5]
-
-
Possible Cause 2: Suboptimal Reaction Conditions. As discussed, 2,6-dichloroaniline is a relatively poor nucleophile.[5] Insufficient temperature or reaction time will lead to incomplete conversion.
-
Solution: Increase the reaction temperature to reflux in your chosen solvent.[6] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion before beginning the workup.
-
-
Possible Cause 3: Product Loss During Workup. The product, this compound, has limited solubility in water but may have some solubility in the mother liquor during filtration.[8]
-
Solution: After precipitating the product by pouring the reaction mixture into water, ensure the aqueous mixture is sufficiently cold (e.g., using an ice bath) before filtration to minimize solubility losses. Wash the collected solid with cold water.
-
Problem 2: The final product is contaminated with significant impurities.
-
Possible Cause 1: Unreacted Starting Material. Incomplete reaction is a common source of impurity.
-
Solution: As with low yield, ensure the reaction has gone to completion by increasing the temperature or reaction time and monitoring via TLC.[9]
-
-
Possible Cause 2: Formation of Side Products. Although the reaction is generally clean, side reactions can occur, especially if the reaction is heated for an excessively long time.
Problem 3: My product precipitated from the reaction, but it is an oil that will not crystallize.
-
Possible Cause: Trapped Impurities or Solvent. The presence of minor impurities or residual solvent can sometimes inhibit crystallization, resulting in an oil or waxy solid.
-
Solution 1: Trituration. Stir the oil vigorously with a poor solvent in which the desired product is insoluble but the impurities are soluble (e.g., cold hexane or a diethyl ether/hexane mixture). This can "wash" away the impurities and induce crystallization.[4]
-
Solution 2: Recrystallization. Dissolve the oil in a minimal amount of a hot solvent (e.g., ethanol or acetonitrile) and allow it to cool slowly.[6] If it still oils out, add slightly more solvent or try a different solvent system.
-
Optimized Experimental Protocols
Protocol 1: Synthesis of this compound from 2,6-Dichloroaniline
This protocol is adapted from established literature procedures.[6]
-
Materials:
-
2,6-dichloroaniline (0.10 mol)
-
Ammonium thiocyanate (0.10 mol)
-
Acetone (40 mL)
-
Acetyl chloride (0.10 mol) (Note: This is used to generate the isothiocyanate in situ with ammonium thiocyanate)
-
-
Procedure:
-
To a suspension of ammonium thiocyanate (0.10 mol) in acetone (30 mL) in a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add a solution of acetyl chloride (0.10 mol) in acetone (10 mL) dropwise.
-
Heat the reaction mixture to reflux and maintain for 30 minutes.
-
After cooling to room temperature, add a solution of 2,6-dichloroaniline (0.10 mol) in acetone (10 mL).
-
Heat the mixture to reflux and maintain for 3 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Once the reaction is complete, pour the mixture into a beaker containing cold, acidified water.
-
A precipitate will form. Stir the suspension for 15-20 minutes in an ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing with several portions of cold water.
-
Dry the crude product in a vacuum oven. The product can be further purified by recrystallization.
-
Protocol 2: Purification by Recrystallization
-
Procedure:
-
Transfer the crude, dried this compound to an Erlenmeyer flask.
-
Add a suitable solvent (acetonitrile is reported to be effective) portion-wise while heating the mixture gently (e.g., on a hot plate) until the solid just dissolves.[6] Use a minimal amount of hot solvent to ensure good recovery.
-
Allow the solution to cool slowly to room temperature. Crystals should begin to form.
-
Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to obtain the purified this compound.
-
Reaction Parameter Summary
| Parameter | Condition | Effect on Reaction | Rationale & Justification |
| Temperature | Room Temp | Very slow to no reaction | The nucleophilicity of 2,6-dichloroaniline is low due to electron-withdrawing Cl atoms, requiring energy input.[5] |
| Reflux (50-100 °C) | Increased reaction rate, higher yield | Provides sufficient activation energy to overcome the energy barrier for the sterically hindered and electronically deactivated amine. | |
| Solvent | Water/HCl | Effective, traditional method | Facilitates the formation of thiocyanic acid and precipitation of the organic product upon completion.[2] |
| Acetone/Ethanol | Good solubility for reactants | Allows for a homogeneous reaction mixture at reflux, often leading to cleaner reactions and easier workup.[4][6] | |
| Stoichiometry | 1:1 (Amine:Thiocyanate) | Optimal for yield | Using equimolar amounts ensures efficient conversion without an excess of either starting material complicating purification. |
| Excess Thiocyanate | Can increase rate slightly | May help drive the reaction to completion but can lead to impurities if not removed during workup. |
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 3-Acetyl-1-(2,6-dichlorophenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ammonium thiocyanate - Wikipedia [en.wikipedia.org]
- 8. Page loading... [guidechem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Improving the Stability of 2,6-Dichlorophenylthiourea in DMSO Stock Solutions
A Guide for Researchers, Scientists, and Drug Development Professionals
Part 1: Frequently Asked Questions (FAQs) - Initial Diagnosis
This section addresses the most common initial observations and concerns reported by researchers.
Q1: My stock solution of 2,6-Dichlorophenylthiourea in DMSO has turned yellow. Is this a problem?
Yes, a color change, typically to a yellow or brownish hue, is a primary visual indicator of chemical degradation. Thiourea derivatives can be susceptible to oxidation and other decomposition pathways, and these processes are often accelerated in DMSO, which is hygroscopic and can contain reactive impurities.[1] Any noticeable color change from the initial clear solution suggests a loss of compound integrity, and the solution should be discarded.
Q2: I am observing inconsistent results in my biological assays. Could the age of my this compound stock solution be the cause?
Absolutely. Inconsistent assay results are a frequent consequence of using a degraded stock solution.[2] As this compound degrades, the effective concentration of the active compound decreases, leading to diminished biological effects and poor experimental reproducibility. For reliable and consistent data, it is imperative to use either freshly prepared stock solutions or solutions that have been stored under validated stability-indicating conditions.
Q3: What is the optimal storage temperature for this compound in DMSO to ensure long-term stability?
For short-term storage (up to a few days), refrigeration at 2-8°C may be adequate.[3] However, for long-term storage, the universally recommended best practice is to aliquot the stock solution into single-use volumes in tightly sealed vials and store them at -20°C or, preferably, -80°C. This minimizes the risk of degradation by significantly slowing down chemical reactions and preventing repeated freeze-thaw cycles that can introduce atmospheric moisture.
Q4: Does the grade of DMSO I use for my stock solution matter?
The grade of DMSO is a critical variable. You must use a high-purity, anhydrous grade (≥99.9%) of DMSO.[4] DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[4] Water content can facilitate hydrolytic degradation pathways. Lower-purity grades may also contain acidic impurities or peroxides that can directly catalyze the decomposition of the thiourea moiety.
Part 2: In-Depth Troubleshooting and Stability Validation
This section provides a systematic approach to diagnosing and preventing the degradation of this compound in DMSO.
The Science of Instability: Why Thioureas Degrade in DMSO
The thiourea functional group in this compound is the primary site of instability. The sulfur atom is susceptible to oxidation, which can be promoted by atmospheric oxygen dissolved in the DMSO.[1] Furthermore, DMSO itself is not entirely inert and can participate in complex reactions. While it's a polar aprotic solvent, it can decompose at elevated temperatures or in the presence of acids or bases, potentially generating reactive species.[5]
Caption: A logical workflow for troubleshooting and validating storage conditions.
Protocol: Quantitative Stability Assessment Using HPLC
To definitively determine the stability of your compound under your specific laboratory conditions, a quantitative analysis is required. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose as it can separate the parent compound from its degradation products.[6][7]
Objective: To quantify the percentage of intact this compound remaining in a DMSO stock solution over time under various storage conditions.
Materials:
-
This compound (solid)[8]
-
Anhydrous DMSO (≥99.9% purity)
-
HPLC-grade Acetonitrile (ACN) and Water
-
C18 Reverse-Phase HPLC Column
-
HPLC system with a UV or Photodiode Array (PDA) detector
Methodology:
-
Preparation of Primary Stock (T=0):
-
Carefully weigh out the this compound powder.
-
Dissolve in anhydrous DMSO to a standard concentration (e.g., 10 mM). Ensure complete dissolution by vortexing. This is your T=0 sample.
-
-
Preparation of Analytical Sample (T=0):
-
Immediately take an aliquot of the primary stock and perform a serial dilution into the mobile phase to a final concentration suitable for HPLC analysis (e.g., 10-50 µM).
-
Inject this sample onto the HPLC system to obtain the baseline (T=0) peak area for the intact compound.
-
-
Storage of Aliquots:
-
Dispense the remaining primary stock into multiple small, airtight amber vials.
-
For enhanced stability, gently flush the headspace of each vial with an inert gas (argon or nitrogen) before sealing.
-
Store these aliquots under the conditions you wish to test (e.g., Room Temperature, 4°C, -20°C, and -80°C).
-
-
Time-Point Analysis:
-
At designated time points (e.g., 24 hours, 72 hours, 1 week, 1 month), remove one vial from each storage condition.
-
Allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Prepare an analytical sample by diluting the stock in the same manner as the T=0 sample.
-
Analyze by HPLC using the identical method and record the peak area of the parent compound.
-
-
Data Interpretation:
-
Calculate the percentage of compound remaining at each time point relative to the T=0 peak area.
-
(Peak Area at T=x / Peak Area at T=0) * 100 = % Compound Remaining
-
The condition that maintains the highest percentage of the compound over time is the optimal storage condition. A common acceptance criterion for stability is ≥90% of the initial concentration.[9]
-
Summary of Best Practices for Maximizing Stability
| Parameter | Recommended Action | Scientific Rationale |
| Solvent Quality | Use only high-purity, anhydrous DMSO (≥99.9%). | Minimizes water for hydrolysis and other reactive impurities.[4] |
| Storage Temperature | -80°C for long-term storage. | Drastically reduces the rate of all chemical degradation reactions. |
| Container | Use clear or amber glass vials with airtight seals. | Glass is inert and non-reactive with DMSO.[10] Airtight seals prevent moisture and oxygen entry.[10] |
| Oxygen Exclusion | Purge vial headspace with an inert gas (Argon/Nitrogen). | Displaces atmospheric oxygen, a key reactant in oxidative degradation pathways.[4] |
| Freeze-Thaw Cycles | Aliquot stock into single-use volumes. | Avoids repeated warming and cooling, which can introduce moisture and accelerate degradation. |
| Light Exposure | Store vials in the dark (e.g., in a freezer box). | Protects the compound from photolytic degradation pathways.[10] |
By implementing these scientifically grounded protocols and best practices, you can significantly improve the stability of your this compound stock solutions, leading to more reliable, reproducible, and accurate experimental outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. quora.com [quora.com]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. benchchem.com [benchchem.com]
- 8. Page loading... [guidechem.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. dmsostore.com [dmsostore.com]
Technical Support Center: Scale-Up Production of 2,6-Dichlorophenylthiourea
Welcome to the Technical Support Center for the scale-up production of 2,6-Dichlorophenylthiourea. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the transition from laboratory-scale synthesis to pilot and commercial-scale manufacturing. Drawing upon established principles of chemical engineering and process chemistry, this document provides in-depth troubleshooting guides, frequently asked questions, and validated protocols to ensure a robust, safe, and efficient production process.
I. Overview of Synthesis and Potential Scale-Up Challenges
The synthesis of this compound typically involves the reaction of 2,6-dichloroaniline with a thiocyanate salt in the presence of an acid or an acyl chloride to form an isothiocyanate intermediate, which is then reacted with an amine source. A common laboratory-scale synthesis involves the reaction of 2,6-dichloroaniline with ammonium thiocyanate.
While straightforward on a small scale, the scale-up of this process introduces several potential challenges that can impact yield, purity, and safety. These challenges often revolve around:
-
Reaction Kinetics and Heat Management: Exothermic reactions can lead to temperature control issues in large reactors.
-
Mass Transfer Limitations: Inefficient mixing can result in localized concentration gradients, leading to increased byproduct formation.
-
Impurity Profile: The types and quantities of impurities may differ significantly between lab and plant scale.
-
Solid Handling and Crystallization: Consistent and controlled crystallization is crucial for achieving the desired product quality and ease of isolation.
-
Safety: The handling of potentially hazardous reagents and intermediates at a large scale requires stringent safety protocols.
This guide will address these challenges in a practical, question-and-answer format.
II. Troubleshooting Guide
A. Reaction Stage
Question 1: We are observing a lower than expected yield during our pilot-scale production. What are the likely causes and how can we troubleshoot this?
Answer:
A decrease in yield upon scale-up is a common issue that can often be attributed to a combination of factors related to reaction conditions and mixing.
Possible Causes & Troubleshooting Steps:
-
Inadequate Temperature Control:
-
Causality: The reaction to form the isothiocyanate intermediate can be exothermic. On a large scale, inefficient heat removal can lead to a rapid temperature increase, promoting the formation of undesired byproducts.
-
Troubleshooting Protocol:
-
Monitor the internal reaction temperature closely using calibrated probes.
-
Implement a controlled, slower addition of the reagents (e.g., dropwise addition of a solution of 2,6-dichloroaniline to the thiocyanate slurry).
-
Ensure the reactor's cooling system is operating at full capacity. Consider using a jacketed reactor with a suitable heat transfer fluid.
-
-
-
Poor Mixing and Mass Transfer:
-
Causality: In a large reactor, inadequate agitation can lead to localized "hot spots" and areas of high reactant concentration, favoring side reactions.
-
Troubleshooting Protocol:
-
Evaluate the reactor's mixing efficiency. The impeller design and speed should be appropriate for the reaction volume and viscosity.
-
Consider using a different type of agitator (e.g., a pitched-blade turbine for better axial flow).
-
Perform a mixing study using a non-reactive tracer to validate mixing times.
-
-
-
Incomplete Reaction:
-
Causality: The reaction may not have reached completion within the specified time at a larger scale due to mass transfer limitations.
-
Troubleshooting Protocol:
-
Implement in-process reaction monitoring using techniques like HPLC or TLC to track the consumption of the starting material (2,6-dichloroaniline).
-
Extend the reaction time and continue monitoring until the starting material is consumed to an acceptable level.
-
-
Question 2: We are seeing an increase in the formation of an unknown impurity in our crude product at the pilot scale. How can we identify and mitigate this?
Answer:
The appearance of new or increased levels of impurities is a frequent scale-up challenge. The impurity profile can be influenced by reaction conditions and the quality of raw materials.
Potential Impurities and Mitigation Strategies:
A likely byproduct is the formation of N,N'-bis(2,6-dichlorophenyl)thiourea. This can occur if the initially formed 2,6-dichlorophenyl isothiocyanate reacts with another molecule of 2,6-dichloroaniline instead of ammonia (from ammonium thiocyanate).
Troubleshooting Protocol:
-
Impurity Identification:
-
Isolate the impurity using preparative chromatography.
-
Characterize the impurity using analytical techniques such as LC-MS, NMR, and IR spectroscopy to confirm its structure.
-
-
Mitigation Strategies:
-
Control Stoichiometry: Ensure a slight excess of the thiocyanate source to favor the desired reaction pathway.
-
Controlled Addition: Add the 2,6-dichloroaniline solution slowly to the thiocyanate mixture to maintain a low concentration of the aniline in the reaction at any given time.
-
Temperature Control: Maintain the optimal reaction temperature to minimize side reactions.
-
Table 1: Common Impurities and Their Potential Causes
| Impurity | Potential Cause | Mitigation Strategy |
| Unreacted 2,6-dichloroaniline | Incomplete reaction | Extend reaction time, improve mixing, monitor reaction progress. |
| N,N'-bis(2,6-dichlorophenyl)thiourea | Localized high concentration of 2,6-dichloroaniline | Slow addition of 2,6-dichloroaniline, ensure efficient mixing. |
| Isomeric impurities | Impurities in the starting 2,6-dichloroaniline | Source high-purity starting materials and perform incoming quality control. |
B. Work-up and Isolation Stage
Question 3: We are experiencing difficulties with the crystallization of this compound at a large scale, leading to inconsistent product purity and poor filterability. What can we do?
Answer:
Crystallization is a critical step for purification and isolation. Scale-up can affect cooling rates, mixing, and supersaturation, all of which influence crystal size, shape, and purity.
Troubleshooting Protocol for Crystallization:
-
Optimize Cooling Profile:
-
Causality: Rapid cooling on a large scale can lead to the formation of small, impure crystals that are difficult to filter.
-
Protocol:
-
Implement a controlled, gradual cooling profile. A slower cooling rate allows for the growth of larger, more uniform crystals.
-
Consider a staged cooling process with holds at intermediate temperatures.
-
-
-
Seeding:
-
Causality: Spontaneous nucleation can be uncontrolled and lead to a wide crystal size distribution.
-
Protocol:
-
Introduce a small amount of pure this compound seed crystals at a specific temperature within the metastable zone to induce controlled crystallization.
-
The amount and size of the seed crystals should be optimized to achieve the desired final crystal size distribution.
-
-
-
Solvent System:
-
Causality: The choice of solvent is critical for achieving good recovery and purity. A solvent system that works well in the lab may not be optimal at scale.
-
Protocol:
-
If purity is an issue, consider a mixed solvent system for recrystallization. An isopropanol/water mixture can be effective for similar compounds.
-
Perform solubility studies to determine the optimal solvent ratio and temperature profile.
-
-
Table 2: Troubleshooting Crystallization Issues
| Issue | Possible Cause | Troubleshooting Action |
| Low Purity | Occlusion of mother liquor | Slow down the cooling rate; ensure efficient agitation during crystallization. |
| Poor Filterability | Formation of fine particles | Implement a controlled cooling profile; use seeding to control crystal growth. |
| Inconsistent Yield | Variation in supersaturation and nucleation | Standardize the crystallization process with a fixed cooling profile and seeding protocol. |
III. Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions for handling this compound and its precursors on a large scale?
A1: Thiourea and its derivatives are known to have toxic properties and may pose health risks with prolonged exposure.[1][2] It is crucial to implement robust safety measures.[1]
-
Personal Protective Equipment (PPE): All personnel should wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and respiratory protection, especially when handling powders.[1][3]
-
Ventilation: All operations should be conducted in a well-ventilated area, preferably within a contained system or using local exhaust ventilation to minimize inhalation of dust and vapors.[4]
-
Containment: Use closed-system transfers for liquids and powders whenever possible to minimize exposure.
-
Safety Data Sheets (SDS): Ensure that all personnel have access to and are familiar with the SDS for all chemicals used in the process.[1]
Q2: What analytical methods are recommended for in-process control and final product release?
A2: A combination of analytical techniques is recommended for comprehensive quality control.
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for monitoring reaction progress, identifying and quantifying impurities, and for the final purity assay of this compound.
-
Thin-Layer Chromatography (TLC): A quick and effective method for qualitative in-process checks to monitor the disappearance of starting materials.
-
Gas Chromatography (GC): Useful for detecting and quantifying residual solvents in the final product.
-
Infrared (IR) Spectroscopy: Can be used for identity confirmation of the final product.
-
Melting Point: A simple and effective test to assess the purity of the crystalline product. A sharp melting point range is indicative of high purity.
Q3: How can we control the particle size of the final this compound product?
A3: Particle size is primarily controlled during the crystallization and drying steps.
-
Crystallization: As discussed in the troubleshooting section, a controlled cooling profile and seeding are key to achieving a consistent crystal size.
-
Milling: If a specific particle size distribution is required, a milling step (e.g., jet milling or pin milling) can be implemented after drying. This should be done with care to avoid introducing impurities or changing the crystalline form.
IV. Experimental Protocols & Workflows
A. Synthesis of this compound (Pilot Scale)
This protocol is a representative example and should be optimized for specific equipment and scale.
-
Reactor Preparation:
-
Charge a clean and dry glass-lined reactor with ammonium thiocyanate (1.2 equivalents) and a suitable solvent such as acetone.
-
Begin agitation and cool the mixture to 0-5 °C.
-
-
Reaction:
-
In a separate vessel, dissolve 2,6-dichloroaniline (1.0 equivalent) in acetone.
-
Slowly add the 2,6-dichloroaniline solution to the reactor over a period of 2-4 hours, maintaining the internal temperature at 0-5 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 4-6 hours.
-
-
In-Process Monitoring:
-
Take samples every hour and analyze by HPLC to monitor the consumption of 2,6-dichloroaniline. The reaction is considered complete when the level of 2,6-dichloroaniline is less than 1%.
-
-
Work-up and Isolation:
-
Once the reaction is complete, slowly add the reaction mixture to a vessel containing cold water to precipitate the crude product.
-
Filter the solid and wash with water until the filtrate is neutral.
-
Dry the crude product under vacuum.
-
B. Purification by Recrystallization
-
Dissolution:
-
Charge the crude this compound to a clean reactor.
-
Add a suitable solvent (e.g., isopropanol) and heat the mixture to reflux with stirring until all the solid has dissolved.
-
-
Crystallization:
-
Implement a controlled cooling profile (e.g., cool to 50 °C over 2 hours, then to 10 °C over 3 hours).
-
If using a seeding protocol, add the seed crystals at the appropriate temperature.
-
-
Isolation and Drying:
-
Filter the crystallized product.
-
Wash the filter cake with a small amount of cold solvent.
-
Dry the purified product under vacuum at a temperature not exceeding 50 °C.
-
V. Visualizations
A. Reaction Scheme
Caption: Synthesis of this compound.
B. Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield.
VI. References
-
3-Acetyl-1-(2,6-dichlorophenyl)thiourea - PMC - NIH. Available at: --INVALID-LINK--
-
Safety First: Essential Handling and Safety Guidelines for Thiourea. Available at: --INVALID-LINK--
-
Safety Data Sheet: Thiourea - Carl ROTH. Available at: --INVALID-LINK--
-
Safety Data Sheet Thiourea Revision 5, Date 09 Mar 2022 - Redox. Available at: --INVALID-LINK--
-
Understanding Thiourea: Risks and Benefits for Industry Use. Available at: --INVALID-LINK--
References
Technical Support Center: Refining Purification Methods for 2,6-Dichlorophenylthiourea
Prepared by the Office of the Senior Application Scientist
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis and purification of 2,6-Dichlorophenylthiourea (CAS 6590-91-6). As a critical intermediate and reagent, its purity is paramount for the success of subsequent synthetic steps and the integrity of final compounds, such as in the synthesis of Clonidine-related molecules.[1][2] This document moves beyond standard protocols to provide in-depth troubleshooting and validated methodologies grounded in chemical principles.
Section 1: Troubleshooting Guide
This section addresses specific experimental challenges in a direct question-and-answer format.
Question 1: My initial synthesis yielded an off-white or yellowish solid with a low melting point (<155°C). What are the likely impurities and how can I remove them?
Answer:
This is a common issue stemming from residual starting materials or side-products. The typical synthesis involves the reaction of 2,6-dichloroaniline with a thiocyanate source.[3][4]
-
Probable Cause & Diagnosis:
-
Unreacted 2,6-dichloroaniline: This is a primary culprit. It is less polar than the thiourea product and can lower the melting point of the bulk material. You can quickly diagnose its presence using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexane), comparing the crude product spot against a standard of the starting aniline.
-
Isothiocyanate Intermediates: In some synthetic routes, isothiocyanate intermediates may persist if the reaction has not gone to completion.
-
Oxidation/Degradation Products: Thioureas can be susceptible to oxidation or hydrolysis, especially under harsh workup conditions (e.g., prolonged heating in aqueous media).[5]
-
-
Recommended Remediation Protocol:
-
Pre-Purification Wash: Before attempting recrystallization, suspend the crude solid in a minimal amount of cold diethyl ether or hexane. Stir vigorously for 15-20 minutes, then filter. This "trituration" step effectively removes the less polar 2,6-dichloroaniline, which has higher solubility in these solvents than the desired product.
-
Activated Carbon Treatment: If the color persists, it may be due to highly conjugated, colored by-products. During recrystallization, after dissolving the crude product in the hot solvent, add a small amount (1-2% by weight) of activated carbon (charcoal). Keep the solution hot for 5-10 minutes, then perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the carbon and adsorbed impurities before allowing the solution to cool.
-
Question 2: I'm attempting recrystallization, but the product is "oiling out" instead of forming crystals. What's going wrong?
Answer:
"Oiling out" occurs when the dissolved solid separates from the cooling solution as a liquid phase rather than a crystalline solid. This is problematic as the oil phase traps impurities, defeating the purpose of recrystallization.
-
Probable Cause & Diagnosis:
-
Supersaturation Occurring Above Melting Point: The solution is becoming saturated at a temperature that is higher than the melting point of your impure product. This is common when the solvent is too non-polar or when the concentration of impurities significantly depresses the melting point.
-
Insufficient Solvent: Using too little solvent can lead to premature saturation at a high temperature.
-
Rapid Cooling: Cooling the solution too quickly does not provide the necessary time for crystal nucleation and growth, favoring the formation of an amorphous oil.
-
-
Recommended Remediation Protocol:
-
Re-heat and Dilute: If the product oils out, re-heat the solution until the oil redissolves completely. Add more solvent (10-20% additional volume) to decrease the saturation temperature.
-
Control Cooling Rate: Allow the solution to cool slowly to room temperature. Insulate the flask with glass wool or place it in a warm water bath that is allowed to cool gradually. Do not place it directly into an ice bath.
-
Scratch & Seed: Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface. This creates microscopic imperfections that serve as nucleation sites. Alternatively, add a tiny "seed" crystal from a previously purified batch if available.
-
Solvent System Modification: If the issue persists, consider a two-solvent system. Dissolve the compound in a minimum amount of a "good" solvent (like ethanol or acetone) and then slowly add a "poor" solvent (like water or hexane) at an elevated temperature until turbidity (cloudiness) persists. Add a drop or two of the good solvent to clarify, then cool slowly.
-
Question 3: My final product looks pure by TLC, but the yield after recrystallization is very low (<50%). How can I improve recovery?
Answer:
Low recovery is often a trade-off for high purity, but yields can be optimized. The key is to ensure the product has low solubility in the cold solvent while being sufficiently soluble in the hot solvent.
-
Probable Cause & Diagnosis:
-
Sub-optimal Solvent Choice: The chosen solvent may be too good, meaning it keeps a significant amount of your product dissolved even at low temperatures. Acetonitrile is a documented solvent for similar compounds, but its effectiveness can vary.[3]
-
Excessive Solvent Volume: Using too much solvent during the dissolution step is a common error. The goal is to create a saturated solution at the solvent's boiling point, not a dilute one.
-
Premature Crystallization: If crystals form during the hot filtration step (to remove insoluble impurities or charcoal), significant product loss will occur on the filter paper.
-
Incomplete Crystallization: Not allowing sufficient time or low enough temperatures for crystallization will leave product in the mother liquor.
-
-
Recommended Remediation Protocol:
-
Solvent Optimization: Test different solvents on a small scale. See the table in Section 2 for recommendations. Ethanol often provides a good balance of solubility for substituted thioureas.[4]
-
Minimize Solvent Use: Add the hot solvent portion-wise to the crude material until it just dissolves. This ensures a truly saturated solution.
-
Prevent Premature Crystallization: Use a pre-heated funnel and flask for hot filtration. You can also add a small amount of extra hot solvent just before filtering to ensure the product stays in solution.
-
Maximize Crystal Recovery: After initial cooling and filtration, place the filtrate (mother liquor) in an ice bath for an additional 30-60 minutes to induce a second crop of crystals. These can be collected, though their purity should be checked separately as they may be less pure than the first crop.
-
Section 2: Frequently Asked Questions (FAQs)
FAQ 1: What is the most effective single method for purifying crude this compound?
For typical lab-scale synthesis (<50 g), recrystallization is the most efficient and cost-effective method for achieving high purity (>99%). It excels at removing small amounts of starting materials and side-products that have different solubility profiles. For a robust starting point, recrystallization from absolute ethanol or acetonitrile is recommended.[3][4]
FAQ 2: How do I systematically choose the right recrystallization solvent?
The ideal solvent should dissolve the compound well when hot but poorly when cold. A systematic approach is as follows:
-
Place ~20-30 mg of your crude product into a small test tube.
-
Add the candidate solvent dropwise at room temperature. A good solvent will not dissolve the compound readily.
-
Heat the mixture. The compound should dissolve completely.
-
Cool the solution to room temperature and then in an ice bath. Abundant, pure crystal formation indicates a good solvent.
| Solvent | Solubility Profile | Pros | Cons |
| Ethanol | Good solubility when hot, moderate when cold. | Readily available, effective for many thioureas.[4] | May require a larger volume; boiling point is moderate. |
| Acetonitrile | Excellent solubility differential between hot and cold.[3] | High purity crystals often obtained. | More expensive and toxic than ethanol. |
| Acetone | High solubility. | Good for dissolving highly impure samples. | Often too good of a solvent, leading to poor recovery. Best used in a two-solvent system with an anti-solvent like water or hexane. |
| Toluene | Moderate solubility. | Good for removing more polar impurities. | High boiling point can be difficult to remove completely. |
FAQ 3: When should I use column chromatography instead of recrystallization?
Column chromatography should be considered under the following circumstances:
-
Impurities with Similar Solubility: If key impurities have a solubility profile very similar to the product, making recrystallization ineffective.
-
Multiple Impurities: When the crude product contains several by-products that cannot be removed in a single crystallization.
-
Oily or Amorphous Products: If the product consistently fails to crystallize, chromatography can isolate it from the impurities that inhibit crystallization.
-
Very Small Scale: For milligram-scale purification, chromatography often results in a smaller percentage of loss compared to multiple recrystallization attempts.
FAQ 4: How can I definitively confirm the purity of my final this compound?
A combination of methods provides the most trustworthy validation:
-
Melting Point: A sharp melting point range (e.g., 157-159°C) that does not depress when mixed with an authentic standard is a strong indicator of purity.[6]
-
Chromatography (TLC/HPLC): A single spot on TLC in multiple solvent systems or a single peak in an HPLC chromatogram is excellent evidence of purity. HPLC is particularly useful for quantifying trace impurities.[7]
-
Spectroscopy (¹H NMR, ¹³C NMR): This is the gold standard. The NMR spectrum should show clean signals corresponding to the structure of this compound with no significant peaks attributable to impurities. Check for the absence of signals from 2,6-dichloroaniline.
-
Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups (N-H, C=S) and match the spectrum to a reference standard.
FAQ 5: What are the common degradation pathways for this compound and how can they be avoided?
The primary degradation pathway for thioureas is hydrolysis , which can be accelerated by strong acids or bases and heat. Hydrolysis of a related compound under basic conditions was shown to produce thiols and other downstream products.[5] To avoid degradation:
-
Use Anhydrous Solvents: When possible, use dry solvents for reactions and purification.
-
Neutral Workup: Ensure aqueous workup steps are performed under neutral or slightly acidic conditions. Avoid prolonged exposure to strong bases.
-
Storage: Store the purified, dry solid in a tightly sealed container away from moisture and light at ambient or reduced temperature.[8]
Section 3: Standardized Purification Protocols
Protocol 1: Optimized Recrystallization from Ethanol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask equipped with a magnetic stir bar. In a separate beaker, heat absolute ethanol to its boiling point. Add the hot ethanol to the flask portion-wise with stirring until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add 1-2% w/w activated carbon. Re-heat the mixture to boiling for 5-10 minutes.
-
Hot Filtration: Pre-heat a clean flask and a funnel with fluted filter paper. Filter the hot solution quickly to remove the charcoal or any insoluble impurities.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can enhance the yield by placing the flask in an ice-water bath for 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities from the mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight. Confirm purity via melting point and/or spectroscopy.
Protocol 2: Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient or isocratic system of Ethyl Acetate in Hexane is a good starting point. Begin with a low polarity mixture (e.g., 10% EtOAc/Hexane) and gradually increase the polarity. 2,6-dichloroaniline will elute first, followed by the more polar this compound.
-
Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. If solubility is low, adsorb the crude material onto a small amount of silica gel, dry it, and load the dry powder onto the top of the column.
-
Elution: Run the column, collecting fractions. Monitor the elution process using TLC.
-
Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent using a rotary evaporator to yield the purified product.
Section 4: Workflow Diagrams
Diagram 1: Purification Method Selection
This decision tree guides the user to the most appropriate purification strategy based on initial sample characteristics.
Caption: Decision tree for selecting a purification method.
Diagram 2: General Purification & Validation Workflow
This diagram illustrates the logical flow from crude product to a validated, pure compound.
Caption: General workflow for purification and validation.
References
- 1. veeprho.com [veeprho.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. 3-Acetyl-1-(2,6-dichlorophenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-(3,4-DICHLOROPHENYL)-2-THIOUREA synthesis - chemicalbook [chemicalbook.com]
- 5. Hydrolytic degradation of 2,6-dichlorobenzylthiopseudourea hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. molbase.com [molbase.com]
- 7. brieflands.com [brieflands.com]
- 8. This compound | 6590-91-6 [sigmaaldrich.com]
Technical Support Center: Synthesis of 2,6-Dichlorophenylthiourea
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2,6-Dichlorophenylthiourea. As a critical intermediate in the development of pharmaceuticals, such as the antihypertensive drug Clonidine, achieving high purity of this compound is paramount.[1][2] This guide is designed to provide practical, in-depth solutions to common challenges encountered during its synthesis, moving beyond simple protocols to explain the scientific principles behind each step.
Section 1: Core Principles of Synthesis
This section addresses fundamental questions about the synthetic routes to this compound, laying the groundwork for understanding how and why impurities can arise.
Q1: What are the most reliable synthetic routes for preparing high-purity this compound?
There are two primary, well-established pathways:
-
The Isothiocyanate Route (Recommended): This is a robust, two-step method.
-
Step 1: 2,6-dichloroaniline is first converted to 2,6-dichlorophenyl isothiocyanate. The most common reagent for this transformation is thiophosgene (CSCl₂).[3] This reaction requires careful control due to the hazardous nature of thiophosgene.[4]
-
Step 2: The purified isothiocyanate is then reacted with a source of ammonia (e.g., ammonium hydroxide) to form the target 1-(2,6-Dichlorophenyl)thiourea. This "click-type" reaction is typically clean and high-yielding.[5]
-
-
The Direct Thioacylation Route: This involves the direct reaction of 2,6-dichloroaniline with a thioacylating agent that provides the C=S and NH₂ moieties in one sequence. A common method involves using ammonium thiocyanate in the presence of an acid.[6][7] While seemingly more direct, this route can sometimes lead to more complex purification challenges due to side reactions.[8]
The following diagram illustrates the recommended two-step synthetic pathway.
Caption: Recommended two-step synthesis of this compound.
Section 2: Troubleshooting Guide to Common Impurities
Encountering impurities is a common challenge. This section identifies potential contaminants and provides actionable strategies for their identification and elimination.
Q2: My final product shows a broad melting point and multiple peaks on HPLC. What are the most likely impurities?
A broad melting point and extraneous HPLC peaks are classic indicators of a heterogeneous sample. The source of these impurities is almost always traceable to either the starting materials or suboptimal reaction control.
Common Impurities and Their Origins:
| Impurity Identity | Potential Source | Recommended Detection Method |
| Isomeric Dichlorophenylthioureas | Use of impure 2,6-dichloroaniline starting material containing 2,4- or 3,4-dichloroaniline isomers.[2] | HPLC, LC-MS |
| Unreacted 2,6-dichloroaniline | Incomplete reaction due to insufficient thioacylating agent, low temperature, or short reaction time. | HPLC, TLC |
| Symmetrical N,N'-bis(2,6-dichlorophenyl)thiourea | Can form if the stoichiometry is incorrect, particularly in one-pot syntheses where the amine can react with the isothiocyanate intermediate. | HPLC, LC-MS |
| Unreacted 2,6-dichlorophenyl isothiocyanate | Incomplete reaction with ammonia in the second step. | HPLC, GC-MS (for the volatile isothiocyanate) |
Q3: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yield is a frustrating but solvable problem. The cause often lies in the sensitivity of the reagents to reaction conditions.
-
Moisture Contamination: Thiophosgene is extremely sensitive to water and will rapidly decompose, failing to form the desired isothiocyanate intermediate.[4] Ensure all glassware is oven-dried and solvents are anhydrous.
-
Temperature Control: The reaction of 2,6-dichloroaniline with thiophosgene is exothermic. It is critical to add the thiophosgene dropwise at a reduced temperature (e.g., 0 °C) to prevent side reactions and potential polymerization.[3]
-
Base Selection: An appropriate non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine, is crucial to neutralize the HCl generated during the formation of the isothiocyanate.[3] Without a base, the HCl can protonate the starting aniline, rendering it unreactive.
-
Reaction Time & Monitoring: Ensure the reaction is allowed to proceed to completion. Progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aniline is consumed.
Section 3: Proactive Strategies for Impurity Minimization
The best troubleshooting is prevention. Implementing rigorous controls before and during the synthesis is the most effective way to ensure a high-purity final product.
Q4: What are the most critical quality control checks for starting materials?
The "garbage in, garbage out" principle absolutely applies here. The purity of your final product is dictated by the quality of your starting materials.
-
2,6-Dichloroaniline Purity: Never assume the purity stated on the bottle. Always verify the purity of your 2,6-dichloroaniline by HPLC and melting point analysis before use. Pay close attention to the potential presence of other dichloroaniline isomers, which are notoriously difficult to separate from the final product.
-
Solvent Quality: Use only anhydrous-grade solvents, particularly for the thiophosgene reaction. Dichloromethane (DCM) or chloroform are common choices.[3][9]
-
Reagent Integrity: Thiophosgene is a volatile, reactive, and toxic red-yellow liquid.[10] It should be handled with extreme care in a well-ventilated chemical fume hood. Its quality can degrade over time; use a fresh bottle or redistill if necessary.
Q5: Can you provide a workflow diagram for best practices to minimize impurity formation?
Certainly. A disciplined and systematic workflow is key. This diagram outlines the critical stages and decision points for a successful synthesis.
Caption: Best-practice experimental workflow for impurity control.
Section 4: Validated Experimental Protocols
This section provides detailed, step-by-step methodologies that have been synthesized from established literature procedures.
Protocol 1: Synthesis of 2,6-Dichlorophenyl Isothiocyanate[3]
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 2,6-dichloroaniline (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 0.5 M).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to the stirred solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Thiophosgene Addition: Add thiophosgene (1.1 eq) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 3-4 hours, monitoring by TLC until the 2,6-dichloroaniline is consumed.
-
Workup: Carefully pour the reaction mixture into water. Separate the organic layer, wash sequentially with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude isothiocyanate can be purified by flash column chromatography if necessary, though it is often of sufficient purity for the next step.
Protocol 2: Synthesis of this compound
-
Setup: Dissolve the 2,6-dichlorophenyl isothiocyanate (1.0 eq) from the previous step in a suitable solvent like acetone or THF.
-
Ammonia Addition: Cool the solution to 0 °C and add aqueous ammonium hydroxide (28-30%, 2.0-3.0 eq) dropwise. A precipitate should form almost immediately.
-
Reaction: Stir the mixture at room temperature for 1-2 hours.
-
Isolation: Pour the reaction mixture into cold, acidified water.[6]
-
Purification: Collect the resulting white precipitate by vacuum filtration. Wash the solid thoroughly with water to remove any residual salts. The crude product can be purified to a high degree by recrystallization from a suitable solvent such as acetonitrile.[6]
-
Drying: Dry the purified white solid under vacuum to a constant weight. Confirm purity by HPLC and melting point analysis.
Section 5: Frequently Asked Questions (FAQs)
Q6: Are there safer, modern alternatives to the highly toxic thiophosgene?
Yes, the field of organic synthesis is continually evolving to replace hazardous reagents. While thiophosgene is a classic reagent, several alternatives exist:
-
Carbon Disulfide (CS₂): An amine can be reacted with CS₂ to form a dithiocarbamate salt, which is then desulfurized to yield the isothiocyanate.[5][11]
-
Solid Thioacylating Agents: Bench-stable solid reagents have been developed that act as thiophosgene surrogates. Examples include 1,1'-thiocarbonyldiimidazole (TCDI) and (Me₄N)SCF₃.[5][12] These reagents are often safer to handle and can be highly effective.
Q7: What are the best storage conditions for the final this compound product?
This compound is a stable, white crystalline solid.[13] However, to ensure long-term integrity, it should be stored in a tightly sealed container in a cool, dry, and dark place. Ambient temperature is generally acceptable for storage.[14]
References
- 1. veeprho.com [veeprho.com]
- 2. benchchem.com [benchchem.com]
- 3. 2,6-DICHLOROPHENYL ISOTHIOCYANATE synthesis - chemicalbook [chemicalbook.com]
- 4. Thiophosgene: - An overview [moltuslab.com]
- 5. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Acetyl-1-(2,6-dichlorophenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-(3,4-DICHLOROPHENYL)-2-THIOUREA synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. prepchem.com [prepchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Page loading... [guidechem.com]
- 14. This compound | 6590-91-6 [sigmaaldrich.com]
Technical Support Center: Crystallization of 2,6-Dichlorophenylthiourea Derivatives
Welcome to the technical support center for the crystallization of 2,6-dichlorophenylthiourea derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this class of compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your crystallization experiments.
Introduction
This compound derivatives are a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities.[1][2] Achieving a crystalline solid is a critical step for purification, characterization, and formulation of these molecules. However, like many organic compounds, their crystallization can present challenges. This guide provides a structured approach to troubleshooting common issues, grounded in the principles of physical organic chemistry and crystallization science.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative is "oiling out" instead of crystallizing. What is happening and how can I fix it?
A1: "Oiling out," or liquid-liquid phase separation, occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice.[3][4] This often happens when the solution is highly supersaturated or when the melting point of your compound (potentially lowered by impurities) is below the temperature of the solution.[4] The resulting oil is often an excellent solvent for impurities, leading to a poorly purified final product.[3][4]
Troubleshooting Steps:
-
Reduce Supersaturation: The most common cause of oiling out is a solution that is too concentrated.
-
Optimize Solvent System: The choice of solvent is critical.
-
Action: If you are using a single solvent, try a mixed solvent system. Dissolve your compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (an "anti-solvent" in which it is sparingly soluble) at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the good solvent to clarify the solution before allowing it to cool slowly.[6] Common solvent mixtures for thiourea derivatives include combinations of polar and non-polar solvents.[7][8] For example, dissolving in a small amount of a polar solvent like ethanol or acetone and then adding a non-polar solvent like hexane or heptane dropwise can be effective.[9]
-
-
Lower the Crystallization Temperature: If your compound has a low melting point, you may be exceeding it during the crystallization process.
-
Action: Try cooling the solution more slowly and to a lower final temperature. Placing the crystallization vessel in a Dewar flask with an appropriate cooling bath can achieve a very slow cooling rate.[7]
-
-
Seeding: Introducing a seed crystal can provide a template for crystal growth and bypass the kinetic barrier to nucleation.
Q2: I'm not getting any crystals at all, even after cooling the solution for an extended period. What should I do?
A2: The absence of crystallization suggests that the solution is not sufficiently supersaturated, or there is a kinetic barrier to nucleation.
Troubleshooting Steps:
-
Increase Supersaturation:
-
Induce Nucleation:
-
Action 1: Scratching: Vigorously scratch the inner surface of the crystallization vessel with a glass rod. The micro-scratches on the glass can provide nucleation sites.[10][11]
-
Action 2: Seeding: Add a seed crystal of the compound to the solution.[10] If one is not available, try dipping a glass rod into the solution, allowing the solvent to evaporate off the rod to leave a thin film of solid, and then re-introducing the rod into the solution.[10]
-
-
Change the Solvent System: Your compound may be too soluble in the chosen solvent, even at low temperatures.
-
Action: Experiment with different solvents or solvent mixtures. A good crystallization solvent is one in which your compound has high solubility at high temperatures and low solubility at low temperatures.[6]
-
Q3: My compound is crashing out of solution as a fine powder or amorphous solid. How can I obtain larger crystals?
A3: Rapid precipitation of a fine powder or an amorphous solid indicates that the solution is becoming supersaturated too quickly, leading to rapid nucleation rather than slow crystal growth.[15][16]
Troubleshooting Steps:
-
Slow Down the Crystallization Process:
-
Action 1: Slower Cooling: If you are cooling the solution, decrease the rate of cooling. Insulating the flask with glass wool or placing it in a large, warm water bath that is allowed to cool to room temperature can be effective.[5]
-
Action 2: Slower Anti-Solvent Addition: If using an anti-solvent, add it much more slowly, perhaps drop by drop, with vigorous stirring.
-
-
Use a More Dilute Solution:
-
Action: Start with a less concentrated solution. Add more of the primary solvent to the heated mixture before allowing it to cool.[4]
-
-
Vapor Diffusion: This is an excellent technique for growing high-quality single crystals from small amounts of material.
-
Action: Dissolve your compound in a small volume of a less volatile solvent (e.g., chloroform or THF) in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile anti-solvent (e.g., pentane or diethyl ether). The anti-solvent will slowly diffuse into the solution of your compound, gradually inducing crystallization.[12][17]
-
Q4: What are some good starting solvents for the crystallization of this compound derivatives?
A4: The choice of solvent is highly dependent on the specific derivative. However, based on the properties of thiourea and related compounds, here are some suggestions:
-
Single Solvents: Acetonitrile has been successfully used for the recrystallization of some acetylated this compound derivatives.[1] Other polar aprotic solvents such as acetone or ethyl acetate could also be good starting points.[9] For some thiourea derivatives, alcohols like ethanol or methanol can be effective.[18]
-
Mixed Solvents:
Solvent Selection Protocol:
-
Place a few milligrams of your compound into several small test tubes.
-
Add a small amount (e.g., 0.5 mL) of a different solvent to each test tube.
-
Observe the solubility at room temperature. A good solvent will not dissolve the compound well at room temperature.
-
Gently heat the test tubes of the undissolved samples. An ideal solvent will dissolve the compound completely upon heating.
-
Allow the heated solutions to cool to room temperature and then in an ice bath. The best solvent will yield a good crop of crystals upon cooling.
Troubleshooting Workflows
Diagram 1: Troubleshooting "Oiling Out"
References
- 1. 3-Acetyl-1-(2,6-dichlorophenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mt.com [mt.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 13. depts.washington.edu [depts.washington.edu]
- 14. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. achievechem.com [achievechem.com]
- 16. m.youtube.com [m.youtube.com]
- 17. unifr.ch [unifr.ch]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing 2,6-Dichlorophenylthiourea Concentration for Cytotoxicity Studies
Welcome to the technical support center for researchers utilizing 2,6-Dichlorophenylthiourea in cytotoxicity experiments. As a compound with noted potential for antitumor and antimicrobial properties, establishing a robust and reproducible experimental framework is paramount.[1] This guide provides field-proven insights, troubleshooting advice, and detailed protocols designed to help you navigate the complexities of optimizing its concentration for accurate and meaningful results.
Section 1: Compound Characteristics & Essential Handling
Understanding the physicochemical properties of this compound (CAS: 6590-91-6) is the first step toward a successful experiment.[2] It is an organosulfur compound that appears as a white to off-white crystalline powder.[1][] Like many small organic molecules used in drug discovery, its aqueous solubility is limited.[1][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 6590-91-6 | [2][5] |
| Molecular Formula | C₇H₆Cl₂N₂S | [2] |
| Molecular Weight | 221.11 g/mol | [2] |
| Appearance | White to off-white crystalline solid/powder | [1] |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | [6][7] |
| Storage | Ambient Temperature, protected from moisture |[5] |
Protocol 1: Preparation of this compound Stock Solution
Rationale: Creating a high-concentration, sterile-filtered stock solution in an appropriate organic solvent is critical for accurate serial dilutions and minimizing solvent-induced cytotoxicity. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its ability to dissolve a wide range of polar and nonpolar compounds.[6][8]
Materials:
-
This compound powder
-
Anhydrous, sterile-grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
0.22 µm syringe filter
Procedure:
-
Weigh Compound: In a sterile environment (e.g., a biosafety cabinet), accurately weigh out the desired amount of this compound powder.
-
Add Solvent: Add the calculated volume of sterile DMSO to achieve a high-concentration stock (e.g., 10 mM, 20 mM, or 50 mM).
-
Expert Tip: Preparing a high-concentration stock minimizes the final volume of DMSO added to your cell culture, thereby reducing potential solvent toxicity.
-
-
Ensure Complete Solubilization: Vortex the solution vigorously until all powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect for any remaining precipitate.
-
Sterile Filtration: To prevent contamination, draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a fresh, sterile, light-protected tube (e.g., an amber microcentrifuge tube).
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[9] Store aliquots at -20°C or -80°C.
Section 2: Frequently Asked Questions (FAQs)
Q1: I have no prior data on this compound. What is a good starting concentration range for my initial cytotoxicity experiment?
A1: For a novel compound, a broad-range, dose-finding study is the essential first step.[10] This initial screen is designed to identify the general cytotoxic window of the compound.
-
Recommended Approach: Start with a wide range of concentrations spanning several orders of magnitude. A 7-point log-fold dilution series is common, for example: 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, and 0 nM (vehicle control) . This wide net helps to quickly identify an effective range, preventing the waste of resources on concentrations that are either completely inert or instantly lethal.[10]
Q2: What is an IC50 value, and why is it the primary endpoint of my experiment?
A2: The half-maximal inhibitory concentration (IC50) is one of the most common metrics in biomedical research.[11] It represents the concentration of a drug or compound required to inhibit a specific biological process (in this case, cell viability or proliferation) by 50% compared to an untreated control.[12] It is the gold standard for quantifying a compound's potency and allows for direct comparison between different compounds or cell lines.[13]
Q3: What is the maximum concentration of DMSO my cells can tolerate?
A3: This is a critical control. While DMSO is an excellent solvent, it is toxic to cells at higher concentrations.[14]
-
General Rule: The final concentration of DMSO in your cell culture medium should never exceed 0.5% (v/v) . For most sensitive cell lines, aiming for ≤0.1% is even safer.
-
Self-Validation: Always include a "vehicle control" in your experimental plate. This control should contain cells treated with the highest concentration of DMSO used in your dilutions (without any compound). The viability of the vehicle control should be nearly identical to your untreated control. If you see a significant drop in viability, your DMSO concentration is too high.[14]
Q4: How long should I expose the cells to this compound?
A4: The optimal incubation time depends on the cell line's doubling time and the compound's potential mechanism of action.[9]
-
Starting Point: A 48-hour or 72-hour incubation is a common starting point for many cancer cell lines. This duration often corresponds to 2-3 cell doubling times, allowing for effects on cell proliferation to become apparent.
-
Optimization: It is advisable to perform a time-course experiment (e.g., 24h, 48h, 72h) to determine if the cytotoxic effect is time-dependent.[12][13]
Section 3: Visual Workflow for Optimizing Concentration
The process of determining the optimal concentration range and calculating the IC50 value follows a logical, phased approach.
Caption: Workflow for IC50 Determination of this compound.
Section 4: Troubleshooting Guide
Even with a well-designed protocol, unexpected results can occur. This section addresses common issues in a direct Q&A format.
Table 2: Troubleshooting Common Cytotoxicity Assay Problems
| Issue | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| Inconsistent IC50 values between experiments | 1. Cell Passage Number: High passage numbers lead to genetic drift and altered phenotypes.[9]2. Cell Seeding Density: Inconsistent initial cell numbers.[9][14]3. Compound Degradation: Repeated freeze-thaw cycles of stock solution.[9] | 1. Use cells within a consistent, low passage range.2. Perform accurate cell counts (e.g., with a hemocytometer or automated counter) before seeding.3. Use single-use aliquots of your compound stock. |
| High cell death in vehicle control wells | 1. Solvent Toxicity: Final DMSO concentration is >0.5%.[14]2. Over-confluency: Cells were overgrown before or during the experiment.[14]3. Handling Damage: Forceful pipetting during media changes.[15] | 1. Recalculate dilutions to ensure final DMSO is <0.5%, ideally ≤0.1%.2. Optimize initial seeding density so cells are in logarithmic growth phase at the end of the assay.3. Handle cells gently; pipette against the side of the well. |
| High variability between replicate wells | 1. Pipetting Errors: Inaccurate serial dilutions or reagent addition.[16]2. Edge Effects: Evaporation in the outer wells of the 96-well plate.[9][17]3. Incomplete Solubilization: Compound precipitating out of solution at higher concentrations. | 1. Use calibrated pipettes; ensure complete mixing at each dilution step.2. Avoid using the outer wells for experimental data. Fill them with sterile PBS or media to create a humidity barrier.[9][17]3. Visually inspect dilutions for precipitation. If observed, lower the top concentration tested. |
| No cytotoxic effect observed | 1. Concentration Too Low: The tested range is below the effective concentration.2. Compound Insolubility: The compound is not fully dissolved in the stock or precipitates in the aqueous media.3. Assay/Incubation Time: The chosen assay is not sensitive enough, or the incubation time is too short. | 1. Test a higher concentration range (e.g., up to 200 µM).2. Re-prepare the stock solution, ensuring it is fully dissolved before use.3. Increase the incubation time (e.g., from 48h to 72h) or try a more sensitive cytotoxicity assay. |
Troubleshooting Logic Diagram
References
- 1. Page loading... [guidechem.com]
- 2. scbt.com [scbt.com]
- 4. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 6590-91-6 [sigmaaldrich.com]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gchemglobal.com [gchemglobal.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. clyte.tech [clyte.tech]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 16. reddit.com [reddit.com]
- 17. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
how to avoid degradation of 2,6-Dichlorophenylthiourea during storage
A Guide to Ensuring Stability and Preventing Degradation During Storage
Welcome to the technical support center for 2,6-Dichlorophenylthiourea. As Senior Application Scientists, we understand that the integrity of your starting materials is paramount to the success and reproducibility of your research. This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions to help you maintain the stability and purity of this compound during storage.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the proper storage and handling of this compound.
Q1: What are the ideal storage conditions for solid this compound?
To minimize degradation, this compound should be stored in a cool, dry, dark, and well-ventilated environment.[1][2] The key is to protect it from the primary drivers of degradation: heat, light, moisture, and atmospheric oxygen. Safety data sheets recommend keeping the container tightly closed in a dry place.[3][4]
Q2: What specific temperature is recommended?
While some suppliers ship the product at ambient temperature, for long-term storage, a controlled room temperature, preferably between 15°C and 25°C, is recommended.[4][5] Storing below 30°C is a general guideline for thiourea compounds.[1] Avoid areas with significant temperature fluctuations.
Q3: How sensitive is this compound to light and moisture?
Thiourea derivatives can be susceptible to photodegradation and hydrolysis.[1] The solid compound is described as crystalline and white or off-white.[3] Any discoloration, such as yellowing, can be an indicator of oxidation or photodegradation.[1] Furthermore, absorption of moisture can cause the solid to become clumpy or sticky, indicating hygroscopicity.[1] Therefore, protection from both light and moisture is critical.
Q4: What is the best type of container for storage?
It is highly recommended to use chemically inert, airtight containers.[6] Amber glass bottles with tight-fitting caps are ideal as they protect the compound from light.[1] If the original packaging is not an amber vial, the compound should be stored inside a dark cabinet.
Q5: Should I store the compound under an inert atmosphere?
For maximum stability and to prevent oxidation, especially for long-term storage or high-purity applications, storing this compound under an inert atmosphere like nitrogen or argon is a best practice.[1] This involves purging the container with the inert gas before sealing.
Q6: Is it advisable to store this compound in solution?
No, it is generally not recommended. Solutions are more prone to degradation than the solid-state compound.[1] It is best practice to prepare solutions fresh before each use. If a solution must be stored, even for a short period, it should be kept refrigerated and protected from light. Be aware that precipitate formation can occur upon storage, indicating degradation or exceeded solubility limits.[1]
Troubleshooting Guide: Diagnosing and Solving Storage Issues
If you encounter problems with your stored this compound, this guide will help you identify the likely cause and take corrective action.
| Observed Problem | Potential Cause | Recommended Action & Scientific Explanation |
| Discoloration (e.g., yellowing) of the solid powder | Oxidation or Photodegradation[1] | Action: Immediately transfer the compound to a tightly sealed, amber glass container and store it in a dark, cool, and dry place. Consider purging the headspace with an inert gas (N₂ or Ar) before sealing. Explanation: Light and oxygen can provide the energy and reactants for chemical reactions that alter the compound's structure, often forming colored byproducts. |
| Compound appears clumpy, sticky, or has formed a solid mass | Moisture Absorption (Hygroscopicity)[1] | Action: Store the compound in a desiccator containing a drying agent (e.g., silica gel). Ensure the container lid is sealed tightly immediately after each use. Explanation: The thiourea functional group can form hydrogen bonds with water molecules, causing the powder to absorb atmospheric moisture and lose its free-flowing crystalline nature. |
| A faint ammonia or sulfur-like odor is detected | Thermal Decomposition or Hydrolysis[1] | Action: Verify that the storage temperature is within the recommended range (15-25°C).[4] Check that the container is sealed properly to prevent moisture ingress. Explanation: Elevated temperatures can provide sufficient energy to break down the molecule. Hydrolysis, often catalyzed by moisture, can cleave the thiourea group, potentially releasing volatile and odorous small molecules. |
| Inconsistent or unexpected results in experiments | Compound Degradation / Lower Purity[1] | Action: Do not proceed with critical experiments. Verify the purity of the stored compound using an appropriate analytical method (see "Verifying Compound Integrity" below). If degradation is confirmed, use a fresh, unopened batch of the compound. Explanation: The presence of impurities, even in small amounts, can significantly alter reaction kinetics, yield, and biological activity, leading to unreliable and non-reproducible data. |
| Precipitate forms in a freshly prepared solution | Degradation leading to insoluble byproducts or poor solubility[1] | Action: Prepare fresh solutions immediately before use. If using a recently prepared stock, filter the solution through a suitable syringe filter (e.g., 0.22 µm PTFE) before use. Explanation: Degradation products may have different solubility profiles than the parent compound. Alternatively, the compound itself may have low water solubility.[3][7] |
Visualizing Degradation & Proper Handling
Understanding the potential degradation pathways and following a strict workflow are essential for maintaining compound integrity.
Potential Degradation Pathways
The diagram below illustrates the primary environmental factors that can lead to the degradation of this compound. The main pathways are hydrolysis (reaction with water), oxidation (reaction with oxygen), and photodegradation (breakdown by light).
Caption: Key factors leading to the degradation of this compound.
Recommended Storage and Handling Workflow
To ensure consistency, follow this workflow from receiving the compound to its use in experiments.
References
Technical Support Center: Managing Unexpected Results in 2,6-Dichlorophenylthiourea Biological Assays
Welcome to the technical support center for researchers utilizing 2,6-Dichlorophenylthiourea in biological assays. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to navigate the complexities of your experiments and ensure the integrity of your results. As scientists, we understand that unexpected outcomes are a part of the discovery process. This resource aims to equip you with the knowledge to interpret these results, identify potential artifacts, and refine your experimental design for robust and reproducible data.
I. Understanding this compound: Key Considerations
This compound is a member of the thiourea class of compounds, which are known for a wide range of biological activities.[1] These activities can stem from their ability to interact with various biological targets, often through mechanisms involving their sulfur and nitrogen moieties.[2] However, the same chemical features that confer biological activity can also lead to challenges in experimental assays. Understanding these potential pitfalls is the first step toward mitigating them.
II. Troubleshooting Guide: A Symptom-Based Approach
This section addresses common unexpected results you may encounter during your experiments with this compound, providing potential causes and actionable solutions.
Scenario 1: Inconsistent or Non-Reproducible Inhibition in Enzyme Assays
Question: My enzyme inhibition assay with this compound shows potent activity in the initial screen, but the results are highly variable upon repetition. What could be the cause?
Answer: This is a frequent challenge, and the root cause often lies in the physicochemical properties of the compound under assay conditions. Here’s a systematic approach to troubleshooting:
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Potential Cause 1: Compound Aggregation. Thiourea derivatives can sometimes form aggregates in aqueous buffers, especially at higher concentrations. These aggregates can non-specifically sequester and inhibit enzymes, leading to apparent but false-positive inhibition.[3] This phenomenon is often highly dependent on subtle variations in assay conditions, leading to poor reproducibility.
-
Troubleshooting Workflow:
-
Visual Inspection: Carefully observe your assay wells. Do you see any signs of precipitation or cloudiness, particularly at higher concentrations of this compound?
-
Detergent Test: Re-run your assay with the inclusion of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20. If the inhibitory activity of your compound is significantly reduced in the presence of the detergent, it strongly suggests that aggregation is the primary mechanism of action.
-
Dynamic Light Scattering (DLS): If available, DLS can be used to directly detect the formation of aggregates in your assay buffer at the concentrations you are testing.
-
-
-
Potential Cause 2: Poor Solubility. this compound has limited aqueous solubility.[4] If the compound precipitates out of solution during the assay, the effective concentration will be lower and inconsistent, leading to variable results.
-
Troubleshooting Workflow:
-
Solubility Assessment: Determine the solubility of this compound in your specific assay buffer. This can be done by preparing a dilution series and visually inspecting for precipitation or by using a nephelometer.
-
Solvent Optimization: While DMSO is a common solvent for stock solutions, ensure the final concentration in your assay is low (typically <1%) to avoid solvent-induced artifacts.[5] You may need to explore other co-solvents, but always run appropriate vehicle controls.
-
Test Below Solubility Limit: Ensure your assay concentrations are well below the determined solubility limit of the compound in your assay buffer.
-
-
-
Potential Cause 3: Reactivity with Assay Components. The thiourea moiety can be reactive, potentially interacting with components of your assay, such as metal cofactors or reactive cysteine residues on the target enzyme.[6]
-
Troubleshooting Workflow:
-
Control Experiments: Run your assay without the enzyme but with all other components, including this compound, to check for any direct interference with your detection method (e.g., fluorescence quenching or enhancement).
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Thiol Scavengers: If you suspect reactivity with cysteine residues, you can perform the assay in the presence of a thiol-scavenging agent like dithiothreitol (DTT) as a control experiment.[6] A loss of activity in the presence of DTT may suggest a thiol-reactive mechanism.
-
-
Troubleshooting Flowchart for Inconsistent Enzyme Inhibition
Caption: Troubleshooting workflow for inconsistent enzyme inhibition.
Scenario 2: Unexpected Cytotoxicity in Cell-Based Assays
Question: I am observing higher-than-expected cytotoxicity with this compound in my cell-based assay, which is confounding the interpretation of my primary endpoint. How should I approach this?
Answer: Dichlorophenylthiourea derivatives have demonstrated cytotoxic effects, so this is not entirely unexpected.[7] The key is to characterize this cytotoxicity and understand if it's a specific effect or a general liability.
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Potential Cause 1: On-Target Cytotoxicity. The intended biological target of your study may be essential for cell survival, and its inhibition by this compound could be leading to cell death.
-
Troubleshooting Workflow:
-
Literature Review: Research the known roles of your target protein in cell viability and proliferation.
-
Target Knockdown/Knockout: If possible, use siRNA or CRISPR to reduce the expression of your target protein. If this phenocopies the cytotoxic effect of your compound, it suggests on-target activity.
-
-
-
Potential Cause 2: Off-Target Cytotoxicity. The compound may be hitting other cellular targets that are critical for cell survival.
-
Troubleshooting Workflow:
-
Counter-Screening: Test the compound in a panel of cell lines with varying genetic backgrounds.[8] This can help identify patterns of sensitivity that may point to a specific off-target.
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Apoptosis Assays: Investigate the mechanism of cell death. Assays for caspase activation, DNA fragmentation (TUNEL), or changes in mitochondrial membrane potential can reveal if the compound is inducing apoptosis. For instance, a related compound, 3,4-dichlorophenylthiourea, has been shown to induce late apoptosis in colon cancer cell lines.[7]
-
-
-
Potential Cause 3: Non-Specific Cellular Stress. The compound may be causing general cellular stress through mechanisms like reactive oxygen species (ROS) production or membrane disruption.
-
Troubleshooting Workflow:
-
ROS Measurement: Use fluorescent probes like DCFDA to measure intracellular ROS levels after treatment with your compound.
-
Membrane Integrity Assays: Assays that measure the release of lactate dehydrogenase (LDH) can indicate loss of membrane integrity.
-
-
Data on Cytotoxicity of a Related Dichlorophenylthiourea Derivative
| Cell Line | Compound | IC50 (µM) | Reference |
| SW620 (Colon Cancer) | 3,4-dichlorophenylthiourea | 1.5 ± 0.72 | [7] |
| K-562 (Leukemia) | 3,4-dichlorophenylthiourea | 8.9 ± 1.50 | [7] |
| PC3 (Prostate Cancer) | 3,4-dichlorophenylthiourea | 7.4 ± 1.02 | [7] |
| HaCaT (Normal Keratinocytes) | 3,4-dichlorophenylthiourea | > 50 | [7] |
This data for a closely related analog suggests that this compound may also exhibit selective cytotoxicity towards cancer cell lines.
III. Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare stock solutions of this compound?
A1: Due to its limited aqueous solubility, this compound should be dissolved in an organic solvent like DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM).[5] Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in your assay buffer, ensuring the final DMSO concentration is kept to a minimum (ideally below 0.5%) and is consistent across all experimental conditions, including vehicle controls.
Q2: Could this compound be a Pan-Assay Interference Compound (PAIN)?
A2: While not definitively classified as a PAIN in all databases, the thiourea moiety is a known structural alert for potential assay interference.[6] Thioureas can act as metal chelators or be redox-active, which can interfere with various assay technologies. It is crucial to perform appropriate control experiments, as outlined in the troubleshooting section, to rule out non-specific assay interference.
Q3: My fluorescence-based assay shows a decrease in signal with increasing concentrations of this compound, suggesting inhibition. Could this be an artifact?
A3: Yes, this could be an artifact. Dichlorophenyl-containing compounds have the potential to absorb light in the UV-visible range and may also possess intrinsic fluorescence or act as quenchers.[9][10]
-
To investigate this:
-
Run a control experiment with the compound and the fluorescent probe in the absence of the enzyme or cells.
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Measure the fluorescence spectrum of the compound alone to see if it overlaps with the excitation or emission spectra of your fluorescent probe.
-
If interference is confirmed, consider switching to a label-free detection method or a fluorescent probe with a different spectral profile.
-
IV. Experimental Protocol: Standard Cytotoxicity Assay (MTT)
This protocol provides a standard method for assessing the cytotoxic effects of this compound.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cell viability.
Materials:
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Selected cell line(s)
-
Complete cell culture medium
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96-well cell culture plates
-
This compound
-
DMSO (cell culture grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium from your DMSO stock. Ensure the final DMSO concentration is constant across all wells. Include a vehicle control (medium with the same final DMSO concentration) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Cell Treatment: Remove the old medium from the cells and add the prepared compound dilutions.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.
Workflow for Cytotoxicity Assay
Caption: Step-by-step workflow for an MTT-based cytotoxicity assay.
V. Concluding Remarks
Working with novel or challenging compounds like this compound is at the forefront of scientific discovery. While unexpected results can be frustrating, they also present an opportunity to gain a deeper understanding of your system. By employing rigorous controls, systematically troubleshooting, and being aware of the potential liabilities of your test compound, you can ensure the generation of high-quality, reliable data. We encourage you to use this guide as a starting point for your investigations and to always approach your results with a critical and inquisitive mindset.
References
- 1. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. veeprho.com [veeprho.com]
- 5. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highlight report: Cell type selection for toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. Development of novel fluorescent probes for the analysis of protein interactions under physiological conditions with medical devices - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Benchmarking of 2,6-Dichlorophenylthiourea: Synthesis, Antimicrobial, and Cytotoxic Profiles
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, thiourea derivatives have emerged as a versatile scaffold, demonstrating a wide array of biological activities, including potent anticancer and antimicrobial properties.[1][2] The introduction of halogen substituents to the phenyl ring of these compounds has been a particularly fruitful strategy for modulating their bioactivity. This guide presents a detailed comparative study of 2,6-Dichlorophenylthiourea, benchmarking its performance against other thiourea compounds. We will delve into its synthesis, explore its antimicrobial and cytotoxic potential with supporting experimental data, and provide detailed protocols to facilitate further research and development.
The Strategic Advantage of Dichlorination at the 2,6-Positions
The substitution pattern of halogens on the phenyl ring of phenylthiourea derivatives significantly influences their physicochemical properties and, consequently, their biological activity.[3] The presence of two chlorine atoms at the 2, and 6-positions, as in this compound, imparts a unique steric and electronic profile. This ortho-disubstitution can force the phenyl ring to adopt a non-coplanar orientation relative to the thiourea moiety, which can critically affect its binding to biological targets. Furthermore, the electron-withdrawing nature of the chlorine atoms enhances the compound's lipophilicity and can alter its hydrogen-bonding capabilities, key factors in its mechanism of action.[3]
Synthesis of Phenylthiourea Derivatives: A Step-by-Step Protocol
The synthesis of N-aryl-N'-substituted thioureas is a well-established process. A common and efficient method involves the reaction of an appropriate arylamine with an isothiocyanate. The following protocol details a general procedure for the synthesis of halogenated phenylthioureas, which can be adapted for this compound.
Experimental Protocol: Synthesis of Halogenated Phenylthioureas
-
Preparation of Isothiocyanate: A solution of acetyl chloride (0.10 mol) in acetone (30 ml) is added dropwise to a suspension of ammonium thiocyanate (0.10 mol) in acetone (30 ml). The reaction mixture is then refluxed for 30 minutes to generate the acyl isothiocyanate in situ.
-
Reaction with Arylamine: After cooling the mixture to room temperature, a solution of the desired substituted aniline (e.g., 2,6-dichloroaniline) (0.10 mol) in acetone (10 ml) is added.
-
Reflux and Precipitation: The resulting mixture is refluxed for 3 hours.[4]
-
Isolation and Purification: The reaction mixture is then poured into acidified cold water, leading to the precipitation of the crude thiourea derivative. The precipitate is collected by filtration and recrystallized from a suitable solvent, such as acetonitrile, to yield the purified product.[4]
-
Characterization: The structure and purity of the synthesized compound are confirmed using spectroscopic techniques such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.
Comparative Antimicrobial Activity
Thiourea derivatives have shown significant promise as antimicrobial agents.[5] The presence and position of halogen atoms on the phenyl ring can drastically influence their potency and spectrum of activity.
Experimental Data: Minimum Inhibitory Concentration (MIC)
The antimicrobial efficacy of thiourea compounds is typically quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that inhibits the visible growth of a microorganism.
A study on N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(aryl)-thioureas provides valuable insight into the antimicrobial potential of the 2,6-dichlorophenyl moiety. The results demonstrated that the derivative containing the 2,6-dichlorophenyl group, N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea , exhibited a broad spectrum of antimicrobial activity.[4] This compound, along with a 4-bromophenyl derivative, was the most active in the series against various bacterial and fungal strains.[4]
| Compound/Substituent | E. coli (MIC µg/mL) | S. enteritidis (MIC µg/mL) | P. aeruginosa (MIC µg/mL) | S. aureus (MIC µg/mL) | Candida spp. (MIC µg/mL) | Reference |
| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl )-thiourea | 128-256 | 64-128 | 128-256 | 32 | 32-64 | [4] |
| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea | 128-256 | 64-128 | 128-256 | 32 | 32-64 | [4] |
| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-fluorophenyl)-thiourea | >1024 | >1024 | >1024 | 32 | >1024 | [4] |
| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(phenyl)-thiourea | >1024 | >1024 | >1024 | 32 | >1024 | [4] |
Data Interpretation: The data clearly indicates that the presence of di-halogen substitution (dichloro and bromo) significantly enhances the antimicrobial and antifungal activity compared to the unsubstituted or monofluoro-substituted analogs. Notably, the 2,6-dichlorophenyl derivative was highly active against S. aureus and Candida spp. with an MIC of 32 µg/mL and 32-64 µg/mL respectively.[4]
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for determining the antimicrobial activity of thiourea compounds.
Comparative Cytotoxic Activity
The anticancer potential of thiourea derivatives is a major area of research, with many compounds demonstrating significant cytotoxicity against various cancer cell lines.[1] The substitution pattern on the phenyl ring is a key determinant of this activity.
Experimental Data: Half-maximal Inhibitory Concentration (IC50)
The cytotoxic effect of a compound is measured by its IC50 value, which is the concentration required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates greater potency.
While direct IC50 data for this compound was not found in the searched literature, a comparative study on dichlorophenylthiourea isomers against human colon cancer cell lines (SW480 and SW620) provides crucial insights into the effect of the chlorine atoms' positions.[6]
| Compound/Substituent | SW480 (IC50 µM) | SW620 (IC50 µM) | PC3 (IC50 µM) | K-562 (IC50 µM) | Reference |
| 3,4-Dichlorophenylthiourea | 8.9 ± 1.15 | 1.5 ± 0.72 | 5.3 ± 1.01 | 5.4 ± 0.66 | [6] |
| 2,4-Dichlorophenylthiourea | 14.0 ± 2.45 | 5.8 ± 0.76 | 13.5 ± 2.11 | 18.7 ± 5.92 | [6] |
| 2,3-Dichlorophenylthiourea | 18.7 ± 1.89 | 14.1 ± 1.83 | 16.2 ± 3.42 | 16.2 ± 4.08 | [6] |
| 4-Chlorophenylthiourea | 23.8 ± 3.11 | 7.6 ± 1.75 | 10.9 ± 2.15 | 10.2 ± 1.22 | [6] |
| Cisplatin (Reference) | 10.4 ± 0.90 | 6.7 ± 1.10 | 13.2 ± 2.10 | 6.3 ± 0.70 | [6] |
Data Interpretation: The data reveals that the position of the chlorine atoms has a profound impact on cytotoxic activity. The 3,4-dichlorophenyl isomer was found to be the most potent, with an exceptionally low IC50 of 1.5 µM against the metastatic colon cancer cell line SW620.[6] This is significantly more potent than the reference drug cisplatin. The 2,4-dichloro and 2,3-dichloro isomers showed progressively lower activity. This suggests that the electronic and steric effects conferred by the 3,4-substitution pattern are optimal for interaction with the cellular target in these cancer cell lines. While data for the 2,6-isomer is not available in this study, the high activity of its isomers strongly warrants its investigation as a potential anticancer agent.
Experimental Workflow: Cytotoxicity Assessment (MTT Assay)
Caption: Workflow for determining the cytotoxic activity of thiourea compounds using the MTT assay.
A detailed protocol for the MTT assay can be found in various established sources.[7]
Structure-Activity Relationship (SAR) and Future Directions
The comparative data underscores the critical role of the substitution pattern on the phenyl ring of thiourea derivatives. The enhanced bioactivity of halogenated compounds, particularly those with dichlorophenyl moieties, highlights a promising avenue for drug discovery.
Key SAR Insights:
-
Halogenation: The presence of chlorine atoms generally enhances both antimicrobial and cytotoxic activity compared to unsubstituted phenylthiourea.[3][6]
-
Positional Isomerism: The position of the chlorine atoms is crucial. The 3,4-dichloro substitution pattern showed superior cytotoxic activity against colon cancer cells compared to 2,4- and 2,3-dichloro isomers.[6]
-
Lipophilicity and Electronic Effects: The electron-withdrawing nature and lipophilicity conferred by chlorine atoms likely facilitate membrane transport and interaction with biological targets.[3]
Future Research:
-
Direct Comparative Studies: There is a clear need for studies that directly compare the biological activities of this compound with its 2,4-, 3,4-, and other isomers under identical experimental conditions.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound is essential for its further development as a therapeutic agent.
-
Exploration of Further Derivatives: The potent activity of the 2,6-dichlorophenyl scaffold suggests that further modifications, such as the addition of other functional groups to the thiourea nitrogens, could lead to even more active and selective compounds.
Conclusion
This compound represents a promising scaffold in the development of novel therapeutic agents. While direct comparative data is still emerging, the available evidence from its derivatives and isomers strongly suggests potent antimicrobial and cytotoxic properties. The strategic placement of chlorine atoms at the 2,6-positions offers a unique structural motif that warrants further in-depth investigation. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to build upon in the quest for new and effective thiourea-based drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of 2,6-Dichlorophenylthiourea and Commercial Fungicides in the Control of Major Plant Pathogens
A Technical Guide for Researchers and Drug Development Professionals
In the relentless pursuit of effective crop protection strategies, the exploration of novel fungicidal compounds is paramount. This guide provides an in-depth comparative analysis of the fungicidal efficacy of 2,6-Dichlorophenylthiourea against established commercial fungicides: Boscalid, Fluopyram, and Carbendazim. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a synthesis of available experimental data to inform future research and development endeavors.
Introduction to this compound and Comparator Fungicides
This compound belongs to the thiourea class of compounds, which have garnered interest for their diverse biological activities, including antifungal properties. While research into the specific efficacy of this compound is ongoing, the broader class of phenylthiourea derivatives has shown promise in inhibiting key fungal enzymes.
Boscalid , a succinate dehydrogenase inhibitor (SDHI), is a broad-spectrum fungicide widely used to control a range of fungal diseases in various crops.[1][2] It functions by disrupting the fungal mitochondrial respiratory chain, specifically targeting Complex II (succinate dehydrogenase), which leads to a halt in energy production within the fungal cell.[1][2]
Fluopyram , another member of the SDHI class, also inhibits mitochondrial respiration in fungi.[3][4] It has demonstrated high efficacy against a variety of pathogens, including Sclerotinia spp. and Botrytis spp.[3]
Carbendazim is a broad-spectrum benzimidazole fungicide. Its mechanism of action involves the inhibition of microtubule assembly, which disrupts cell division (mitosis) in fungal cells.[5][6]
This guide will focus on the comparative efficacy of these compounds against two economically significant plant pathogens: Sclerotinia sclerotiorum and Botrytis cinerea.
Comparative Efficacy Analysis
A critical aspect of evaluating any potential fungicide is its efficacy, often quantified by the half-maximal effective concentration (EC50). This value represents the concentration of a compound that inhibits 50% of a specific biological process, such as mycelial growth. The following tables summarize the available EC50 data for the selected commercial fungicides against the target pathogens.
It is important to note that no direct experimental data on the EC50 of this compound against Sclerotinia sclerotiorum or Botrytis cinerea was found in the reviewed literature. The comparison is therefore based on the established efficacy of the commercial fungicides, providing a benchmark against which future studies on this compound can be measured.
Table 1: In Vitro Efficacy (EC50) Against Sclerotinia sclerotiorum (Mycelial Growth Inhibition)
| Fungicide | Mean EC50 (µg/mL) | EC50 Range (µg/mL) | Reference(s) |
| Boscalid | 1.23 | 0.068 - 2.15 | [7][8] |
| Fluopyram | 0.0546 | 0.0100 - 0.0989 | [3] |
| Carbendazim | >1,000 (for resistant isolates) | 0.1875 (for sensitive isolates) | [9][10] |
Table 2: In Vitro Efficacy (EC50) Against Botrytis cinerea (Mycelial Growth Inhibition)
| Fungicide | Mean EC50 (µg/mL) | EC50 Range (µg/mL) | Reference(s) |
| Boscalid | 0.3 - 6.39 (depending on resistance) | 0.01 - 85.56 | [5][11] |
| Fluopyram | 5.389 | 0.03 - 6.70 | [4][12][13] |
| Carbendazim | 0.71 (for sensitive isolates) | < 1 (sensitive) to > 100 (resistant) | [6][14] |
Mechanisms of Action: A Visualized Comparison
Understanding the molecular targets of these fungicides is crucial for predicting their spectrum of activity, potential for resistance development, and for designing new, more effective compounds.
Boscalid and Fluopyram: Inhibition of Succinate Dehydrogenase (Complex II)
Boscalid and Fluopyram both target the succinate dehydrogenase (SDH) enzyme in the mitochondrial electron transport chain. By binding to the ubiquinone-binding (Qp) site of the SDH complex, they block the oxidation of succinate to fumarate, a critical step in the Krebs cycle and cellular respiration. This leads to a depletion of ATP and ultimately, cell death.
Figure 1: Mechanism of action of SDHI fungicides.
Carbendazim: Disruption of Microtubule Assembly
Carbendazim targets β-tubulin, a protein subunit of microtubules. By binding to β-tubulin, Carbendazim inhibits its polymerization into microtubules. Microtubules are essential components of the cytoskeleton and are critical for cell division (mitosis), specifically for the formation of the mitotic spindle. Disruption of this process leads to an arrest of the cell cycle and subsequent cell death.
Figure 2: Mechanism of action of Carbendazim.
Potential Mechanism of Action of Thiourea Derivatives
The precise mechanism of action for this compound is not well-established. However, studies on other thiourea derivatives suggest several potential targets. Some thiourea compounds have been shown to inhibit laccase, an enzyme involved in fungal pathogenesis.[3] Others are being investigated as potential inhibitors of tubulin polymerization, similar to benzimidazoles, or as inhibitors of other key enzymes like 3-phosphoglycerate dehydrogenase (PHGDH).[1][11] Phenylthiourea, a related compound, is known to be a competitive inhibitor of phenoloxidase, an enzyme involved in melanization.[15]
Experimental Protocols
To ensure the reproducibility and validity of fungicidal efficacy studies, standardized experimental protocols are essential. The following sections detail common methodologies for in vitro and in vivo testing.
In Vitro Efficacy Testing: Poisoned Food Technique
This method is widely used to determine the direct inhibitory effect of a fungicide on the mycelial growth of a pathogen.
Methodology:
-
Media Preparation: Prepare a suitable culture medium, such as Potato Dextrose Agar (PDA), and sterilize it.
-
Fungicide Incorporation: While the medium is still molten (around 45-50°C), add the test fungicide at various concentrations. A stock solution of the fungicide is typically prepared in a suitable solvent and then serially diluted.
-
Pouring Plates: Pour the fungicide-amended medium into sterile Petri dishes and allow them to solidify. A control group with no fungicide should also be prepared.
-
Inoculation: Place a mycelial plug (typically 5 mm in diameter) from an actively growing culture of the target fungus onto the center of each plate.
-
Incubation: Incubate the plates at an optimal temperature for the fungus (e.g., 20-25°C) in the dark.
-
Data Collection: Measure the radial growth of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Calculation: Calculate the percentage of inhibition for each fungicide concentration compared to the control. The EC50 value can then be determined using probit analysis.
Figure 3: Workflow for the poisoned food technique.
In Vivo Efficacy Testing: Detached Leaf Assay for Botrytis cinerea
This assay provides an indication of a fungicide's performance on plant tissue.
Methodology:
-
Plant Material: Detach healthy leaves from a susceptible host plant (e.g., industrial hemp or tomato).[16][17]
-
Fungicide Application: Spray the detached leaves with the test fungicide at different concentrations. A control group should be sprayed with water or a solvent blank. Allow the leaves to dry.
-
Inoculation: Place a mycelial plug or a spore suspension of Botrytis cinerea onto the center of each leaf.[16][17]
-
Incubation: Place the leaves in a high-humidity chamber (e.g., a sealed container with moist filter paper) and incubate at a suitable temperature (e.g., 20-22°C) with a photoperiod.[18]
-
Disease Assessment: After a set incubation period (e.g., 3-5 days), measure the diameter of the necrotic lesions that have developed on the leaves.
-
Calculation: Calculate the percentage of disease control for each fungicide treatment compared to the untreated control.
Figure 4: Workflow for the detached leaf assay.
Discussion and Future Directions
The compiled data clearly establishes the potent in vitro activity of Boscalid, Fluopyram, and Carbendazim against Sclerotinia sclerotiorum and Botrytis cinerea. However, the emergence of resistance, particularly to Carbendazim, underscores the continuous need for novel fungicides with different modes of action.[14]
The lack of publicly available efficacy data for this compound presents a significant knowledge gap. Future research should prioritize the systematic evaluation of this compound and other promising thiourea derivatives against a broad range of plant pathogens. Key areas for investigation include:
-
In Vitro and In Vivo Efficacy: Determining the EC50 values of this compound against economically important fungi like S. sclerotiorum and B. cinerea using standardized protocols.
-
Mechanism of Action Studies: Elucidating the specific molecular target(s) of this compound to understand its mode of action and potential for cross-resistance with existing fungicide classes.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a range of dichlorophenylthiourea analogues to identify the key structural features responsible for antifungal activity, which can guide the design of more potent compounds.
-
Resistance Risk Assessment: Investigating the potential for fungi to develop resistance to this compound through laboratory selection studies.
By addressing these research questions, the scientific community can better assess the potential of this compound and the broader class of thiourea derivatives as valuable additions to the integrated pest management toolbox.
References
- 1. researchgate.net [researchgate.net]
- 2. Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antifungal Activity of Aldehydes-Thiourea Derivatives as Promising Antifungal Agents Against Postharvest Gray Mold Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antifungal Activity against Botrytis cinerea of 2,6-Dimethoxy-4-(phenylimino)cyclohexa-2,5-dienone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and fungicidal activity of novel 2,5-disubstituted-1,3,4- thiadiazole derivatives containing 5-phenyl-2-furan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preliminary Study on the Antifungal Potential of Selected Plants as Botanical Fungicides Against Main Fungal Phytopathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel synthetic 1,3-phenyl bis-thiourea compound targets microtubule polymerization to cause cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fungicide Theory of Use and Mode of Action | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. biointerfaceresearch.com [biointerfaceresearch.com]
- 15. mdpi.com [mdpi.com]
- 16. Discovery of Succinate Dehydrogenase Inhibitors Containing a Diphenylacetylene Fragment as Antifungal Agents [pubmed.ncbi.nlm.nih.gov]
- 17. Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Benchmarking the Anticancer Potential of 2,6-Dichlorophenylthiourea: A Comparative Guide for Drug Development Professionals
In the relentless pursuit of novel and more effective anticancer therapeutics, the exploration of diverse chemical scaffolds is paramount. Thiourea derivatives have emerged as a promising class of compounds, exhibiting a wide spectrum of biological activities, including potent antitumor effects.[1] This guide provides a comprehensive technical overview and comparative analysis of the anticancer potential of a specific analogue, 2,6-Dichlorophenylthiourea, benchmarked against established chemotherapeutic agents.
While direct experimental cytotoxicity data for this compound is not extensively available in the public domain, this guide will leverage data from structurally analogous dichlorinated phenylthiourea derivatives to provide a robust and scientifically grounded assessment of its potential. This approach is rooted in the well-established principles of structure-activity relationships (SAR) in medicinal chemistry, where minor structural modifications can significantly impact biological activity.
The Therapeutic Promise of Thiourea Derivatives in Oncology
Thiourea (SC(NH₂)₂) is an organosulfur compound that serves as a versatile scaffold in drug discovery.[1] The presence of hydrogen bond donors (N-H groups) and a hydrogen bond acceptor (the sulfur atom) allows for diverse interactions with biological targets.[1] In the context of oncology, thiourea derivatives have been reported to exert their anticancer effects through various mechanisms, including:
-
Enzyme Inhibition: Targeting key enzymes involved in cancer cell proliferation and survival, such as protein tyrosine kinases and topoisomerases.
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells.
-
Cell Cycle Arrest: Halting the progression of the cell cycle, thereby inhibiting cell division.
The anticancer potential of thiourea derivatives is often enhanced by the nature of the substituents on the core structure. Halogenation, in particular, has been shown to be a key factor in augmenting cytotoxic activity.
Comparative Analysis of Anticancer Activity: Dichlorophenylthioureas vs. Standard Chemotherapeutics
To contextualize the potential efficacy of this compound, we will examine the performance of a closely related analogue, 3,4-Dichlorophenylthiourea, against well-characterized cancer cell lines and compare its activity to standard-of-care chemotherapeutic drugs.
A significant study investigating a series of substituted thiourea derivatives demonstrated that compounds bearing a 3,4-dichlorophenyl group exhibited potent cytotoxic activity against human colon cancer cell lines, SW480 and SW620.[2] Notably, some of these derivatives displayed greater potency than cisplatin, a widely used platinum-based chemotherapeutic agent.[2]
| Compound | Cell Line | IC50 (µM) | Selectivity Index (SI) vs. HaCaT |
| 3,4-Dichlorophenylthiourea | SW480 | 7.3 ± 1.12 | > 7.6 |
| SW620 | 1.5 ± 0.72 | > 36.7 | |
| Cisplatin | SW480 | 8.9 ± 1.05 | > 1.2 |
| SW620 | 10.5 ± 1.15 | > 1.0 | |
| Doxorubicin | MCF-7 | 0.68 ± 0.04 µg/mL | Not Reported |
| Paclitaxel | A549 | 1.35 nM | Not Reported |
Table 1: Comparative in vitro cytotoxicity of a 3,4-Dichlorophenylthiourea derivative and standard anticancer drugs against various cancer cell lines. IC50 represents the half-maximal inhibitory concentration. The Selectivity Index (SI) is the ratio of the IC50 in a normal cell line (HaCaT) to that in a cancer cell line, with higher values indicating greater cancer cell-specific toxicity.[2][3][4]
The data presented in Table 1 underscores the significant anticancer potential of dichlorinated phenylthiourea compounds. The low micromolar IC50 values of the 3,4-dichloro analogue against colon cancer cells, coupled with a high selectivity index, suggest a favorable therapeutic window.[2] The superior performance compared to cisplatin in these specific cell lines highlights the potential for this class of compounds to overcome some of the limitations of existing therapies.[2]
Elucidating the Mechanism of Action: A Pathway to Targeted Therapy
The anticancer activity of thiourea derivatives is believed to be multifactorial, often involving the induction of apoptosis and disruption of the cell cycle.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical mechanism for eliminating cancerous cells. Studies on active thiourea derivatives have shown that they can effectively trigger this process. For instance, 3,4-dichlorophenylthiourea was found to be a potent inducer of late-stage apoptosis in both SW480 and SW620 colon cancer cell lines.[2]
References
The Evolving Landscape of Phenylthiourea Derivatives: A Head-to-Head Comparison of 2,6-Dichlorophenylthiourea and Its Analogs in Therapeutic Research
For Immediate Release
In the dynamic field of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and selectivity is a perpetual endeavor. Among the myriad of scaffolds explored, thiourea derivatives have consistently emerged as a privileged class of compounds, demonstrating a broad spectrum of biological activities. This guide provides an in-depth, head-to-head comparison of 2,6-dichlorophenylthiourea and its structurally diverse analogs, offering a critical analysis of their performance in anticancer and antimicrobial applications. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals, providing not only comparative data but also the underlying experimental frameworks and mechanistic insights that are crucial for advancing research in this area.
Introduction: The Rationale for Analog Development
The this compound scaffold serves as a foundational structure in the design of numerous biologically active molecules. The presence of the dichlorophenyl ring and the thiourea moiety provides a unique combination of lipophilicity and hydrogen bonding capabilities, facilitating interactions with various biological targets. However, the therapeutic potential of the parent compound is often a starting point for optimization. The synthesis of analogs through the modification of the phenyl ring and the terminal nitrogen of the thiourea group is a key strategy to:
-
Enhance Potency: Fine-tuning the electronic and steric properties of the molecule can lead to stronger interactions with the target protein or enzyme.
-
Improve Selectivity: Modifications can be introduced to favor binding to a specific target, thereby reducing off-target effects and associated toxicity.
-
Modulate Physicochemical Properties: Altering the structure can improve solubility, membrane permeability, and metabolic stability, which are critical for drug-likeness and in vivo efficacy.
This guide will delve into the structure-activity relationships (SAR) of these analogs, providing a clear rationale for the observed differences in their biological performance.
Comparative Anticancer Activity: A Quantitative Analysis
The cytotoxic potential of this compound and its analogs has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency in inhibiting cell growth by 50%, is a key metric for comparison.
| Compound/Analog | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Not Widely Reported | - | ||
| 1-(2,6-Dichlorophenyl)-3-(4-bromophenyl)thiourea | HCT-116 (Colon) | 7.9 | [1] | |
| MT-4 (Leukemia) | >7.9 | [1] | ||
| 1-(2,6-Dichlorophenyl)-3-(4-methylphenyl)thiourea | HCT-116 (Colon) | 8.0 | [1] | |
| MT-4 (Leukemia) | >8.0 | [1] | ||
| 1-(3,4-Dichlorophenyl)-3-(3-(trifluoromethyl)phenyl)thiourea | SW620 (Colon) | 1.5 ± 0.72 | [2] | |
| PC3 (Prostate) | 13.7 ± 7.04 | [2] | ||
| 1-(4-Chlorophenyl)-3-(3-(trifluoromethyl)phenyl)thiourea | SW620 (Colon) | 7.6 ± 1.75 | [2] | |
| PC3 (Prostate) | 10.2 ± 1.15 | [2] | ||
| 1-(4-(Trifluoromethyl)phenyl)-3-(3-(trifluoromethyl)phenyl)thiourea | SW620 (Colon) | 5.8 ± 0.76 | [2] | |
| PC3 (Prostate) | 6.9 ± 1.64 | [2] | ||
| N-[2-(4-Chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea | S. aureus | 32 | [3] | |
| E. coli | >1024 | [3] | ||
| Candida spp. | 32-256 | [3] |
Expert Analysis: The data clearly indicates that substitutions on the second phenyl ring significantly impact the anticancer activity. The introduction of electron-withdrawing groups, such as trifluoromethyl and additional chloro substituents, often leads to enhanced potency, as seen in the low micromolar IC50 values against colon and prostate cancer cell lines[2]. The position of these substituents is also critical, with 3,4-dichloro substitution showing remarkable activity[2]. The selectivity of these compounds is another important consideration, with some analogs demonstrating higher potency against cancer cells compared to normal cell lines, a crucial aspect for therapeutic development.
Mechanistic Insights: Unraveling the Pathways to Cell Death
The anticancer efficacy of dichlorophenylthiourea analogs is underpinned by their ability to induce programmed cell death, or apoptosis, and interfere with key cellular signaling pathways.
Induction of Apoptosis
A primary mechanism of action for many potent thiourea derivatives is the induction of apoptosis. This is often mediated through the intrinsic mitochondrial pathway, which involves the regulation of the Bcl-2 family of proteins.
Caption: Intrinsic apoptosis pathway induced by dichlorophenylthiourea analogs.
Studies have shown that active analogs can upregulate pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins such as Bcl-2[4]. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in the execution of apoptosis[4].
Inhibition of Wnt/β-catenin Signaling
The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers[5]. Some thiourea derivatives have been shown to inhibit this pathway, representing a promising therapeutic strategy.
Caption: Inhibition of the Wnt/β-catenin signaling pathway by thiourea analogs.
By potentially stabilizing the "destruction complex" (comprising GSK3β, Axin, and APC), these inhibitors promote the phosphorylation and subsequent degradation of β-catenin. This prevents its accumulation and translocation to the nucleus, thereby inhibiting the transcription of target genes like c-Myc and Cyclin D1 that drive cell proliferation[4][5].
Antimicrobial Performance: A Comparative Analysis
In addition to their anticancer properties, phenylthiourea derivatives have demonstrated significant potential as antimicrobial agents. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism, is a standard measure of in vitro antimicrobial activity.
| Compound/Analog | Bacterial Strain | MIC (µg/mL) | Reference |
| N-[2-(4-Chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea | Staphylococcus aureus | 32 | [3] |
| Escherichia coli | >1024 | [3] | |
| 1-(4-Chloro-3-nitrophenyl)-3-(2,4-dimethylphenyl)thiourea | Staphylococcus aureus | 2-4 | [1] |
| 1-(4-Chloro-3-nitrophenyl)-3-phenylthiourea | Staphylococcus aureus | 8-16 | [1] |
| A Thiourea Derivative (TD4) | Methicillin-Resistant Staphylococcus aureus (MRSA) | 2-16 | |
| Ciprofloxacin (Control) | Staphylococcus aureus | 0.25-1 | |
| Escherichia coli | 0.008-0.12 |
Expert Analysis: The antimicrobial data reveals that the structural modifications significantly influence both the potency and the spectrum of activity. Halogenated and nitrated phenylthiourea derivatives have shown potent activity against Gram-positive bacteria, particularly Staphylococcus aureus, with some analogs exhibiting MIC values in the low microgram per milliliter range, making them promising candidates for combating antibiotic-resistant strains like MRSA[1]. The activity against Gram-negative bacteria, such as Escherichia coli, appears to be more limited, suggesting a degree of selectivity in their mechanism of action, which may be related to differences in the bacterial cell wall structure.
Experimental Protocols: A Guide to Synthesis and Evaluation
To ensure the reproducibility and validation of the presented data, this section provides detailed, step-by-step methodologies for the synthesis of a representative analog and for the key biological assays.
Synthesis of 1-(2,6-Dichlorophenyl)-3-phenylthiourea
This protocol outlines a general and efficient method for the synthesis of N,N'-disubstituted thioureas.
Caption: Synthetic workflow for 1-(2,6-dichlorophenyl)-3-phenylthiourea.
Materials:
-
2,6-Dichloroaniline
-
Thiophosgene
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Aniline
-
Acetone
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Synthesis of 2,6-Dichlorophenyl Isothiocyanate:
-
Dissolve 2,6-dichloroaniline (1.0 eq) in DCM in a round-bottom flask.
-
Add DIPEA (1.5 eq) slowly to the stirred solution at room temperature.
-
Cool the mixture to 0°C in an ice bath.
-
Add thiophosgene (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 3-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2,6-dichlorophenyl isothiocyanate[6].
-
-
Synthesis of 1-(2,6-Dichlorophenyl)-3-phenylthiourea:
-
Dissolve 2,6-dichlorophenyl isothiocyanate (1.0 eq) in acetone in a round-bottom flask.
-
Add a solution of aniline (1.0 eq) in acetone to the stirred isothiocyanate solution at room temperature.
-
Stir the reaction mixture for 1-2 hours at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, the product often precipitates out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by filtration, wash with cold acetone or ethanol, and dry under vacuum to obtain the pure 1-(2,6-dichlorophenyl)-3-phenylthiourea.
-
Cytotoxicity Evaluation: MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final concentration of DMSO should be less than 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48 or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Detection: Annexin V-FITC/PI Staining Protocol
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well cell culture plates
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, collect both the adherent and floating cells, and wash them with cold PBS.
-
Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
Conclusion and Future Directions
The head-to-head comparison of this compound and its analogs underscores the remarkable versatility and therapeutic potential of this chemical scaffold. The strategic modification of the parent structure has led to the development of potent anticancer and antimicrobial agents with distinct structure-activity relationships. The induction of apoptosis and the inhibition of key signaling pathways like Wnt/β-catenin represent promising avenues for the development of novel cancer therapies. Similarly, the potent activity against Gram-positive bacteria, including resistant strains, highlights the potential of these compounds to address the growing challenge of antimicrobial resistance.
Future research should focus on:
-
Lead Optimization: Further refinement of the most potent and selective analogs to improve their pharmacokinetic and pharmacodynamic properties.
-
Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways modulated by these compounds to identify novel mechanisms and potential biomarkers.
-
In Vivo Efficacy and Safety: Evaluation of the most promising candidates in preclinical animal models to assess their therapeutic efficacy and safety profiles.
-
Combination Therapies: Exploring the synergistic effects of these compounds with existing anticancer and antimicrobial drugs to enhance therapeutic outcomes and overcome resistance.
This comprehensive guide provides a solid foundation for researchers to build upon, fostering the continued exploration and development of dichlorophenylthiourea derivatives as next-generation therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,6-DICHLOROPHENYL ISOTHIOCYANATE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. 2,6-DICHLOROPHENYL ISOTHIOCYANATE synthesis - chemicalbook [chemicalbook.com]
Cross-Validation of 2,6-Dichlorophenylthiourea's Biological Activity: A Comparative Guide for Cancer and Non-Cancerous Cell Lines
In the landscape of contemporary drug discovery, the rigorous evaluation of novel chemical entities is paramount. This guide provides a comprehensive framework for the cross-validation of the biological activity of 2,6-Dichlorophenylthiourea, a compound of interest with putative anti-neoplastic properties. We will delineate a robust, multi-faceted experimental approach to objectively compare its effects on cancerous and non-cancerous cell lines, thereby establishing a foundational understanding of its therapeutic potential and selectivity. This guide is intended for researchers, scientists, and drug development professionals seeking to employ best practices in the preclinical assessment of novel compounds.
Introduction: The Rationale for Cross-Validation
Thiourea derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including potential anticancer effects.[1][2] this compound, a specific analogue, has been identified as a compound with potential antimicrobial and antitumor properties.[3] However, a critical aspect of preclinical drug development is the assessment of a compound's therapeutic index – its ability to elicit a cytotoxic or cytostatic effect on cancer cells while sparing healthy, non-cancerous cells. A failure to demonstrate selectivity can lead to significant off-target toxicity, a common cause of late-stage clinical trial failures.
This guide, therefore, emphasizes a cross-validation strategy. By systematically evaluating the biological impact of this compound on well-characterized cancer and non-cancerous cell lines, we can elucidate its differential activity and gain crucial insights into its mechanism of action. This comparative approach is fundamental to establishing the scientific integrity of early-stage findings and guiding future development efforts.
Experimental Design: A Multi-Parametric Approach
To construct a comprehensive biological activity profile for this compound, a multi-parametric approach is essential. We will focus on three key pillars of cellular response: cytotoxicity , apoptosis , and cell cycle progression .
Cell Line Selection: Establishing a Validated Model
The choice of cell lines is a critical determinant of the relevance and translatability of in vitro findings. For this comparative study, we have selected the following cell lines:
-
Cancer Cell Lines:
-
A549 (Human Lung Carcinoma): A widely used, well-characterized cell line derived from a lung adenocarcinoma.[4][5][6][7] These cells are known for their robust growth and are a standard model for lung cancer research.
-
MCF-7 (Human Breast Adenocarcinoma): An estrogen receptor-positive breast cancer cell line that is a cornerstone of breast cancer research.[2][8][9][10][11] Its response to various therapeutic agents is well-documented.
-
-
Non-Cancerous Control Cell Line:
Comparator Compound: Setting a Benchmark
To contextualize the activity of this compound, a well-established chemotherapeutic agent will be used as a positive control.
-
Cisplatin: A platinum-based chemotherapy drug widely used in the treatment of various cancers.[17][18] Its mechanism of action, involving DNA cross-linking and induction of apoptosis, is well-understood, making it an ideal benchmark for cytotoxic activity.[18]
Experimental Workflow
The overall experimental workflow is designed to provide a comprehensive assessment of the compound's activity.
Figure 1: A schematic representation of the experimental workflow for the cross-validation of this compound's biological activity.
Detailed Experimental Protocols
The following protocols are provided as a detailed guide for conducting the proposed experiments.
Cell Culture and Treatment
-
Cell Seeding: Seed A549, MCF-7, and HDF cells in 96-well plates for the MTT assay and in 6-well plates for flow cytometry-based assays (apoptosis and cell cycle analysis) at a predetermined optimal density.
-
Compound Preparation: Prepare stock solutions of this compound and Cisplatin in a suitable solvent (e.g., DMSO). Prepare serial dilutions in complete culture medium to achieve the desired final concentrations.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing the various concentrations of this compound, Cisplatin, or a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Incubation: Incubate the treated cells for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO2.
MTT Assay for Cytotoxicity Assessment
The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[19][20]
-
Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
MTT Addition: At the end of the incubation period, add 10 µL of the MTT stock solution to each well of the 96-well plate.[21]
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) for each cell line.
Annexin V/PI Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[22][23]
-
Cell Harvesting: At the end of the treatment period, harvest the cells from the 6-well plates, including both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. FITC-Annexin V is detected in the FL1 channel and PI in the FL2 or FL3 channel.
Cell Cycle Analysis by Propidium Iodide Staining
This method quantifies the DNA content of cells, allowing for the determination of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[3][24][25][26]
-
Cell Harvesting and Fixation: Harvest the treated cells and wash them with cold PBS. Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[1]
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. The DNA content is measured by the fluorescence intensity of the PI signal.
Data Presentation and Interpretation
For clear and objective comparison, all quantitative data should be summarized in tables.
Table 1: Cytotoxicity of this compound and Cisplatin
| Cell Line | Compound | IC50 (µM) at 24h | IC50 (µM) at 48h | IC50 (µM) at 72h |
| A549 | This compound | |||
| Cisplatin | ||||
| MCF-7 | This compound | |||
| Cisplatin | ||||
| HDF | This compound | |||
| Cisplatin |
Table 2: Apoptosis Induction by this compound (at 48h)
| Cell Line | Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| A549 | Vehicle Control | |||
| This compound (IC50) | ||||
| Cisplatin (IC50) | ||||
| MCF-7 | Vehicle Control | |||
| This compound (IC50) | ||||
| Cisplatin (IC50) | ||||
| HDF | Vehicle Control | |||
| This compound (A549 IC50) | ||||
| Cisplatin (A549 IC50) |
Table 3: Cell Cycle Distribution Analysis (at 48h)
| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| A549 | Vehicle Control | |||
| This compound (IC50) | ||||
| Cisplatin (IC50) | ||||
| MCF-7 | Vehicle Control | |||
| This compound (IC50) | ||||
| Cisplatin (IC50) | ||||
| HDF | Vehicle Control | |||
| This compound (A549 IC50) | ||||
| Cisplatin (A549 IC50) |
Hypothetical Signaling Pathway and Discussion
Based on the known mechanisms of other thiourea derivatives, this compound may exert its cytotoxic effects through the induction of apoptosis. A plausible, yet hypothetical, signaling pathway is presented below.
Figure 2: A hypothetical signaling pathway for apoptosis induction by this compound.
A key outcome of this comparative guide is the determination of the selectivity index of this compound. This is calculated by dividing the IC50 value in the non-cancerous cell line (HDF) by the IC50 value in the cancer cell lines (A549 and MCF-7). A higher selectivity index suggests a more favorable therapeutic window.
The apoptosis and cell cycle data will provide mechanistic insights. For instance, an accumulation of cells in the G2/M phase followed by an increase in the sub-G1 population (indicative of fragmented DNA) would strongly suggest that the compound induces cell cycle arrest and subsequent apoptosis. Comparing these effects across the different cell lines will reveal if these mechanisms are cancer-cell specific.
Conclusion
The cross-validation framework detailed in this guide provides a robust and objective methodology for the initial characterization of this compound's biological activity. By employing a multi-parametric approach across both cancerous and non-cancerous cell lines, researchers can generate high-quality, reproducible data that will be instrumental in making informed decisions about the future development of this and other novel therapeutic candidates. This rigorous, comparative approach is a cornerstone of scientific integrity and a critical step in the translational journey from the laboratory to the clinic.
References
- 1. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 2. bcrj.org.br [bcrj.org.br]
- 3. Flow cytometry with PI staining | Abcam [abcam.com]
- 4. From Proteomic Analysis to Potential Therapeutic Targets: Functional Profile of Two Lung Cancer Cell Lines, A549 and SW900, Widely Studied in Pre-Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A549 cell - Wikipedia [en.wikipedia.org]
- 6. A549 Cell Line: A Keystone in Lung Cancer Research [cytion.com]
- 7. A549 Cell Line: A Keystone in Lung Cancer Research [cytion.com]
- 8. atcc.org [atcc.org]
- 9. MCF-7 - Wikipedia [en.wikipedia.org]
- 10. MCF7 | Culture Collections [culturecollections.org.uk]
- 11. ar.iiarjournals.org [ar.iiarjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Dermal Fibroblasts in Cancer Research [lifelinecelltech.com]
- 14. promocell.com [promocell.com]
- 15. researchgate.net [researchgate.net]
- 16. Human Dermal Fibroblast - Adult (HDF-Ad) [cytion.com]
- 17. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. clyte.tech [clyte.tech]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. static.igem.org [static.igem.org]
- 24. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 25. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 26. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2,6-Dichlorophenylthiourea Analogs in Drug Discovery
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2,6-dichlorophenylthiourea analogs, a class of compounds demonstrating significant potential in medicinal chemistry. We will explore the rationale behind their design, the influence of structural modifications on their biological activity, and provide detailed experimental protocols for their synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this chemical scaffold.
Introduction: The Versatility of the Thiourea Scaffold
Thiourea derivatives are a fascinating class of molecules that have garnered significant attention in the field of drug discovery due to their wide array of biological activities.[1][2] These compounds, characterized by the presence of a central thiocarbonyl group flanked by two nitrogen atoms, have been reported to exhibit anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1] The ability of the thiourea moiety to act as both a hydrogen bond donor and acceptor, coupled with its conformational flexibility, allows for effective interaction with various biological targets, including enzymes and receptors.[3]
The general structure of a diarylthiourea is depicted below:
Caption: General structure of a diarylthiourea.
In this guide, we focus on a specific subset of these compounds: those bearing a 2,6-dichlorophenyl group on one of the nitrogen atoms. This substitution pattern has proven to be a key pharmacophore in various kinase inhibitors and other biologically active molecules, making it a compelling starting point for the design of novel therapeutics.[4]
The Significance of the 2,6-Dichlorophenyl Moiety
The 2,6-dichloro substitution on the phenyl ring is not a random choice; it is a strategic design element that imparts several advantageous properties to a molecule. The two chlorine atoms are bulky and electron-withdrawing, which can influence the molecule's conformation by restricting the rotation of the phenyl ring.[4] This conformational constraint can pre-organize the molecule into a bioactive conformation, leading to enhanced binding affinity for its biological target.
Furthermore, the chlorine atoms can participate in specific non-covalent interactions, such as halogen bonding, with the target protein.[4] These interactions, in addition to van der Waals forces, can contribute significantly to the overall binding energy and selectivity of the compound. The presence of the 2,6-dichlorophenyl group has been a recurring motif in potent kinase inhibitors, highlighting its importance in achieving high-affinity binding to the ATP-binding pocket of these enzymes.[5][6]
Structure-Activity Relationship (SAR) of this compound Analogs
The following diagram illustrates the key points of modification for SAR studies in this scaffold:
Caption: Key modification points for SAR studies.
Influence of Electronic Effects
The electronic nature of the substituent 'R' on the second phenyl ring plays a critical role in determining the biological activity.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and trifluoromethyl (-CF₃) tend to increase the acidity of the N-H protons of the thiourea linker.[7] This enhanced hydrogen bond donating capacity can lead to stronger interactions with hydrogen bond acceptors in the target protein, often resulting in increased potency.[7] For instance, in a study of diarylthiourea analogs as anticancer agents, the presence of a p-nitro group was found to be beneficial for activity.[2]
-
Electron-Donating Groups (EDGs): Conversely, electron-donating groups such as methoxy (-OCH₃) and methyl (-CH₃) can have a variable impact. While they might decrease the hydrogen bond donating strength of the N-H protons, they can also influence the overall lipophilicity and steric profile of the molecule, which can be advantageous for cell permeability and interaction with hydrophobic pockets in the target protein.[8]
Impact of Steric and Lipophilic Properties
The size, shape, and lipophilicity of the 'R' group are also crucial determinants of activity.
-
Lipophilicity: The introduction of lipophilic moieties can enhance the ability of the compound to cross cell membranes and interact with hydrophobic regions of the target protein.[7] This is a critical consideration for developing orally bioavailable drugs.
-
Steric Bulk: The size of the substituent can influence the binding orientation of the molecule within the active site. Bulky groups may either promote or hinder binding, depending on the topography of the binding pocket.
Comparative Analysis of Hypothetical Analogs
To illustrate these principles, let's consider a hypothetical series of N-(2,6-dichlorophenyl)-N'-(substituted phenyl)thiourea analogs and their predicted anticancer activity based on the general SAR of diarylthioureas.
| Analog | Substituent (R) | Predicted Activity | Rationale |
| 1 | -H | Baseline | Unsubstituted reference compound. |
| 2 | 4-NO₂ | High | Strong EWG enhances H-bonding capacity.[7] |
| 3 | 4-Cl | Moderate to High | EWG and lipophilic character contribute to activity. |
| 4 | 4-OCH₃ | Moderate | EDG may reduce H-bonding but increases lipophilicity.[8] |
| 5 | 4-C(CH₃)₃ | Low to Moderate | Bulky group may cause steric hindrance. |
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. Below are detailed methodologies for the synthesis of this compound analogs and the evaluation of their anticancer activity.
General Synthesis of N-(2,6-dichlorophenyl)-N'-(substituted phenyl)thioureas
This protocol describes a common method for the synthesis of unsymmetrical diarylthioureas from the corresponding isothiocyanate and amine.
Materials:
-
2,6-dichloroaniline
-
Thiophosgene or a thiophosgene equivalent
-
Substituted anilines
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Triethylamine or other suitable base
-
Standard laboratory glassware
Procedure:
-
Synthesis of 2,6-dichlorophenyl isothiocyanate:
-
Dissolve 2,6-dichloroaniline (1.0 eq) in anhydrous dichloromethane in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of thiophosgene (1.1 eq) in dichloromethane to the cooled aniline solution.
-
Add triethylamine (2.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude isothiocyanate.
-
-
Synthesis of the target thiourea:
-
Dissolve the substituted aniline (1.0 eq) in anhydrous tetrahydrofuran.
-
Add the crude 2,6-dichlorophenyl isothiocyanate (1.0 eq) to the aniline solution.
-
Stir the reaction mixture at room temperature overnight.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the pure N-(2,6-dichlorophenyl)-N'-(substituted phenyl)thiourea.
-
Caption: General workflow for the synthesis of target analogs.
Evaluation of Anticancer Activity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound.[9]
Materials:
-
Cancer cell line of interest (e.g., MCF-7 breast cancer cells)
-
Complete cell culture medium
-
96-well microplates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]
-
Measure the absorbance at 570 nm using a microplate reader.[11]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.
-
Mechanism of Action: Targeting Cellular Pathways
Thiourea derivatives exert their anticancer effects through various mechanisms of action.[4] A prominent mode of action is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival.[4] The diarylthiourea scaffold can act as a "hinge-binding" motif, mimicking the adenine moiety of ATP and occupying the ATP-binding site of kinases.
The 2,6-dichlorophenyl group, as previously discussed, plays a vital role in anchoring the molecule within the hydrophobic pocket of the kinase active site. The substituted phenyl ring on the other side of the thiourea linker can then extend into other regions of the active site, and modifications to this part of the molecule can be used to achieve selectivity for different kinases.
The following diagram illustrates a simplified model of a this compound analog binding to the ATP-binding pocket of a kinase:
Caption: Simplified model of inhibitor binding to a kinase.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the realm of oncology. The well-defined structure-activity relationships, coupled with the synthetic tractability of these compounds, make them an attractive area for further investigation.
Future research in this area should focus on:
-
Comprehensive SAR studies: Synthesizing and evaluating a broader and more diverse library of analogs to further refine the SAR and identify compounds with improved potency and selectivity.
-
Target identification and validation: Elucidating the specific molecular targets of the most active compounds to better understand their mechanism of action.
-
Optimization of pharmacokinetic properties: Modifying the scaffold to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.
By leveraging the principles outlined in this guide, researchers can continue to explore the therapeutic potential of this compound analogs and contribute to the development of the next generation of targeted therapies.
References
- 1. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]
- 2. Synthesis and evaluation of the diarylthiourea analogs as novel anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent developments on thiourea based anticancer chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchhub.com [researchhub.com]
- 7. nanobioletters.com [nanobioletters.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Molecular Docking of 2,6-Dichlorophenylthiourea Derivatives in Drug Discovery
This guide provides a comprehensive analysis of comparative molecular docking studies on 2,6-dichlorophenylthiourea derivatives. It is designed for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and in silico performance of this promising class of compounds. By synthesizing findings from multiple independent investigations, we will explore their binding affinities, interaction patterns with various biological targets, and the crucial structure-activity relationships (SAR) that govern their efficacy.
Introduction: The Therapeutic Promise of Thiourea Scaffolds
Thiourea and its derivatives are a versatile class of organosulfur compounds that have garnered significant attention in medicinal chemistry.[1][2] Their ability to engage in various biological interactions has led to the development of derivatives with a wide spectrum of activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The core structure, characterized by a C=S group flanked by two nitrogen atoms, serves as an excellent scaffold for chemical modification, allowing for the fine-tuning of pharmacological profiles.
Within this broad class, derivatives featuring a 2,6-dichlorophenyl moiety are of particular interest. The presence of two chlorine atoms at the ortho positions of the phenyl ring introduces specific steric and electronic properties.[3] This substitution can restrict the rotation of the phenyl ring, locking the molecule into a conformation that may be more favorable for binding to a specific protein target.[3] Furthermore, the electron-withdrawing nature of the chlorine atoms can modulate the electronic distribution across the molecule, influencing its ability to form hydrogen bonds and other non-covalent interactions crucial for potent biological activity.[4]
Molecular docking is an indispensable computational tool in modern drug discovery that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This technique allows scientists to screen virtual libraries of compounds, estimate their binding affinity, and visualize the specific molecular interactions that stabilize the ligand-receptor complex. By comparing the docking performance of various this compound derivatives, we can gain invaluable insights into their SAR, prioritize candidates for synthesis, and guide the rational design of more potent and selective therapeutic agents.
Experimental Workflow: A Validated Molecular Docking Protocol
To ensure scientific integrity and reproducibility, a robust and self-validating docking protocol is paramount. The following section details a standardized, step-by-step methodology commonly employed in the field, explaining the rationale behind each critical step.
References
A Senior Application Scientist's Guide to Validating the Inhibitory Mechanism of 2,6-Dichlorophenylthiourea
Introduction
Thiourea and its derivatives represent a class of compounds with a broad spectrum of biological activities, including significant potential as enzyme inhibitors.[1][2][3] This guide focuses on a specific, yet under-characterized molecule: 2,6-Dichlorophenylthiourea. While direct inhibitory data for this compound is scarce in publicly available literature, the structural motif of a substituted phenylthiourea is prevalent among potent inhibitors of urease, a key enzyme in the pathogenesis of infections caused by bacteria such as Helicobacter pylori.[1][3][4][5]
This document, therefore, puts forward a scientifically-grounded, hypothetical inhibitory mechanism for this compound targeting urease. We will outline a comprehensive validation strategy, comparing its potential efficacy against established urease inhibitors. This guide is intended for researchers, scientists, and drug development professionals interested in the characterization of novel enzyme inhibitors.
The Plausible Inhibitory Target: Urease
Urease (EC 3.5.1.5) is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbamate.[6] This activity is a critical virulence factor for several pathogenic bacteria, allowing them to survive in acidic environments, such as the stomach.[4][5] The inhibition of urease is a well-established therapeutic strategy for combating such infections.[7] Given that numerous thiourea derivatives have been identified as potent urease inhibitors, it is a logical and compelling hypothesis that this compound exerts its biological effects through the same mechanism.[1][2][3] The dichlorophenyl moiety, in particular, suggests a potential for strong binding interactions within the enzyme's active site.[4]
Proposed Signaling Pathway and Point of Inhibition
The proposed mechanism of action involves the binding of this compound to the active site of urease, thereby preventing the hydrolysis of its natural substrate, urea.
Caption: Proposed inhibitory action of this compound on the urease catalytic cycle.
Experimental Validation Workflow
To validate the hypothesis that this compound is a urease inhibitor, a systematic experimental approach is required. This workflow ensures the generation of robust and reproducible data.
Caption: A stepwise workflow for the experimental validation of urease inhibition.
Key Experimental Protocols
In Vitro Urease Inhibition Assay (Berthelot Method)
The Berthelot (or indophenol) method is a reliable and widely used colorimetric assay to quantify ammonia production from urea hydrolysis.[8]
Principle: This assay measures the concentration of ammonia, a product of the urease-catalyzed reaction. Ammonia reacts with a phenol-hypochlorite solution in an alkaline medium to form a blue-green indophenol compound, which can be quantified spectrophotometrically.[8] The intensity of the color is directly proportional to the amount of ammonia produced, and thus to the urease activity.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Urease solution (e.g., from Jack Bean, Sigma-Aldrich) in phosphate buffer (pH 6.8).
-
Urea solution (substrate) in the same buffer.
-
Test compound (this compound) and standard inhibitors dissolved in a suitable solvent (e.g., DMSO).
-
Phenol reagent and alkali-hypochlorite solution for color development.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 25 µL of the test compound at various concentrations. For the positive control, use a known urease inhibitor (e.g., Thiourea or Acetohydroxamic acid). For the negative control (100% enzyme activity), add 25 µL of the solvent.
-
Add 25 µL of the urease enzyme solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 30 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding 50 µL of the urea substrate solution to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and develop the color by adding 50 µL of the phenol reagent followed by 50 µL of the alkali-hypochlorite solution to each well.
-
Incubate at room temperature for 30 minutes for color development.
-
Measure the absorbance at 625 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (ODtest / ODcontrol)] x 100
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Comparative Analysis with Alternative Urease Inhibitors
A crucial step in validating a novel inhibitor is to compare its performance against well-characterized alternatives. This provides context for its potency and potential utility.
| Inhibitor | Chemical Class | Reported IC50 (µM) | Notes |
| Thiourea | Thiourea | 21.0 - 27.5[4][9] | A standard, competitive inhibitor. Often used as a positive control. |
| Acetohydroxamic acid (AHA) | Hydroxamic acid | ~27.0[2] | An FDA-approved drug for treating urinary tract infections caused by urease-producing bacteria.[7] |
| N-(n-Butyl)thiophosphoric triamide (NBTPT) | Phosphoramide | ~0.1[10] | A potent inhibitor primarily used in agriculture to prevent nitrogen loss from urea-based fertilizers.[11][12] |
| Hydroxyurea | Urea derivative | Variable | Known urease inhibitor, though often less potent than thiourea derivatives.[13] |
| This compound | Thiourea | To be determined | Hypothesized to have potent inhibitory activity due to the dichlorophenyl substitution. |
Note: IC50 values can vary depending on the specific assay conditions, including the source of urease and substrate concentration.
Conclusion
While the direct inhibitory mechanism of this compound is not yet fully elucidated, its structural similarity to known urease inhibitors provides a strong rationale for investigating its potential in this capacity. The experimental framework detailed in this guide offers a robust pathway for validating this hypothesis, from initial in vitro screening to a comparative analysis against established inhibitors. The successful validation of this compound as a potent urease inhibitor could open new avenues for its application in both medicine and agriculture.
References
- 1. N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, in vitro urease inhibitory activity, and molecular docking studies of thiourea and urea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in design of new urease inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Efforts in the Discovery of Urease Inhibitor Identifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. A minireview on what we have learned about urease inhibitors of agricultural interest since mid-2000s - PMC [pmc.ncbi.nlm.nih.gov]
- 11. efotg.sc.egov.usda.gov [efotg.sc.egov.usda.gov]
- 12. fertiliser-society.org [fertiliser-society.org]
- 13. scispace.com [scispace.com]
A Comparative Analysis of the Antimicrobial Efficacy of 2,6-Dichlorophenylthiourea and Chlorhexidine
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of antimicrobial agent development, the search for novel compounds with superior efficacy and safety profiles is a perpetual endeavor. This guide provides a detailed comparative analysis of 2,6-Dichlorophenylthiourea, a member of the thiourea class of compounds, and Chlorhexidine, a widely used biguanide antiseptic. This document is intended to serve as a technical resource for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the available experimental data to inform further research and development decisions.
Introduction and Mechanisms of Action
A fundamental understanding of the mechanism of action is crucial for the rational design and application of antimicrobial agents. This compound and Chlorhexidine exhibit distinct molecular mechanisms to exert their antimicrobial effects.
This compound: The precise antimicrobial mechanism of this compound is not extensively elucidated in the current body of literature. However, research on related thiourea derivatives suggests that their biological activities, including antimicrobial and antitumor properties, are of significant interest[1][2][3][4]. Some studies on isothiourea derivatives, which are structurally related, indicate that these compounds may interfere with bacterial cell wall biosynthesis[5][6]. The presence of the dichlorophenyl group is thought to be critical for enhancing antimicrobial activity, potentially by increasing the compound's lipophilicity and facilitating its interaction with bacterial cell components[7].
Chlorhexidine: Chlorhexidine is a cationic polybiguanide that exerts its antimicrobial effect primarily through the disruption of microbial cell membranes[2][8]. At physiological pH, chlorhexidine salts dissociate, releasing a positively charged cation. This cation binds to the negatively charged components of the bacterial cell wall, leading to a cascade of events that ultimately results in cell death. At lower concentrations, chlorhexidine is bacteriostatic, causing leakage of intracellular components. At higher concentrations, it is bactericidal, leading to the precipitation of cytoplasmic contents and cell lysis[2][8].
Diagram: Proposed Mechanisms of Action
Caption: Comparative overview of the proposed antimicrobial mechanisms.
Comparative Antimicrobial Efficacy
The in vitro efficacy of an antimicrobial agent is a critical determinant of its potential therapeutic value. This is typically assessed by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) Data (µg/mL)
| Microorganism | This compound Derivative¹ | Chlorhexidine |
| Staphylococcus aureus | 32[1] | 0.5 - 32[9] |
| Escherichia coli | >1024[1] | 3.9 - 7.8[8] |
| Pseudomonas aeruginosa | >1024[1] | 16 - >64[10] |
| Candida albicans | 256[1] | 0.78 - 6.25[11] |
¹Data for N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea.
Table 2: Comparative Minimum Bactericidal Concentration (MBC) Data (µg/mL)
| Microorganism | This compound Derivative¹ | Chlorhexidine |
| Staphylococcus aureus | Not Reported | 2 - 64[9] |
| Escherichia coli | Not Reported | 7.8 - 15.6[8] |
| Pseudomonas aeruginosa | Not Reported | >64[10] |
| Candida albicans | Not Reported | Not Widely Reported |
¹Data for N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea.
The available data suggests that the investigated thiourea derivative exhibits notable activity against Staphylococcus aureus, while its efficacy against Gram-negative bacteria and Candida albicans is less pronounced compared to chlorhexidine. Chlorhexidine demonstrates broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.
Time-Kill Kinetics
Time-kill assays provide dynamic information about the rate at which an antimicrobial agent kills a microbial population. These studies are essential for understanding the pharmacodynamics of a compound.
This compound: Specific time-kill kinetic data for this compound or its derivatives are not currently available in the public domain.
Chlorhexidine: Time-kill studies have demonstrated that chlorhexidine exhibits a rapid bactericidal effect. Against Staphylococcus aureus, a >3-log reduction in colony-forming units (CFU)/mL was observed within 4 hours of exposure to concentrations at 4 times the MIC[12]. Against Escherichia coli, chlorhexidine demonstrated even more rapid killing, with a >3-log reduction in CFU/mL within 4 hours at a concentration of 2 mg/L[12]. Some studies have shown that at higher concentrations, chlorhexidine can achieve a >99.9% reduction in viable microbial cells in as little as 6 to 10 minutes[13].
Diagram: Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: A generalized workflow for determining MIC, MBC, and time-kill kinetics.
Cytotoxicity and Safety Profile
A critical aspect of antimicrobial development is the evaluation of a compound's toxicity to mammalian cells. A favorable therapeutic index, where the concentration required for antimicrobial activity is significantly lower than the concentration that causes host cell toxicity, is highly desirable.
This compound: Direct cytotoxicity data for this compound on mammalian cell lines is limited. However, studies on various thiourea derivatives have shown a wide range of cytotoxic activities. Some derivatives exhibit high cytotoxicity against cancer cell lines, with IC50 values in the low micromolar range (≤ 10 µM)[2]. Conversely, other studies have reported that certain diarylthiourea compounds have low or no antiproliferative activity against normal human lung cells, suggesting a degree of selectivity[14]. The cytotoxicity of thiourea derivatives appears to be highly dependent on the specific chemical structure[2][3][4][14][15].
Chlorhexidine: The cytotoxicity of chlorhexidine has been extensively studied across various human cell lines. It has been shown to be cytotoxic in a dose- and time-dependent manner[16]. Studies on human fibroblasts, myoblasts, and osteoblasts have demonstrated that chlorhexidine concentrations of ≥ 0.02% lead to cell survival rates of less than 6%[17]. The 50% inhibition concentration (IC50) for chlorhexidine on human osteoblastic cells was found to be approximately 0.005%[18]. The toxic effects of chlorhexidine are attributed to its membrane-disrupting activity, which is not specific to microbial cells and can also affect mammalian cell membranes[19].
Table 3: Comparative Cytotoxicity Data
| Compound | Cell Line | Cytotoxicity Metric | Value |
| Thiourea Derivatives¹ | Various Cancer Cell Lines | IC50 | ≤ 10 µM[2] |
| Diarylthiourea Derivative² | Human MCF-7 Cancer Cells | IC50 | 338.33 µM[14] |
| Chlorhexidine | Human Osteoblastic Cells (U2OS) | IC50 | ~0.005% (~50 µg/mL)[18] |
| Chlorhexidine | Human Fibroblasts, Myoblasts, Osteoblasts | Cell Survival at ≥0.02% | <6%[17] |
| Chlorhexidine | Human Gingival Fibroblasts | Midpoint Cytotoxicity (1-hr) | 0.106 mmol/L[19] |
¹A range of 3-(trifluoromethyl)phenylthiourea analogs. ²N,N′-diarylthiourea derivative.
Summary and Future Directions
This comparative guide highlights the current state of knowledge regarding the antimicrobial efficacy of this compound and chlorhexidine.
Chlorhexidine stands as a well-established broad-spectrum antiseptic with a rapid bactericidal action. Its mechanism of action is well-understood, and a substantial body of data exists on its efficacy and cytotoxicity. While highly effective, its non-specific membrane-disrupting action contributes to its cytotoxicity at concentrations close to those used for antisepsis.
This compound and its derivatives represent a class of compounds with demonstrated antimicrobial potential, particularly against Gram-positive bacteria. However, a significant knowledge gap exists regarding the specific antimicrobial efficacy, mechanism of action, and cytotoxicity of this compound itself. The available data on a closely related derivative suggests that further investigation is warranted to fully characterize its antimicrobial profile.
Future research should focus on:
-
Determining the MIC, MBC, and time-kill kinetics of this compound against a broad panel of clinically relevant microorganisms.
-
Elucidating the precise mechanism of antimicrobial action of this compound.
-
Conducting comprehensive cytotoxicity studies of this compound on various human cell lines to establish its therapeutic index.
-
Investigating the potential for microbial resistance to this compound.
By addressing these research questions, a more complete and direct comparison with established agents like chlorhexidine can be made, ultimately informing the potential development of this compound as a novel antimicrobial agent.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
-
Preparation of Antimicrobial Stock Solutions: Prepare high-concentration stock solutions of this compound and Chlorhexidine in a suitable solvent.
-
Preparation of Microbial Inoculum: Culture the test microorganism overnight on an appropriate agar medium. Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the antimicrobial agents in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no antimicrobial) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Reading: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Minimum Bactericidal Concentration (MBC) Assay
-
Subculturing: Following the determination of the MIC, take a 10-100 µL aliquot from each well that shows no visible growth.
-
Plating: Spread the aliquot onto an appropriate agar plate that does not contain any antimicrobial agent.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Reading: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.
Time-Kill Kinetics Assay
-
Preparation: Prepare tubes containing CAMHB with the antimicrobial agent at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC) and a growth control tube without the agent.
-
Inoculation: Inoculate each tube with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
Plating: Perform serial dilutions of the aliquots in sterile saline and plate onto appropriate agar plates.
-
Incubation and Counting: Incubate the plates at 35-37°C for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point.
-
Analysis: Plot the log10 CFU/mL against time for each concentration to generate time-kill curves.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Expose the cells to various concentrations of the antimicrobial agents for a specified period. Include a vehicle control and a positive control for cytotoxicity.
-
MTT Addition: After the exposure period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.
References
- 1. Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. mdpi.com [mdpi.com]
- 5. In vitro activity of S-(3,4-dichlorobenzyl)isothiourea hydrochloride and novel structurally related compounds against multidrug-resistant bacteria, including Pseudomonas aeruginosa and Burkholderia cepacia complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of bacterial cell wall | Pharmacy Education [pharmacyeducation.fip.org]
- 7. Buy Isothiourea, 1-(2,6-dichlorophenyl)-2-methyl- | 27806-81-1 [smolecule.com]
- 8. mdpi.com [mdpi.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Susceptibility of multidrug resistant clinical pathogens to a chlorhexidine formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chlorhexidine is a highly effective topical broad-spectrum agent against Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Insights into the Cytotoxicity and Irritant Potential of Chlorhexidine Digluconate: An In Vitro and In Ovo Safety Screening [mdpi.com]
- 17. JBJI - Cytotoxicity evaluation of chlorhexidine gluconate on human fibroblasts, myoblasts, and osteoblasts [jbji.copernicus.org]
- 18. Cytotoxicity of chlorhexidine on human osteoblastic cells is related to intracellular glutathione levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. An in vitro study on the cytotoxicity of chlorhexidine digluconate to human gingival cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Comparative Efficacy of Thiourea Derivatives
Introduction: The Versatile Scaffold of Thiourea in Drug Discovery
Thiourea and its derivatives represent a cornerstone in medicinal chemistry, offering a versatile structural scaffold for the development of novel therapeutic agents.[1] This class of organic compounds, characterized by the presence of a central thiocarbonyl group flanked by two nitrogen atoms, has garnered significant attention for its broad spectrum of biological activities. These activities span anticancer, antibacterial, antifungal, antiviral, and antioxidant properties.[2] The remarkable therapeutic potential of thiourea derivatives stems from their ability to interact with a multitude of biological targets, often through hydrogen bonding and coordination with metal ions, thereby modulating various cellular signaling pathways.[2]
The efficacy of a thiourea derivative is intricately linked to the nature of the substituents attached to its nitrogen atoms. This structure-activity relationship (SAR) is a critical area of investigation, as even minor modifications to the peripheral groups can profoundly impact the compound's biological activity, selectivity, and pharmacokinetic profile. This guide provides a comprehensive statistical analysis of the comparative efficacy of various thiourea derivatives, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in this dynamic field. We will delve into their performance against various pathological targets, offering a comparative perspective to inform future drug design and development endeavors.
Comparative Efficacy Analysis: A Quantitative Overview
The therapeutic utility of thiourea derivatives is best understood through a quantitative comparison of their efficacy across different applications. This section presents a curated summary of experimental data, primarily focusing on half-maximal inhibitory concentration (IC50) values for anticancer activity and minimum inhibitory concentration (MIC) values for antimicrobial effects.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Thiourea derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[3][4] Their mechanisms of action are diverse, including the inhibition of crucial enzymes like protein kinases and topoisomerases, as well as the induction of apoptosis.[5]
Table 1: Comparative Anticancer Efficacy (IC50) of Selected Thiourea Derivatives
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW480 (Colon) | 9.0 | [6] |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 (Metastatic Colon) | 1.5 | [6] |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | K562 (Leukemia) | 6.3 | [6] |
| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 (Lung) | 0.2 | [7] |
| Thiourea Derivative 20 | MCF-7 (Breast) | 1.3 | [7] |
| Thiourea Derivative 20 | SkBR3 (Breast) | 0.7 | [7] |
| Bis-thiourea derivative 44 | HCT116 (Colon) | 1.3 | [7] |
| Bis-thiourea derivative 45 | HCT116 (Colon) | 1.2 | [7] |
| N-naphthoyl thiourea-CuCl2 complex (11) | MCF-7 (Breast) | 0.68 | [8] |
| N-naphthoyl thiourea-CuCl2 complex (11) | HCT116 (Colon) | 1.22 | [8] |
| N-naphthoyl thiourea-CuCl2 complex (11) | A549 (Lung) | 1.12 | [8] |
| Fluorinated pyridine derivative 4a | HepG2 (Liver) | 4.8 µg/mL | [9] |
| Chiral dipeptide thiourea 11a | BGC-823 (Stomach) | 20.9 | [10] |
| Chiral dipeptide thiourea 11a | A549 (Lung) | 19.2 | [10] |
Antimicrobial Efficacy: Combating Pathogenic Microbes
The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Thiourea derivatives have demonstrated significant potential in this area, exhibiting activity against a range of pathogenic bacteria and fungi.
Table 2: Comparative Antibacterial Efficacy (MIC) of Selected Thiourea Derivatives
| Compound/Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Thiazole-containing thiourea 4h | S. aureus | 0.78 | [11] |
| Thiazole-containing thiourea 4g | S. aureus | 1.56 | [11] |
| Thiazole-containing thiourea 4c | S. aureus | 3.125 | [11] |
| Thiourea Derivative TD4 | S. aureus (ATCC 29213) | 2 | [12] |
| Thiourea Derivative TD4 | MRSA (USA 300) | 2 | [12] |
| Thiourea Derivative TD4 | E. faecalis (ATCC 29212) | 4 | [12] |
| Fluorinated pyridine derivative 4a | S. aureus | 1.95 | [9] |
| Fluorinated pyridine derivative 4a | B. subtilis | 3.9 | [9] |
| Fluorinated pyridine derivative 4a | E. coli | 7.81 | [9] |
| Fluorinated pyridine derivative 4a | P. aeruginosa | 15.63 | [9] |
| 3-amino-1H-1,2,4-triazole derivative 10 | S. aureus (MRSA) | 4-64 | [13] |
Table 3: Comparative Antifungal Efficacy (MIC) of Selected Thiourea Derivatives
| Compound/Derivative Class | Fungal Strain | MIC (mg/mL) | Reference |
| 2-thiophenecarboxylic acid derivative SB2 | C. auris | 0.0781 - 0.625 | [14] |
| 2-thiophenecarboxylic acid derivative SB4 | C. auris | 0.625 - 1.6667 | [14] |
| 2-thiophenecarboxylic acid derivative SB1 | C. auris | 1.0417 - 5 | [14] |
| 2-thiophenecarboxylic acid derivative SB3 | C. auris | 0.3125 - 5 | [14] |
| Thiadiazole, imidazole, and triazine derivative 8 | A. flavus | 0.95 ± 0.22 µg/mL | [15] |
| Palladium (II)-thiourea complex 2 | A. niger | 6.12 µg/mL | [16] |
| Palladium (II)-thiourea complex 2 | A. flavus | 8.53 µg/mL | [16] |
Antiviral Activity: A Frontier in Thiourea Research
Research into the antiviral properties of thiourea derivatives is an expanding field. Certain derivatives have shown promising activity against various viruses, including Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV).
Table 4: Comparative Antiviral Efficacy (EC50) of Selected Thiourea Derivatives
| Compound/Derivative Class | Virus | EC50 (µM) | Reference |
| Thiourea derivative 10 | HCV | 0.047 | [17] |
| Thiourea derivative 147B3 | HCMV | 0.5 | [18] |
| Thiourea derivative 147B3 | HSV-1 | 1.9 | [18] |
| Thiourea derivatives DSA-00, -02, -09 | Hepatitis B Virus | Comparable to Entecavir | [19] |
Mechanism of Action: Unraveling the Molecular Interactions
The diverse biological activities of thiourea derivatives are a consequence of their ability to interact with a wide array of molecular targets. A key mechanism of action for many thiourea-based drugs is the inhibition of thyroid peroxidase, an enzyme crucial for the synthesis of thyroid hormones. This makes them effective in the treatment of hyperthyroidism.[20] In the context of cancer, these compounds can interfere with critical signaling pathways, such as the RAS-RAF-MAPK pathway, which is essential for cell proliferation and survival.[7] The thiourea scaffold can also act as a pharmacophore to inhibit various other enzymes, including topoisomerases and protein tyrosine kinases.[5]
Below is a generalized representation of how a thiourea derivative might inhibit a kinase signaling pathway, a common mechanism in their anticancer activity.
References
- 1. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. researchgate.net [researchgate.net]
- 5. Recent developments on thiourea based anticancer chemotherapeutics. | Semantic Scholar [semanticscholar.org]
- 6. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benthamscience.com [benthamscience.com]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Design, synthesis, and anti-HCV activity of thiourea compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Characterization of a thiourea derivative that targets viral transactivators of cytomegalovirus and herpes simplex virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. m.youtube.com [m.youtube.com]
- 20. mdpi.com [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,6-Dichlorophenylthiourea
As researchers and drug development professionals, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. Handling specialized chemical reagents like 2,6-Dichlorophenylthiourea (CAS No. 6590-91-6) demands not only precision in its application but also uncompromising diligence in its disposal. This guide provides a procedural framework grounded in scientific principles and regulatory compliance to manage the waste stream of this compound, ensuring the protection of personnel and the environment.
The core principle of this disposal plan is hazard-based segregation and containment. This compound is classified by the U.S. Environmental Protection Agency (EPA) as an acutely hazardous waste, carrying the waste code P026 .[1][2] This designation necessitates a more stringent level of management compared to other hazardous wastes due to its high toxicity.[3][4][5][6]
PART 1: Immediate Safety & Hazard Profile
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This dictates the necessary engineering controls, personal protective equipment (PPE), and emergency preparedness.
Table 1: Hazard & Safety Summary for this compound
| Parameter | Information | Source(s) |
| Chemical Name | N-(2,6-Dichlorophenyl)thiourea | Thermo Fisher Scientific; Apollo Scientific |
| CAS Number | 6590-91-6 | Thermo Fisher Scientific; Apollo Scientific |
| Primary Hazards | Toxic if swallowed, in contact with skin, or if inhaled. | Thermo Fisher Scientific; Apollo Scientific |
| EPA Waste Code | P026 : Acutely Hazardous Waste | U.S. EPA |
| Transport Designation | UN2811, Toxic solid, organic, n.o.s., Hazard Class 6.1 | Apollo Scientific; NOAA |
| Required PPE | Chemical-resistant gloves (e.g., Nitrile), safety goggles/face shield, lab coat/protective clothing. Respirator if dust is generated. | Apollo Scientific; Spectrum Chemical |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases. | NJ Department of Health |
The causality behind these stringent PPE requirements lies in the compound's high acute toxicity. Dermal absorption, inhalation of airborne particles, and accidental ingestion are all significant routes of exposure that can lead to severe health effects.[3]
PART 2: Step-by-Step Disposal & Operational Plan
This section outlines the procedural workflows for waste segregation, collection, and preparation for final disposal. The overarching goal is to prevent the mixing of incompatible waste streams and to ensure that acutely hazardous waste is clearly identified and securely contained.
Proper segregation at the point of generation is the most critical step in a compliant waste management program. Halogenated organic compounds like this compound require a dedicated waste stream to ensure they are routed to the appropriate high-temperature incineration facilities.[7][8][9]
Experimental Protocol:
-
Designate a Satellite Accumulation Area (SAA): Establish a designated area within the laboratory, at or near the point of waste generation, for collecting hazardous waste. This area must be under the control of laboratory personnel.[10]
-
Select Appropriate Waste Containers:
-
Solid Waste: Use a UN-rated, leak-proof container with a secure lid, clearly labeled for "Halogenated Organic Solids." A polyethylene drum or pail is a suitable choice.
-
Contaminated Labware (Gloves, Wipes, etc.): Collect all disposable items grossly contaminated with this compound in a dedicated, labeled hazardous waste bag or container.
-
-
Labeling:
-
As soon as the first item of waste is placed in the container, affix a "Hazardous Waste" label.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The EPA Waste Code: P026 .
-
An indication of the hazards (e.g., "Toxic").
-
The accumulation start date.
-
-
-
Segregation Logic:
Accidents require a swift and systematic response to mitigate exposure and environmental release.
Experimental Protocol:
-
Evacuate & Alert: Immediately alert personnel in the area and evacuate non-essential staff.[12][13]
-
Don PPE: Before re-entering the area, don the appropriate PPE as specified in Table 1, including respiratory protection if the material is a fine powder.
-
Contain the Spill: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to prevent it from spreading.[13] Do not use combustible materials like paper towels for the initial containment of a large spill.
-
Cleanup:
-
Carefully sweep the solid material and absorbent into a designated hazardous waste container. Use non-sparking tools if there is any fire hazard in the vicinity.
-
Avoid creating dust. If necessary, lightly moisten the absorbent material to minimize airborne particles.
-
-
Decontaminate the Area:
-
Decontaminate Reusable Equipment: Wash reusable equipment, such as scoops or goggles, thoroughly with soap and water.
PART 3: Waste Characterization & Final Disposal Pathway
The final stage of the disposal process involves understanding the regulatory classification and the technology used for destruction.
The decision to classify this compound as P026 is not arbitrary. The EPA maintains lists of commercial chemical products that are considered acutely hazardous when discarded.[6] Any waste containing this compound, including spill cleanup debris and contaminated containers, must be managed under this code.
For a waste to be considered hazardous under the Resource Conservation and Recovery Act (RCRA), it must either be specifically "listed" (like P026) or exhibit hazardous "characteristics" (ignitability, corrosivity, reactivity, or toxicity).[15][16] Since this compound is a listed waste, it is automatically regulated as hazardous without needing to be tested for characteristics.
The following diagram illustrates the logical flow for managing this compound waste from generation to disposal.
Caption: Decision workflow for this compound waste management.
As a chlorinated organic compound, the required and most effective disposal method for this compound is high-temperature incineration.[9] This process is mandated because it ensures the complete destruction of the organic molecule, preventing its persistence in the environment.
-
Mechanism of Destruction: Incineration at temperatures exceeding 1000°C with a sufficient residence time breaks the carbon-chlorine and other chemical bonds, mineralizing the compound into carbon dioxide, water, nitrogen oxides, sulfur oxides, and hydrogen chloride (HCl).[9][17]
-
Regulatory Performance: EPA regulations for hazardous waste incinerators mandate a Destruction and Removal Efficiency (DRE) of at least 99.99%. For particularly hazardous wastes like the "F" listed dioxin-bearing wastes, this requirement is 99.9999%.[18]
-
Emission Control: The combustion of chlorinated materials generates hydrogen chloride gas, which is a corrosive and toxic air pollutant. Licensed hazardous waste incinerators are equipped with advanced air pollution control systems, such as caustic scrubbers, to neutralize and remove at least 99% of the HCl from the exhaust gas before it is released into the atmosphere.[17][18]
By adhering to this comprehensive disposal plan, from point-of-generation segregation to final destruction, we uphold our professional duty to conduct our work safely, responsibly, and with the utmost scientific integrity.
References
- 1. wku.edu [wku.edu]
- 2. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 3. P and U Listed Hazardous Wastes - Environmental Health and Safety [umaryland.edu]
- 4. Hazardous Waste: EPA P-List Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 5. EPA Hazardous Waste Codes | UGA Environmental Safety Division [esd.uga.edu]
- 6. epa.gov [epa.gov]
- 7. bucknell.edu [bucknell.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. vumc.org [vumc.org]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 13. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 14. Hazardous Waste - Decontamination | Occupational Safety and Health Administration [osha.gov]
- 15. Identification and Listing of Hazardous Waste | Paint & Coatings Resource Center [paintcenter.org]
- 16. epa.gov [epa.gov]
- 17. epa.gov [epa.gov]
- 18. epa.gov [epa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
